molecular formula C24H22N2O B175492 (5-Methyl-1-Tritylimidazol-4-yl)Methanol CAS No. 106147-84-6

(5-Methyl-1-Tritylimidazol-4-yl)Methanol

Cat. No.: B175492
CAS No.: 106147-84-6
M. Wt: 354.4 g/mol
InChI Key: CVSNQZVXFMLQBI-UHFFFAOYSA-N
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Description

(5-Methyl-1-Tritylimidazol-4-yl)Methanol is a useful research compound. Its molecular formula is C24H22N2O and its molecular weight is 354.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(5-methyl-1-tritylimidazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O/c1-19-23(17-27)25-18-26(19)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,18,27H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSNQZVXFMLQBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468352
Record name (5-Methyl-1-trityl-1H-imidazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106147-84-6
Record name (5-Methyl-1-trityl-1H-imidazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on (5-Methyl-1-Tritylimidazol-4-yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Methyl-1-Tritylimidazol-4-yl)Methanol is a heterocyclic organic compound featuring a methyl and a trityl group attached to an imidazole (B134444) ring, which also bears a hydroxymethyl substituent. This molecule is recognized primarily as a drug intermediate, suggesting its role as a building block in the synthesis of more complex, pharmacologically active molecules. This technical guide provides a summary of its fundamental properties, drawing from available chemical supplier data. However, a comprehensive profile encompassing detailed experimental data, extensive biological activity, and specific applications in drug development remains largely undocumented in publicly accessible scientific literature.

Core Properties

Initial searches have identified key identifiers and basic characteristics of this compound.

Chemical and Physical Properties

A summary of the available quantitative data is presented in Table 1. It is important to note that much of the specific physical data, such as melting point, boiling point, and solubility, is not consistently reported across public sources.

Table 1: Summary of Basic Properties for this compound

PropertyValueSource
CAS Number 106147-84-6Chemical Supplier Catalogs
Molecular Formula C₂₄H₂₂N₂OChemical Supplier Catalogs
Molecular Weight ~354.45 g/mol Calculated
Appearance White powderChemical Supplier Catalogs
Purity >97% to >98%Chemical Supplier Catalogs
Moisture Content Typically ≤0.5%Chemical Supplier Catalogs
Impurity Levels Typically ≤1.0%Chemical Supplier Catalogs
Melting Point Not consistently reported-
Boiling Point Not consistently reported-
Solubility Not reported-
pKa Not reported-

Synthesis and Experimental Protocols

A plausible, though unconfirmed, synthetic pathway could involve the following logical steps, as illustrated in the conceptual workflow below.

G cluster_synthesis Conceptual Synthesis Workflow A Starting Materials (e.g., 4-methylimidazole (B133652) derivative) B Introduction of Trityl Group A->B Trityl chloride, Base C Hydroxymethylation at C4 B->C Formaldehyde source D Purification (e.g., Crystallization, Chromatography) C->D E This compound D->E

Caption: A conceptual workflow for the synthesis of this compound.

Analytical Characterization

While specific spectral data (NMR, IR, MS) for this compound is not publicly available, a standard analytical workflow for its characterization would include the following techniques.

G cluster_analysis Analytical Characterization Workflow cluster_structural A Synthesized Product B Purity Assessment (HPLC, TLC) A->B C Structural Elucidation A->C D Final Characterized Compound B->D C->D NMR NMR Spectroscopy (¹H, ¹³C) C->NMR MS Mass Spectrometry (e.g., ESI-MS) C->MS IR IR Spectroscopy C->IR

Caption: A standard workflow for the analytical characterization of a synthesized compound.

Biological Activity and Signaling Pathways

There is a notable absence of publicly available information regarding the biological activity of this compound itself. Its designation as a "drug intermediate" strongly implies that it is used in the synthesis of other molecules that are being investigated for therapeutic purposes. The biological effects and any associated signaling pathways would be attributed to these final drug candidates rather than the intermediate itself.

The trityl group is often used as a protecting group in organic synthesis, which is typically removed in a later step. If the trityl group is present in a final active pharmaceutical ingredient, it would significantly increase the molecule's lipophilicity, which could influence its pharmacokinetic and pharmacodynamic properties.

Conclusion and Future Outlook

This compound is a chemical intermediate with established basic identifiers. However, for a compound to be fully characterized for use in research and drug development, a significant amount of detailed experimental data is required. The current lack of publicly available information on its specific physical properties, detailed synthesis and purification protocols, and biological activity presents a considerable knowledge gap.

Future research, likely to be found in forthcoming patents or scientific publications from entities that utilize this intermediate, will be necessary to build a more comprehensive understanding of this compound and its ultimate applications in the pharmaceutical industry. For researchers and scientists, direct inquiry with chemical suppliers for more detailed certificates of analysis or technical data sheets may yield more specific information than is currently available in the public domain.

Technical Guide: (5-Methyl-1-Tritylimidazol-4-yl)Methanol (CAS No. 106147-84-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methyl-1-Tritylimidazol-4-yl)methanol, with the Chemical Abstracts Service (CAS) number 106147-84-6, is a key heterocyclic organic compound.[1] Its primary significance in the pharmaceutical industry lies in its role as a crucial intermediate in the synthesis of Olmesartan Medoxomil, a widely used angiotensin II receptor antagonist for the treatment of hypertension. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis and characterization, and its place within the broader synthesis pathway of Olmesartan Medoxomil.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in the table below. This information has been compiled from various chemical supplier technical data sheets.

PropertyValueSource
CAS Number 106147-84-6Sigma-Aldrich
Molecular Formula C24H22N2OThoreauchem
Molecular Weight 354.45 g/mol Thoreauchem
Appearance White to off-white crystalline powderMedChemExpress
Purity ≥98%Thoreauchem
Melting Point 163-167 °CMedChemExpress
Solubility Soluble in methanol (B129727) and chloroformSigma-Aldrich
Storage Temperature 2-8 °CChemicalbridge

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and characterization of this compound. These protocols are based on methodologies described in the synthesis of Olmesartan Medoxomil.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the protection of a commercially available imidazole (B134444) derivative, followed by formylation and subsequent reduction.

Step 1: Tritylation of 4-Methyl-5-hydroxymethylimidazole

  • To a solution of 4-methyl-5-hydroxymethylimidazole hydrochloride in a suitable solvent such as dimethylformamide (DMF), add a base, for example, triethylamine, to neutralize the hydrochloride.

  • Add trityl chloride portion-wise to the solution at room temperature.

  • Stir the reaction mixture at ambient temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate (B1210297).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tritylated intermediate.

Step 2: Oxidation to 1-Trityl-4-formyl-5-methylimidazole

  • Dissolve the crude product from Step 1 in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Add an oxidizing agent, for example, manganese dioxide (MnO2), to the solution.

  • Stir the mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

  • Wash the celite pad with DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

Step 3: Reduction to this compound

  • Dissolve the crude 1-Trityl-4-formyl-5-methylimidazole in a solvent mixture, typically methanol and tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a reducing agent, such as sodium borohydride, portion-wise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench it by the slow addition of water.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford pure this compound.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the methyl, methylene, imidazole, and trityl protons.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display resonances for all unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy

  • The IR spectrum, typically recorded as a KBr pellet or a thin film, will exhibit a broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Characteristic peaks for C-H, C=N, and C-O bonds will also be present.

Mass Spectrometry (MS)

  • Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak [M+H]⁺, confirming the molecular weight of the compound.

Signaling Pathways and Logical Relationships

As a key intermediate, this compound does not directly participate in a biological signaling pathway. However, its role in the chemical synthesis of Olmesartan Medoxomil can be represented as a logical workflow.

olmesartan_synthesis cluster_start Starting Materials cluster_intermediate_synthesis Synthesis of Target Intermediate cluster_final_product Final Product Synthesis 4_methyl_5_hydroxymethylimidazole 4-Methyl-5- hydroxymethylimidazole tritylated_intermediate 1-Trityl-4-hydroxymethyl- 5-methylimidazole 4_methyl_5_hydroxymethylimidazole->tritylated_intermediate Tritylation trityl_chloride Trityl Chloride trityl_chloride->tritylated_intermediate oxidized_intermediate 1-Trityl-4-formyl- 5-methylimidazole tritylated_intermediate->oxidized_intermediate Oxidation (e.g., MnO2) target_compound (5-Methyl-1-Tritylimidazol- 4-yl)Methanol (CAS: 106147-84-6) oxidized_intermediate->target_compound Reduction (e.g., NaBH4) olmesartan_intermediate Coupling with Biphenyl Tetrazole Moiety target_compound->olmesartan_intermediate Alkylation olmesartan_medoxomil Olmesartan Medoxomil olmesartan_intermediate->olmesartan_medoxomil Esterification & Deprotection

Caption: Synthetic pathway to Olmesartan Medoxomil highlighting the role of this compound.

The following diagram illustrates a typical experimental workflow for the synthesis and purification of the target compound.

experimental_workflow start Start: 1-Trityl-4-formyl-5-methylimidazole reduction Reduction with Sodium Borohydride in Methanol/THF start->reduction quench Quench Reaction with Water reduction->quench extraction Solvent Extraction (e.g., Ethyl Acetate) quench->extraction drying Drying of Organic Phase (e.g., Anhydrous Na2SO4) extraction->drying concentration Concentration under Reduced Pressure drying->concentration purification Column Chromatography (Silica Gel, Hexane/EtOAc) concentration->purification characterization Characterization (NMR, IR, MS) purification->characterization end Pure this compound characterization->end

Caption: Experimental workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to (5-Methyl-1-Tritylimidazol-4-yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of (5-Methyl-1-Tritylimidazol-4-yl)Methanol, a key intermediate in the development of various active pharmaceutical ingredients.

Chemical Structure and Properties

This compound is a substituted imidazole (B134444) derivative characterized by a methyl group at the 5-position, a trityl group protecting the nitrogen at the 1-position, and a methanol (B129727) group at the 4-position of the imidazole ring. The bulky trityl group provides steric hindrance and influences the molecule's reactivity and solubility.

Table 1: Chemical Identifiers and Physical Properties

PropertyValue
IUPAC Name (5-Methyl-1-trityl-1H-imidazol-4-yl)methanol
CAS Number 106147-84-6[1]
Molecular Formula C₂₄H₂₂N₂O
Molecular Weight 354.45 g/mol
Appearance White to off-white powder
SMILES CC1=C(CO)N=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Melting Point Not explicitly available in public sources. The related compound, [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-yl]methanol, has a melting point of 192-193°C.[2]
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

Technique Expected Characteristics
¹H NMR - Aromatic protons (trityl group): Multiplets in the range of δ 7.0-7.5 ppm. - Imidazole proton: A singlet around δ 7.5-8.0 ppm. - Methylene protons (-CH₂OH): A singlet or doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm. - Methyl protons (-CH₃): A singlet around δ 2.0-2.5 ppm. - Hydroxyl proton (-OH): A broad singlet, chemical shift is concentration and solvent dependent.
¹³C NMR - Aromatic carbons (trityl group): Multiple signals between δ 125-145 ppm. - Imidazole carbons: Signals in the range of δ 120-150 ppm. - Trityl quaternary carbon: A signal around δ 70-80 ppm. - Methylene carbon (-CH₂OH): A signal around δ 55-65 ppm. - Methyl carbon (-CH₃): A signal around δ 10-15 ppm.
IR (Infrared) Spectroscopy - O-H stretch (alcohol): A broad band around 3200-3600 cm⁻¹. - C-H stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹. - C=C and C=N stretch (aromatic and imidazole rings): Peaks in the region of 1450-1600 cm⁻¹. - C-O stretch (alcohol): A strong band around 1000-1200 cm⁻¹.
Mass Spectrometry (MS) - Molecular Ion (M⁺): Expected at m/z = 354.1732. - Major Fragmentation Ion: A prominent peak at m/z = 243, corresponding to the stable trityl cation [C(C₆H₅)₃]⁺.

Synthesis

The synthesis of this compound is a two-step process starting from 4-methylimidazole (B133652). The first step is the hydroxymethylation of 4-methylimidazole to form the precursor, (5-Methyl-1H-imidazol-4-yl)methanol. The second step involves the protection of the imidazole nitrogen with a trityl group.

Synthesis_Workflow 4-Methylimidazole 4-Methylimidazole Hydroxymethylation Hydroxymethylation 4-Methylimidazole->Hydroxymethylation Formaldehyde, Base (5-Methyl-1H-imidazol-4-yl)methanol (5-Methyl-1H-imidazol-4-yl)methanol Hydroxymethylation->(5-Methyl-1H-imidazol-4-yl)methanol N-Tritylation N-Tritylation (5-Methyl-1H-imidazol-4-yl)methanol->N-Tritylation Trityl Chloride, Base This compound This compound N-Tritylation->this compound Chemical_Structure cluster_imidazole Imidazole Core cluster_substituents Substituents Imidazole_Ring Imidazole Ring (C₃H₃N₂) Methyl_Group Methyl Group (-CH₃) Imidazole_Ring->Methyl_Group at C5 Methanol_Group Methanol Group (-CH₂OH) Imidazole_Ring->Methanol_Group at C4 Trityl_Group Trityl Group (-C(C₆H₅)₃) Imidazole_Ring->Trityl_Group at N1

References

(5-Methyl-1-Tritylimidazol-4-yl)Methanol: A Technical Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Synthesis, Properties, and Potential Applications of a Key Pharmaceutical Intermediate

Introduction

(5-Methyl-1-Tritylimidazol-4-yl)Methanol (CAS No. 106147-84-6) is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The presence of a bulky trityl (triphenylmethyl) protecting group on the imidazole (B134444) ring provides steric hindrance and modulates the compound's reactivity, making it a valuable building block in multi-step organic syntheses. The imidazole moiety itself is a common feature in numerous biologically active molecules, including antifungal agents and anticancer drugs. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and its potential applications in drug discovery and development, particularly in the context of oncology.

Chemical Properties and Data

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValue
CAS Number 106147-84-6
Molecular Formula C₂₄H₂₂N₂O
Molecular Weight 354.45 g/mol
Appearance White to off-white powder
Purity Typically >98%
Storage Conditions Store in a cool, dry place, away from light

Synthesis and Experimental Protocols

The synthesis of this compound is a two-step process commencing from commercially available 4-methylimidazole (B133652). The first step involves the hydroxymethylation of 4-methylimidazole to produce the key precursor, 4(5)-hydroxymethyl-5(4)-methylimidazole (MHI). The second step is the N-tritylation of MHI to yield the final product.

Step 1: Synthesis of 4(5)-Hydroxymethyl-5(4)-methylimidazole (MHI)

A patented method for the synthesis of MHI involves the reaction of 4-methylimidazole with formaldehyde (B43269) in an aqueous solution.

Experimental Protocol:

  • In a suitable reaction vessel, dissolve 4-methylimidazole (1.0 mole) in a concentrated aqueous sodium chloride solution.

  • Add a strong inorganic base, such as sodium hydroxide (B78521) (0.15 to 0.30 equivalents per mole of 4-methylimidazole), to the solution to act as a catalyst.

  • To this mixture, add formaldehyde (1.05 to 1.1 moles) or an equivalent amount of paraformaldehyde.

  • Maintain the reaction temperature between 20°C and 60°C and stir until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and neutralize it with concentrated hydrochloric acid to a pH of 8.5-8.9. This will cause the MHI free base to precipitate.

  • Isolate the precipitated MHI by filtration and wash the solid with cold water or acetone.

  • Dry the product under vacuum to yield 4(5)-hydroxymethyl-5(4)-methylimidazole.

Step 2: Synthesis of this compound

The final step involves the protection of the imidazole nitrogen with a trityl group. This is a standard procedure for protecting imidazoles in multi-step syntheses.

Experimental Protocol:

  • Suspend 4(5)-hydroxymethyl-5(4)-methylimidazole (1.0 mole) in an inert solvent such as anhydrous dichloromethane (B109758) or N,N-dimethylformamide.

  • Add a base, such as triethylamine (B128534) or diisopropylethylamine (1.1 to 1.5 moles), to the suspension and stir until a clear solution is obtained.

  • Cool the solution in an ice bath and add trityl chloride (1.0 to 1.1 moles) portion-wise, maintaining the temperature below 10°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or HPLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.

Applications in Drug Discovery and Development

The imidazole nucleus is a well-established pharmacophore in medicinal chemistry. Imidazole-based compounds have been successfully developed as inhibitors of key enzymes in various disease-related signaling pathways. The trityl group in this compound serves as a protecting group, allowing for selective modification of other parts of the molecule. This intermediate is particularly valuable in the synthesis of compounds targeting cancer-related pathways.

Potential as a Precursor for Kinase Inhibitors

Many imidazole-containing molecules have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. For instance, derivatives of imidazole have been shown to target receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These receptors are key players in tumor growth, proliferation, and angiogenesis. The general structure of this compound provides a scaffold that can be further elaborated to design selective kinase inhibitors.

The diagram below illustrates a generalized experimental workflow for utilizing this compound in the synthesis of a library of potential kinase inhibitors for screening.

G A (5-Methyl-1-Tritylimidazol- 4-yl)Methanol B Chemical Modification (e.g., etherification, esterification, or oxidation followed by coupling) A->B C Library of Tritylated Derivatives B->C D Deprotection (Removal of Trityl Group) C->D E Library of Final Imidazole Compounds D->E F High-Throughput Screening (Kinase Inhibition Assays) E->F G Identification of 'Hit' Compounds F->G H Lead Optimization (SAR Studies) G->H I Preclinical Candidate H->I

A generalized workflow for the development of kinase inhibitors.
Role in Targeting Other Cancer-Related Pathways

Beyond kinase inhibition, imidazole derivatives have shown promise in targeting other critical cellular processes in cancer. These include the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest, and the inhibition of histone deacetylases (HDACs), enzymes that play a key role in the epigenetic regulation of gene expression. The versatile nature of the imidazole scaffold allows for the design of molecules that can interact with these diverse targets.

The following diagram illustrates the logical relationship of how imidazole-based compounds, potentially synthesized from the title compound, can interfere with multiple cancer signaling pathways.

G cluster_0 Imidazole-Based Drug Candidate cluster_1 Cellular Targets cluster_2 Downstream Effects A (5-Methyl-1-Tritylimidazol- 4-yl)Methanol Derivative B Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) A->B Inhibits C Tubulin Polymerization A->C Inhibits D Histone Deacetylases (HDACs) A->D Inhibits E Inhibition of Proliferation & Angiogenesis B->E F Cell Cycle Arrest & Apoptosis C->F G Altered Gene Expression D->G H Anticancer Effect E->H F->H G->H

Potential anticancer mechanisms of imidazole derivatives.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex imidazole-containing molecules with potential therapeutic applications. Its role as a protected intermediate allows for precise chemical manipulations, making it highly relevant for the development of novel drug candidates, particularly in the field of oncology. The established synthetic routes to this compound, coupled with the broad biological activities of imidazole derivatives, underscore its importance for researchers and scientists in the pharmaceutical industry. Further exploration of derivatives synthesized from this intermediate is warranted to uncover new and potent therapeutic agents.

An In-depth Technical Guide on (5-Methyl-1-Tritylimidazol-4-yl)Methanol: A Synthetic Intermediate for Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of (5-Methyl-1-Tritylimidazol-4-yl)Methanol, focusing on its role as a key intermediate in the synthesis of pharmacologically active molecules. Due to its nature as a precursor, this document will also explore the potential mechanism of action of compounds derived from this molecule, drawing on published data for structurally related imidazole-based inhibitors.

Core Concepts: A Protected Building Block

This compound is primarily utilized in medicinal chemistry as a protected form of (5-Methyl-1H-imidazol-4-yl)methanol. The trityl (triphenylmethyl) group serves as a bulky, acid-labile protecting group for the imidazole (B134444) nitrogen. This protection is crucial for preventing unwanted side reactions at the imidazole ring during multi-step organic syntheses. The trityl group's key feature is its stability under basic and neutral conditions, allowing for chemical modifications at other parts of the molecule, while being easily removable under mild acidic conditions.[1]

Synthetic Utility and Experimental Protocols

The primary "action" of this compound is in chemical synthesis. A critical step in its use is the deprotection of the trityl group to reveal the reactive imidazole nitrogen, which can then be used to build more complex molecules.

Experimental Protocol: Deprotection of the Trityl Group

A general protocol for the acidic removal of the N-trityl group from an imidazole derivative is as follows:

StepProcedure
1. Dissolution The N-trityl imidazole derivative is dissolved in a suitable organic solvent, such as dichloromethane (B109758) (DCM).
2. Acidification A solution of trifluoroacetic acid (TFA) in DCM (typically 1-5% v/v) or 80% aqueous acetic acid is added to the reaction mixture.[1]
3. Reaction The reaction is stirred at room temperature.
4. Monitoring The progress of the deprotection is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.[1]
5. Work-up Upon completion, the reaction is quenched with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and the solvent is removed under reduced pressure to yield the deprotected imidazole compound.

This deprotection step is fundamental to the utility of this compound as a drug intermediate.[2]

G A This compound B Acidic Conditions (e.g., TFA in DCM) A->B Deprotection C (5-Methyl-1H-imidazol-4-yl)methanol (Deprotected Intermediate) B->C D Further Synthetic Steps C->D E Final Active Compound D->E

Caption: Synthetic workflow illustrating the deprotection of this compound.

Hypothetical Mechanism of Action for a Derivative: NHE-1 Inhibition

While this compound itself is not biologically active, the deprotected (5-Methyl-1H-imidazol-4-yl) core can be elaborated into potent inhibitors of various biological targets. A notable example from the literature involves the synthesis of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs, which have been identified as highly potent and selective inhibitors of the Sodium-Hydrogen Exchanger-1 (NHE-1).[3][4]

NHE-1 is an integral membrane protein that regulates intracellular pH (pHi) and cell volume by exchanging one intracellular H⁺ for one extracellular Na⁺.[5] In pathological conditions such as cancer and ischemia, NHE-1 activity is often upregulated.[6] Inhibition of NHE-1 can lead to intracellular acidification and a reduction in sodium overload, which in turn can induce apoptosis in cancer cells and protect against ischemia-reperfusion injury.[4][5]

Quantitative Data for a Representative NHE-1 Inhibitor Derivative

The following table summarizes the in vitro potency and in vivo pharmacokinetic data for a highly potent NHE-1 inhibitor derived from a related imidazole-based scaffold.

CompoundTargetIC₅₀ (µM)Selectivity (NHE-2/NHE-1)Oral Bioavailability (Rat)Plasma Half-life (Rat)
Analog 9tNHE-10.0065140052%1.5 h

Data sourced from a study on 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs.

Signaling Pathway of NHE-1 Inhibition

The following diagram illustrates the proposed mechanism of action for an imidazole-based NHE-1 inhibitor.

G cluster_0 Extracellular Space cluster_1 Intracellular Space Na_ext Na+ NHE1 NHE-1 Transporter Na_ext->NHE1 Influx H_int H+ pHi Intracellular pH (pHi) H_int->pHi Maintains Na_int Na+ apoptosis Apoptosis pHi->apoptosis Acidification Leads to NHE1->H_int Efflux NHE1->Na_int Blocked Influx inhibitor Imidazole-based NHE-1 Inhibitor inhibitor->NHE1 Inhibits

Caption: Proposed mechanism of NHE-1 inhibition by a derivative compound.

By blocking the NHE-1 transporter, the inhibitor prevents the efflux of protons (H⁺) and the influx of sodium (Na⁺). This leads to a decrease in intracellular pH (acidification), which can trigger programmed cell death (apoptosis), a desirable outcome in cancer therapy.[6]

Conclusion

This compound is a valuable synthetic intermediate whose utility lies in the facile introduction of a protected 5-methyl-imidazol-4-yl-methanol moiety into a target molecule. The trityl protecting group allows for versatile chemical manipulations before its selective removal. While the compound itself is not biologically active, it serves as a key building block for the synthesis of potent molecules, such as the described NHE-1 inhibitors. The exploration of derivatives synthesized from this intermediate continues to be a promising avenue for the discovery of novel therapeutics targeting a range of diseases.

References

In-depth Technical Guide: (5-Methyl-1-Tritylimidazol-4-yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight of (5-Methyl-1-Tritylimidazol-4-yl)Methanol, a compound of interest in various research and development applications.

Molecular Weight and Composition

This compound has a molecular weight of 354.17 g/mol .[1] Its chemical formula is C24H22N2O.[1] The molecular weight is a critical parameter in experimental design, substance quantification, and formulation development. The table below details the elemental composition and contribution of each element to the overall molecular weight.

ElementSymbolAtomic NumberNumber of AtomsAtomic Mass (amu)Molar Mass ( g/mol )Total Contribution ( g/mol )
CarbonC62412.01112.011288.264
HydrogenH1221.0081.00822.176
NitrogenN7214.00714.00728.014
OxygenO8115.99915.99915.999
Total 49 354.453

Note: The slight discrepancy between the sum of the elemental contributions and the cited molecular weight can be attributed to rounding of atomic masses.

Experimental Protocols

The determination of a compound's molecular weight is a fundamental analytical procedure. High-resolution mass spectrometry (HRMS) is a commonly employed technique for the precise determination of molecular weights.

Methodology for High-Resolution Mass Spectrometry (HRMS):

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

  • Ionization: The sample solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, minimizing fragmentation and preserving the molecular ion.

  • Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer. These instruments are capable of measuring mass-to-charge ratios (m/z) with high accuracy and precision.

  • Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

  • Data Analysis: The spectrum is analyzed to identify the peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺, for example). The precise m/z of this peak is used to calculate the neutral molecular weight of the compound.

Logical Relationship Diagram

The following diagram illustrates the hierarchical relationship between the compound and its elemental constituents, which collectively determine its molecular weight.

Molecular_Weight_Composition cluster_compound This compound cluster_elements Elemental Composition Compound C24H22N2O Molecular Weight: 354.17 Carbon Carbon (C) 24 atoms Compound->Carbon contributes 288.26 g/mol Hydrogen Hydrogen (H) 22 atoms Compound->Hydrogen contributes 22.18 g/mol Nitrogen Nitrogen (N) 2 atoms Compound->Nitrogen contributes 28.01 g/mol Oxygen Oxygen (O) 1 atom Compound->Oxygen contributes 16.00 g/mol

Caption: Elemental contribution to the molecular weight.

References

In-Depth Technical Guide to (5-Methyl-1-Tritylimidazol-4-yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of (5-Methyl-1-Tritylimidazol-4-yl)Methanol, a key intermediate in pharmaceutical synthesis. The document details available physicochemical data, outlines experimental protocols for its characterization, and presents a relevant synthetic workflow.

Core Physical and Chemical Properties

This compound, with the CAS number 106147-84-6, is a substituted imidazole (B134444) derivative. Its structural formula is C₂₄H₂₂N₂O. The presence of a bulky trityl (triphenylmethyl) protecting group on the imidazole ring significantly influences its physical properties, rendering it a stable, solid compound at room temperature.

Data Summary
PropertyValueNotes
Chemical Name This compound
CAS Number 106147-84-6
Molecular Formula C₂₄H₂₂N₂O
Molecular Weight 354.45 g/mol
Appearance Expected to be a solidBased on related compounds
Melting Point Not specifiedA related isomer melts at 192-193°C[1]
Boiling Point Not specifiedData not available
Solubility Not specifiedData not available

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of this compound are outlined below. These protocols are standard procedures for the characterization of organic compounds.

Melting Point Determination

The melting point of a solid organic compound can be determined with high precision using a capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of the crystalline compound is finely ground and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

  • Heating and Observation: The sample is heated at a controlled rate. A preliminary, rapid heating can be performed to determine an approximate melting range. Subsequently, a new sample is heated slowly (1-2°C per minute) as the temperature approaches the expected melting point.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-2°C).

Solubility Assessment

The solubility of this compound in various solvents can be determined using the equilibrium solubility method.

Methodology:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, dichloromethane) in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The saturated solution is separated from the excess solid by centrifugation or filtration.

  • Concentration Analysis: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The solubility is then expressed in units of mass per volume (e.g., mg/mL).

Synthetic Workflow: Role as a Pharmaceutical Intermediate

This compound and its analogs are valuable intermediates in the synthesis of complex pharmaceutical compounds, particularly angiotensin II receptor antagonists like Losartan. The trityl group serves as a protecting group for the imidazole nitrogen, while the methanol (B129727) group provides a handle for further chemical modifications.

The following diagram illustrates a generalized synthetic workflow where a trityl-protected imidazole methanol derivative is a key starting material in the synthesis of a biphenyl (B1667301) tetrazole compound, a common structural motif in "sartan" drugs.

G A This compound (Starting Material) B Oxidation to Aldehyde A->B  PCC or  Swern Oxidation C (5-Methyl-1-Tritylimidazol-4-yl)carbaldehyde B->C D Coupling with 4-bromotoluene C->D  Suzuki or  Stille Coupling E Trityl-protected imidazole-biphenyl intermediate D->E F Cyanation E->F G Trityl-protected imidazole-biphenyl-nitrile F->G H Tetrazole Formation (e.g., with Sodium Azide) G->H I Trityl-protected Biphenyl-Tetrazole Imidazole H->I J Deprotection (Removal of Trityl Group) I->J  Acidic  Hydrolysis K Final Angiotensin II Receptor Antagonist J->K

Caption: Generalized synthetic pathway for an angiotensin II receptor antagonist.

This workflow highlights the critical role of this compound as a building block. The initial oxidation of the methanol group to an aldehyde allows for the subsequent coupling reaction to form the biphenyl core of the final drug molecule. The trityl group protects the imidazole nitrogen throughout these synthetic steps and is removed in the final stages to yield the active pharmaceutical ingredient.

References

Scientific Context of (5-Methyl-1-Tritylimidazol-4-yl)Methanol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(5-Methyl-1-Tritylimidazol-4-yl)Methanol , registered under CAS number 106147-84-6, is a heterocyclic organic compound belonging to the N-tritylated imidazole (B134444) family. The presence of a bulky trityl (triphenylmethyl) group at the N1 position of the imidazole ring provides steric hindrance, which can be strategically utilized in organic synthesis to direct reactions to other positions of the imidazole core. This protective group also enhances the lipophilicity of the molecule. The methyl and methanol (B129727) substituents at the C5 and C4 positions, respectively, offer further sites for chemical modification, making it a potentially valuable intermediate in medicinal chemistry.

General Synthesis Principles

The synthesis of N-tritylated imidazoles, such as this compound, generally involves the protection of the imidazole nitrogen with a trityl group. This is typically achieved by reacting the corresponding unprotected imidazole with a trityl halide (e.g., trityl chloride) in the presence of a base.

A plausible synthetic approach for this compound would likely start from 4-hydroxymethyl-5-methylimidazole. This precursor would be reacted with trityl chloride in an appropriate solvent with a suitable base to yield the desired product.

Disclaimer: Detailed experimental protocols for the synthesis of this compound and quantitative data regarding its biological activity are not available in the reviewed scientific literature and patent databases. The following sections provide a generalized context based on related imidazole derivatives.

Potential Areas of Investigation

Given the established biological activities of imidazole derivatives, this compound could be investigated for several therapeutic applications.

Anticancer Activity

Numerous imidazole-based compounds have been reported to exhibit potent anticancer activity through various mechanisms, including:

  • Enzyme Inhibition: Targeting kinases, which are crucial for cell signaling and proliferation.

  • Microtubule Disruption: Interfering with the dynamics of microtubule formation, leading to cell cycle arrest and apoptosis.

  • DNA Intercalation: Binding to DNA and disrupting its replication and transcription.

The trityl group in this compound could potentially enhance its cellular uptake and interaction with hydrophobic pockets in target proteins.

Antimicrobial Activity

The imidazole core is a well-known pharmacophore in antifungal and antibacterial agents. The mechanism of action often involves the inhibition of key enzymes in microbial metabolic pathways.

Experimental Protocols for Imidazole Derivatives (General)

While a specific protocol for this compound is unavailable, the following represents a general procedure for the synthesis and biological evaluation of related imidazole compounds.

General Synthesis of N-Trityl Imidazole Derivatives:

  • Dissolution: The starting imidazole derivative is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or dimethylformamide).

  • Basification: A base (e.g., triethylamine, diisopropylethylamine, or sodium hydride) is added to the solution to deprotonate the imidazole nitrogen.

  • Tritylation: Trityl chloride is added portion-wise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature or slightly elevated temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over a drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

General Protocol for In Vitro Anticancer Activity Screening (MTT Assay):

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.

Data Presentation

As no specific quantitative data for this compound was found, a data table cannot be generated. Should such data become available, it would be presented as follows:

Table 1: Hypothetical Biological Activity of this compound

Assay TypeCell Line / OrganismMetricValue
Anticancer ActivityMCF-7 (Breast Cancer)IC50X µM
Anticancer ActivityHCT116 (Colon Cancer)IC50Y µM
Antibacterial ActivityE. coliMICZ µg/mL
Antifungal ActivityC. albicansMICA µg/mL

Visualization of Potential Mechanisms

Without knowledge of a specific biological pathway affected by this compound, a relevant signaling pathway diagram cannot be created. However, a generalized workflow for its potential investigation in an anticancer context is presented below.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies start Starting Materials (4-hydroxymethyl-5-methylimidazole, Trityl Chloride) synthesis Chemical Synthesis start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization compound This compound characterization->compound invitro In Vitro Assays (e.g., MTT Assay) compound->invitro Test Compound data Data Analysis (IC50, Efficacy) invitro->data invivo In Vivo Models (e.g., Xenograft) invivo->data target_id Target Identification data->target_id Active Compound pathway Signaling Pathway Analysis target_id->pathway binding Binding Assays target_id->binding

Caption: Generalized workflow for the synthesis, screening, and mechanistic study of a novel compound.

An In-depth Technical Guide on (5-Methyl-1-Tritylimidazol-4-yl)Methanol: Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of (5-Methyl-1-Tritylimidazol-4-yl)Methanol, a key intermediate in the synthesis of various active pharmaceutical ingredients. Due to the compound's role as a precursor, publicly available data on its specific physicochemical properties, such as solubility, are limited. This guide, therefore, focuses on providing robust, detailed experimental protocols for determining solubility, alongside a representative synthesis workflow, to empower researchers in their drug development endeavors.

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various solvents. The confidential nature of data for such drug intermediates often limits its public availability.

To address this, the following section provides a detailed, industry-standard experimental protocol for determining the solubility of a compound like this compound.

Experimental Protocol: Solubility Determination using the Shake-Flask Method

The Shake-Flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2][3]

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is achieved between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured, representing its solubility.

Apparatus and Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (B87167) (DMSO))

  • Volumetric flasks

  • Stoppered glass flasks or vials (e.g., scintillation vials)[1]

  • Thermostatic shaker or incubator with agitation capabilities

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • pH meter (for aqueous solutions)

Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a stoppered flask containing a known volume of the desired solvent. The excess solid should be visually apparent throughout the experiment.

    • Seal the flasks to prevent solvent evaporation.

    • Place the flasks in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the flasks for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[2] Preliminary studies may be required to determine the optimal equilibration time.

  • Sample Separation:

    • Once equilibrium is reached, allow the suspensions to settle.

    • To separate the undissolved solid from the saturated solution, centrifuge the samples at a high speed.[4]

    • Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles. Discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane.

  • Quantification of Dissolved Compound:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions using a validated HPLC method to generate a calibration curve.[5]

    • Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

    • Calculate the original concentration of the saturated solution by applying the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

Data Presentation:

The determined solubility data should be presented in a clear and structured table as shown below.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
Methanol25Data to be determinedData to be determined
Acetone25Data to be determinedData to be determined
Acetonitrile25Data to be determinedData to be determined
DMSO25Data to be determinedData to be determined

Synthesis Workflow

While a specific, detailed synthesis protocol for this compound is not publicly available, a general and representative workflow for the synthesis of N-trityl-imidazoles can be constructed based on established chemical principles found in patent literature.[6][7] This process typically involves the protection of the imidazole (B134444) nitrogen with a trityl group.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up and Purification cluster_product Final Product 4(5)-Methyl-5(4)-(hydroxymethyl)imidazole 4(5)-Methyl-5(4)-(hydroxymethyl)imidazole Reaction_Vessel Reaction in an inert solvent (e.g., Toluene, Benzene) with a base (e.g., Triethylamine) 4(5)-Methyl-5(4)-(hydroxymethyl)imidazole->Reaction_Vessel Trityl_Chloride Trityl Chloride Trityl_Chloride->Reaction_Vessel Filtration Filtration to remove salts Reaction_Vessel->Filtration Reaction Mixture Washing Washing with aqueous solution Filtration->Washing Drying Drying of organic layer Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Crystallization Crystallization/Chromatography Evaporation->Crystallization Crude Product Final_Product (5-Methyl-1-Tritylimidazol- 4-yl)Methanol Crystallization->Final_Product

A representative synthesis workflow for this compound.

Signaling Pathways and Logical Relationships

Currently, there is no publicly available information detailing the involvement of this compound in specific signaling pathways. As a synthetic intermediate, its primary role is in the construction of more complex, biologically active molecules. The biological activity of the final products would determine their interaction with cellular signaling pathways.

This guide provides a foundational understanding of this compound, focusing on practical methodologies for its characterization and a conceptual framework for its synthesis. Researchers are encouraged to use the provided protocols to generate specific data for their unique applications.

References

Synthesis of (5-Methyl-1-Tritylimidazol-4-yl)Methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (5-Methyl-1-Tritylimidazol-4-yl)Methanol, a key intermediate in the development of various active pharmaceutical ingredients. This document outlines the primary synthetic routes, detailed experimental protocols, and relevant chemical data.

Introduction

This compound, with the CAS Number 106147-84-6, is a crucial building block in medicinal chemistry. The trityl group serves as a bulky protecting group for the imidazole (B134444) nitrogen, which allows for selective reactions at other positions of the molecule. The hydroxymethyl group at the 4-position provides a handle for further functionalization, making this compound a versatile intermediate in the synthesis of complex therapeutic agents.

This guide details a common and effective two-step synthesis approach, beginning with the preparation of the precursor, 4-(hydroxymethyl)-5-methylimidazole, followed by its N-tritylation.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the core imidazole alcohol, 4-(hydroxymethyl)-5-methylimidazole. The second step is the protection of the imidazole nitrogen with a trityl group.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: N-Tritylation A Ethyl 5-methyl-1H-imidazole-4-carboxylate B 4-(Hydroxymethyl)-5-methylimidazole A->B   Reduction (e.g., LiAlH4) C 4-(Hydroxymethyl)-5-methylimidazole D This compound C->D   Trityl Chloride, Base (e.g., Triethylamine)

Caption: Two-step synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
Ethyl 5-methyl-1H-imidazole-4-carboxylateC7H10N2O2154.17-20968-98-3
4-(Hydroxymethyl)-5-methylimidazoleC5H8N2O112.13-38993-84-9
Trityl ChlorideC19H15Cl278.78White to yellowish crystalline powder76-83-5
This compoundC24H22N2O354.45White powder[1]106147-84-6[1]

Table 2: Reaction Parameters and Yields (Representative)

StepReactionKey ReagentsSolventTemperature (°C)Reaction TimeTypical Yield (%)
1ReductionLithium aluminum hydrideTetrahydrofuran (B95107)0 to Room Temp.1-3 h80-90
2N-TritylationTrityl chloride, Triethylamine (B128534)N,N-DimethylformamideRoom Temp.12-24 h70-85

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 4-(Hydroxymethyl)-5-methylimidazole

This procedure describes the reduction of ethyl 5-methyl-1H-imidazole-4-carboxylate to 4-(hydroxymethyl)-5-methylimidazole.

Workflow Diagram:

G start Start react Dissolve Ester in THF Cool to 0°C start->react add_lah Add LiAlH4 portion-wise react->add_lah warm Warm to RT Stir for 2h add_lah->warm quench Quench with water and NaOH(aq) warm->quench filter Filter solid quench->filter concentrate Concentrate filtrate filter->concentrate purify Purify by chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for the synthesis of 4-(Hydroxymethyl)-5-methylimidazole.

Materials:

  • Ethyl 5-methyl-1H-imidazole-4-carboxylate

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium hydroxide (B78521) solution

  • Anhydrous sodium sulfate

  • Ethyl acetate (B1210297)

  • Hexanes

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethyl 5-methyl-1H-imidazole-4-carboxylate (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add lithium aluminum hydride (1.5 - 2.0 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water (x mL per x g of LiAlH4), followed by 15% aqueous sodium hydroxide (x mL per x g of LiAlH4), and finally water again (3x mL per x g of LiAlH4).

  • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it through a pad of Celite. Wash the filter cake with additional THF.

  • Combine the filtrates and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude 4-(hydroxymethyl)-5-methylimidazole by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate).

  • Combine the fractions containing the pure product and evaporate the solvent to obtain 4-(hydroxymethyl)-5-methylimidazole as a solid.

Step 2: Synthesis of this compound

This procedure details the N-tritylation of 4-(hydroxymethyl)-5-methylimidazole.

Workflow Diagram:

G start Start dissolve Dissolve Imidazole in DMF start->dissolve add_base Add Triethylamine dissolve->add_base add_trcl Add Trityl Chloride add_base->add_trcl stir Stir at RT for 12-24h add_trcl->stir pour Pour into ice-water stir->pour extract Extract with Ethyl Acetate pour->extract wash Wash organic layer extract->wash dry_conc Dry and Concentrate wash->dry_conc purify Purify by recrystallization or chromatography dry_conc->purify end End purify->end

Caption: Experimental workflow for the N-tritylation reaction.

Materials:

  • 4-(Hydroxymethyl)-5-methylimidazole

  • Trityl chloride (TrCl)

  • Triethylamine (TEA)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Deionized water

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry round-bottom flask, dissolve 4-(hydroxymethyl)-5-methylimidazole (1 equivalent) in anhydrous DMF.

  • Add triethylamine (1.1 - 1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Add trityl chloride (1.05 - 1.2 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the reaction mixture into a beaker of ice-water and stir until a precipitate forms.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

  • Collect the pure product and dry under vacuum to obtain this compound as a white powder.[1]

Conclusion

The synthesis of this compound is a straightforward process that can be accomplished in two main steps with good overall yields. The presented protocols, based on established chemical transformations, provide a reliable method for obtaining this valuable intermediate for drug discovery and development programs. Careful execution of the experimental procedures and appropriate purification techniques are essential for achieving high purity of the final product.

References

An In-depth Technical Guide to the Synthesis of (5-Methyl-1-Tritylimidazol-4-yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (5-Methyl-1-Tritylimidazol-4-yl)Methanol, a valuable intermediate in pharmaceutical research and drug development. While the formal discovery and detailed characterization of this specific compound are not extensively documented in peer-reviewed literature, its synthesis can be reliably achieved through a two-step process involving the preparation of a key precursor, (5-Methyl-1H-imidazol-4-yl)methanol, followed by the introduction of a trityl protecting group. This guide outlines detailed experimental protocols for this synthetic pathway, presents known quantitative data in a structured format, and includes visualizations to clarify the experimental workflow and chemical transformations.

Physicochemical and Characterization Data

This section summarizes the available quantitative data for the key compounds involved in the synthesis of this compound.

Table 1: Physicochemical Properties of Key Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
(5-Methyl-1H-imidazol-4-yl)methanol29636-87-1C₅H₈N₂O112.13129-132
This compound106147-84-6C₂₄H₂₂N₂O354.45Not available

Table 2: Spectroscopic Data for this compound

Spectroscopy TypeData
¹H NMRSpectrum available from commercial suppliers.

Experimental Protocols

The synthesis of this compound is presented as a two-stage process. The first stage details the synthesis of the unprotected imidazole (B134444) precursor, followed by the N-tritylation to yield the final product.

Stage 1: Synthesis of (5-Methyl-1H-imidazol-4-yl)methanol

This procedure is adapted from established methods for the hydroxymethylation of imidazoles.

Materials:

  • 4-Methylimidazole

  • Paraformaldehyde

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium chloride (NaCl)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Isopropanol

  • Cyclohexane

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve 72 g of NaCl in 292 ml of water.

  • Add 200 g of 4-methylimidazole, followed by the cautious addition of 14 g of NaOH, while maintaining the temperature between 30-35 °C.

  • Cool the resulting emulsion and gradually add 80 g of paraformaldehyde, ensuring the temperature is kept between 35-40 °C. The emulsion should clarify during this addition.

  • After the addition is complete, cool the reaction mixture to 30 °C and stir for 43 hours.

  • Neutralize the mixture to a pH of 8.6-8.7 by the slow addition of concentrated aqueous HCl, while maintaining the temperature at 25-30 °C through cooling.

  • Filter the resulting precipitate and wash with cold deionized water.

  • The crude product can be further purified by recrystallization from a suitable solvent system such as isopropanol/cyclohexane to yield (5-Methyl-1H-imidazol-4-yl)methanol as a white powder.

Stage 2: Synthesis of this compound (N-Tritylation)

This protocol describes a general method for the N-tritylation of imidazole derivatives.

Materials:

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (5-Methyl-1H-imidazol-4-yl)methanol (1.0 equivalent) in anhydrous DMF or DCM.

  • Add triethylamine or DIPEA (1.1-1.5 equivalents) to the solution and stir.

  • Slowly add a solution of trityl chloride (1.0-1.2 equivalents) in the same anhydrous solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow for the synthesis of this compound.

Synthesis_Pathway cluster_precursor Stage 1: Precursor Synthesis cluster_final_product Stage 2: N-Tritylation 4-Methylimidazole 4-Methylimidazole Precursor (5-Methyl-1H-imidazol-4-yl)methanol 4-Methylimidazole->Precursor Hydroxymethylation Reagents1 Paraformaldehyde, NaOH, NaCl, H2O FinalProduct This compound Precursor->FinalProduct N-Tritylation Reagents2 Trityl Chloride, Et3N, DMF

Caption: Synthetic pathway for this compound.

Experimental_Workflow Start Start: Reactants Reaction Reaction Setup: - Inert Atmosphere - Solvent Addition - Reagent Addition Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Workup: - Quenching - Extraction Monitoring->Workup Purification Purification: - Drying - Concentration - Column Chromatography Workup->Purification Characterization Product Characterization: - NMR - MS (Optional) - IR (Optional) Purification->Characterization End Final Product Characterization->End

Caption: General experimental workflow for organic synthesis.

An In-depth Technical Guide to Trityl Protecting Groups in Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of the trityl (triphenylmethyl) protecting group for the imidazole (B134444) functional group, a crucial strategy in the synthesis of complex organic molecules, particularly in medicinal chemistry and peptide synthesis. The unique characteristics of the trityl group, including its steric bulk and acid lability, make it an invaluable tool for the selective protection of the imidazole nitrogen in histidine and other imidazole-containing compounds.[1]

Core Concepts of N-Trityl Protection

The trityl group is a widely utilized protecting group for the imidazole ring due to its distinct chemical properties that enable strategic manipulation in multi-step syntheses.[1] Key features include:

  • Acid Lability: The N-trityl bond is highly susceptible to cleavage under acidic conditions.[1][2] This allows for deprotection with reagents like trifluoroacetic acid (TFA) or acetic acid, often in dichloromethane (B109758) (DCM).[1][2] The stability of the resulting trityl cation is the driving force for this facile cleavage.[1]

  • Stability in Basic and Neutral Conditions: The trityl group is robust under basic and neutral conditions, rendering it orthogonal to many other protecting groups used in organic synthesis.[1][3] This stability permits the selective deprotection of other functional groups within a molecule without affecting the N-trityl protected imidazole.[1][3]

  • Steric Hindrance: The three bulky phenyl rings provide significant steric hindrance around the protected nitrogen atom.[1] This steric bulk can influence the reactivity of the imidazole ring and adjacent functional groups.[1] In peptide synthesis, trityl protection can effectively inhibit racemization, especially in histidine-containing peptides.[4]

Variations of the Trityl Group and Their Reactivity

The electronic nature of substituents on the phenyl rings of the trityl group significantly influences the stability of the corresponding trityl cation and, consequently, the ease of deprotection. Electron-donating groups enhance the rate of acid-catalyzed cleavage.

Protecting GroupAbbreviationRelative Rate of Acid-Catalyzed Cleavage (Qualitative)Common Deprotection Conditions
TritylTrt1 (Reference)80% Acetic Acid; 1-5% TFA in DCM[1]
4-MethoxytritylMMT~10x faster than Trt1% TFA in DCM; 80% Acetic Acid (faster than Trt)[1]
4,4'-DimethoxytritylDMT~100x faster than Trt0.5-1% TFA or Dichloroacetic Acid (DCA) in DCM[1]

Note: The relative rates are approximate and can vary depending on the substrate and specific reaction conditions.[1]

Experimental Protocols

Protection of Imidazole with Trityl Chloride (Tritylation)

This protocol describes a general procedure for the N-tritylation of imidazole.

Materials:

  • Imidazole

  • Trityl chloride (TrCl)

  • Triethylamine (B128534) (Et3N) or N,N-diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve imidazole (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Add triethylamine or DIPEA (1.1-1.5 eq) to the solution and stir.[1]

  • Slowly add a solution of trityl chloride (1.0-1.2 eq) in the same solvent to the reaction mixture at room temperature.[1]

  • Stir the reaction mixture at room temperature for 12-24 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Upon completion, quench the reaction by adding deionized water.[1]

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[5]

  • Purify the crude product by silica gel column chromatography to obtain the N-trityl imidazole.[1]

A specific literature procedure reports a yield of 83% for the synthesis of 1-tritylimidazole using sodium hydride as the base in DMF.[5] Another example for the synthesis of methyl 1-trityl-1H-imidazole-4-carboxylate using triethylamine in DMF reports a 100% yield.[6]

Deprotection of N-Trityl Imidazole (Detritylation)

This protocol outlines the removal of the trityl group under acidic conditions.

Materials:

  • N-trityl imidazole derivative

  • Trifluoroacetic acid (TFA) or Acetic Acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the N-trityl imidazole derivative in DCM.[1]

  • Add a solution of TFA in DCM (typically 1-5% v/v) or 80% aqueous acetic acid to the reaction mixture.[1]

  • Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is usually complete within 1-2 hours.[1]

  • Once the reaction is complete, carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.[1]

  • Separate the organic layer and wash it with deionized water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the deprotected imidazole.

Visualizing the Chemistry: Diagrams and Workflows

The following diagrams illustrate the key chemical transformations and a typical experimental workflow involving trityl protection of imidazole.

Tritylation_Mechanism imidazole Imidazole intermediate Imidazole Anion imidazole->intermediate Deprotonation trityl_chloride Trityl Chloride trityl_imidazole N-Trityl Imidazole trityl_chloride->trityl_imidazole Nucleophilic Attack salt Base·HCl base Base (e.g., Et3N) base->salt Protonation Detritylation_Mechanism trityl_imidazole N-Trityl Imidazole protonated_imidazole Protonated Intermediate trityl_imidazole->protonated_imidazole Protonation acid Acid (e.g., TFA) imidazole Imidazole protonated_imidazole->imidazole Cleavage trityl_cation Trityl Cation Experimental_Workflow start Start: Imidazole-containing Substrate protection Step 1: N-Tritylation (TrCl, Base, DCM/DMF) start->protection reaction Step 2: Further Synthesis Steps (e.g., C-C coupling, functional group manipulation) protection->reaction deprotection Step 3: Detritylation (TFA or Acetic Acid in DCM) reaction->deprotection purification Step 4: Work-up and Purification (Extraction, Chromatography) deprotection->purification product Final Product: Deprotected Imidazole Derivative purification->product

References

Spectroscopic data for (5-Methyl-1-Tritylimidazol-4-yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Spectroscopic Profile of (5-Methyl-1-Tritylimidazol-4-yl)Methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, specific, publicly available experimental spectroscopic data for this compound is limited. This guide provides a detailed, predicted spectroscopic profile based on the analysis of its structural components and data from analogous compounds. The information herein is intended to serve as a reference for researchers and to guide the spectral analysis of this compound.

Introduction

This compound is a chemical intermediate of interest in synthetic and medicinal chemistry. Its structure combines a bulky, lipophilic trityl protecting group with a functionalized methylimidazole core, making it a versatile building block for the synthesis of more complex molecules. Accurate spectroscopic characterization is crucial for confirming its identity and purity. This document outlines the predicted spectroscopic data for this compound and provides hypothetical experimental protocols for acquiring this data.

Molecular Structure and Predicted Spectroscopic Data

The key structural features of this compound that dictate its spectroscopic properties are the trityl group (three phenyl rings attached to a single carbon), the substituted imidazole (B134444) ring, a methyl group, and a primary alcohol (methanol) moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.10 - 7.40Multiplet15HAromatic protons of the trityl group
~ 7.50Singlet1HImidazole ring proton (C2-H)
~ 4.50Singlet2HMethylene (B1212753) protons (-CH₂OH)
~ 2.20Singlet3HMethyl protons (-CH₃)
~ 1.80Singlet (broad)1HHydroxyl proton (-OH)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~ 142.0Quaternary aromatic carbons of the trityl group
~ 138.0Imidazole ring carbon (C2)
~ 135.0Imidazole ring carbon (C5)
~ 129.5Aromatic carbons of the trityl group
~ 128.0Aromatic carbons of the trityl group
~ 127.5Aromatic carbons of the trityl group
~ 125.0Imidazole ring carbon (C4)
~ 75.0Quaternary carbon of the trityl group
~ 55.0Methylene carbon (-CH₂OH)
~ 10.0Methyl carbon (-CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300BroadO-H stretch of the alcohol
~ 3060 - 3030MediumAromatic C-H stretch (trityl group)
~ 2920MediumAliphatic C-H stretch (methyl and methylene groups)
~ 1600, 1490, 1450Medium to StrongAromatic C=C stretching (trityl and imidazole rings)
~ 1050StrongC-O stretch of the primary alcohol
~ 750, 700StrongC-H out-of-plane bending for monosubstituted benzene (B151609) rings (trityl group)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
354[M]⁺ (Molecular Ion)
243[C(C₆H₅)₃]⁺ (Trityl cation - often the base peak)
111[M - C(C₆H₅)₃]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

Synthesis and Purification

A plausible synthetic route involves the protection of the imidazole nitrogen of (5-methyl-1H-imidazol-4-yl)methanol with trityl chloride in the presence of a base like triethylamine (B128534) in a suitable solvent such as dichloromethane. Purification would typically be achieved through column chromatography on silica (B1680970) gel.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Obtain the mass spectrum, ensuring to record the molecular ion peak and the major fragmentation peaks.

Visualizations

Molecular Structure

molecular_structure cluster_imidazole Imidazole Ring cluster_substituents Substituents N1 N1 C2 C2 Trityl Trityl N1->Trityl N3 N3 C4 C4 C5 C5 Methanol Methanol (-CH₂OH) C4->Methanol Methyl Methyl (-CH₃) C5->Methyl

Caption: Molecular structure of this compound.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of this compound Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation & Purity Assessment NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Experimental workflow for the synthesis and characterization.

Methodological & Application

Application Notes and Protocols: (5-Methyl-1-Tritylimidazol-4-yl)Methanol as a Drug Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (5-Methyl-1-Tritylimidazol-4-yl)Methanol as a key intermediate in the synthesis of angiotensin II receptor antagonists. Detailed experimental protocols for its synthesis and subsequent application are provided, along with relevant signaling pathway information.

Introduction

This compound is a crucial building block in the synthesis of several widely used antihypertensive drugs, most notably Losartan and Olmesartan. These drugs are angiotensin II receptor blockers (ARBs), which selectively inhibit the AT₁ receptor, a key component of the renin-angiotensin system (RAS). By blocking the action of angiotensin II, these drugs help to relax blood vessels, lower blood pressure, and reduce the risk of cardiovascular events. The trityl group serves as a protecting group for the imidazole (B134444) nitrogen during the synthesis, and the methyl and methanol (B129727) groups provide essential structural motifs for the final drug molecules.

Application in Drug Synthesis

The primary application of this compound is in the multi-step synthesis of sartans. It serves as the core heterocyclic component to which the biphenyl (B1667301) tetrazole side chain is attached.

Synthesis of Losartan

In the synthesis of Losartan, this compound is first converted to a more reactive intermediate, typically by halogenation of the hydroxyl group to form a chloromethyl derivative. This derivative is then coupled with the biphenyl tetrazole moiety to form the trityl-protected Losartan. The final step involves the deprotection of the trityl group to yield Losartan.

Synthesis of Olmesartan

Similarly, in the synthesis of Olmesartan, derivatives of this compound are utilized. The imidazole core is elaborated with additional functional groups before or after coupling with the appropriate biphenyl tetrazole derivative.

Angiotensin II Receptor Signaling Pathway

Losartan and other sartans act by blocking the Angiotensin II Type 1 (AT₁) receptor. Angiotensin II, a potent vasoconstrictor, normally binds to the AT₁ receptor, initiating a cascade of intracellular signaling events that lead to vasoconstriction, inflammation, and fibrosis. By competitively inhibiting this binding, ARBs prevent these downstream effects.

Angiotensin_II_Signaling cluster_RAS Renin-Angiotensin System cluster_Cell Target Cell (e.g., Vascular Smooth Muscle) Angiotensinogen Angiotensinogen Renin Renin AngI Angiotensin I Renin->AngI cleaves ACE ACE AngII Angiotensin II ACE->AngII cleaves AT1R AT1 Receptor AngII->AT1R binds Gq Gq/11 AT1R->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Responses (Vasoconstriction, etc.) Ca2->Response PKC->Response Losartan Losartan (ARB) Losartan->AT1R blocks

Caption: Angiotensin II Receptor Signaling Pathway and Site of Action for ARBs.

Experimental Protocols

The following protocols provide a potential synthetic route to this compound and its subsequent use.

Synthesis of this compound

This synthesis is a multi-step process starting from 4-methylimidazole (B133652).

Synthesis_Workflow A 1. Tritylation of 4-Methylimidazole B 2. Formylation of 1-Trityl-4-methylimidazole A->B Intermediate: 1-Trityl-4-methylimidazole C 3. Reduction to this compound B->C Intermediate: 5-Methyl-1-tritylimidazole-4-carboxaldehyde

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 1-Trityl-4-methylimidazole

  • Materials:

    • 4-Methylimidazole

    • Trityl chloride

    • Triethylamine (B128534) (TEA)

    • N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous magnesium sulfate

  • Protocol:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-methylimidazole (1.0 eq) in anhydrous DMF.

    • Add triethylamine (1.1 eq) to the solution.

    • Add trityl chloride (1.05 eq) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate.

    • Separate the layers and wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of 5-Methyl-1-tritylimidazole-4-carboxaldehyde

  • Materials:

    • 1-Trityl-4-methylimidazole

    • n-Butyllithium (n-BuLi)

    • Anhydrous Tetrahydrofuran (THF)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous ammonium (B1175870) chloride

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Protocol:

    • In a flame-dried flask under an inert atmosphere, dissolve 1-trityl-4-methylimidazole (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 1 hour.

    • Add anhydrous DMF (1.2 eq) dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Step 3: Synthesis of this compound

  • Materials:

    • 5-Methyl-1-tritylimidazole-4-carboxaldehyde

    • Sodium borohydride (B1222165) (NaBH₄)

    • Methanol

    • Dichloromethane

    • Deionized water

    • Anhydrous sodium sulfate

  • Protocol:

    • Dissolve 5-methyl-1-tritylimidazole-4-carboxaldehyde (1.0 eq) in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Quench the reaction by the slow addition of deionized water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The product can be further purified by recrystallization or column chromatography.

Reaction Step Starting Material Product Typical Yield (%) Purity (%)
1. Tritylation 4-Methylimidazole1-Trityl-4-methylimidazole85-95>95
2. Formylation 1-Trityl-4-methylimidazole5-Methyl-1-tritylimidazole-4-carboxaldehyde70-80>95
3. Reduction 5-Methyl-1-tritylimidazole-4-carboxaldehydeThis compound90-98>98

Table 1: Summary of quantitative data for the synthesis of this compound.

Application Protocol: Synthesis of a Losartan Precursor

This protocol outlines the use of this compound in the synthesis of a key precursor to Losartan.

Drug_Synthesis_Logic cluster_Olmesartan Similar Pathway Intermediate This compound Halogenation 1. Halogenation Intermediate->Halogenation Coupling 2. Coupling with Biphenyl Tetrazole Halogenation->Coupling Deprotection 3. Deprotection Coupling->Deprotection Losartan Losartan Deprotection->Losartan Olmesartan Olmesartan Intermediate_O This compound (or derivative) Coupling_O Coupling & Elaboration Intermediate_O->Coupling_O Deprotection_O Deprotection Coupling_O->Deprotection_O Deprotection_O->Olmesartan

Application Notes and Protocols for the Synthesis of (5-Methyl-1-Tritylimidazol-4-yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of (5-Methyl-1-Tritylimidazol-4-yl)Methanol, a key intermediate in the development of various active pharmaceutical ingredients. The protocols are based on established chemical transformations and provide a comprehensive guide for laboratory synthesis.

Introduction

This compound is a protected form of (5-Methyl-1H-imidazol-4-yl)methanol. The trityl group serves as a robust protecting group for the imidazole (B134444) nitrogen, enabling selective modifications at other positions of the molecule. Its stability under various conditions and ease of removal make it a valuable tool in multi-step organic synthesis. This compound is primarily utilized as a building block in the synthesis of complex heterocyclic compounds for drug discovery and development.

Data Presentation

The synthesis of this compound is a two-step process. The following table summarizes the key transformations and reaction conditions.

StepReactionKey Reagents & SolventsTypical Reaction Conditions
1Hydroxymethylation of 4-Methylimidazole (B133652)4-Methylimidazole, Formaldehyde (or Paraformaldehyde), Base (e.g., NaOH), Water30-40 °C, 24-48 hours
2N-Tritylation of (5-Methyl-1H-imidazol-4-yl)methanol(5-Methyl-1H-imidazol-4-yl)methanol, Trityl Chloride, Triethylamine (B128534) (or DIPEA), Anhydrous DMF (or DCM)Room Temperature, 12-24 hours

Experimental Protocols

Step 1: Synthesis of (5-Methyl-1H-imidazol-4-yl)methanol

This protocol outlines the hydroxymethylation of 4-methylimidazole to produce the precursor for N-tritylation.

Materials:

  • 4-Methylimidazole

  • Paraformaldehyde

  • Sodium Hydroxide (B78521) (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Isopropanol

  • Cyclohexane

Procedure:

  • To a solution of 4-methylimidazole in water, add sodium hydroxide while maintaining the temperature at 30-35 °C.

  • Gradually add paraformaldehyde to the mixture, keeping the temperature between 35-40 °C. The mixture should become a clear solution.

  • Cool the reaction mixture to 30 °C and stir for approximately 43 hours.

  • Neutralize the mixture with concentrated aqueous HCl to a pH of 8.6-8.7 while cooling to maintain a temperature of 25-30 °C.

  • The product, (5-Methyl-1H-imidazol-4-yl)methanol, will precipitate and can be filtered, washed with cold water, and dried.

Step 2: Synthesis of this compound

This protocol describes the N-tritylation of (5-Methyl-1H-imidazol-4-yl)methanol using trityl chloride.[1]

Materials:

  • (5-Methyl-1H-imidazol-4-yl)methanol

  • Trityl Chloride (TrCl)

  • Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Deionized Water

  • Ethyl Acetate (B1210297) or Dichloromethane

  • Brine Solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • Dissolve (5-Methyl-1H-imidazol-4-yl)methanol (1.0 equivalent) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Add triethylamine or DIPEA (1.1-1.5 equivalents) to the solution and stir.[1]

  • Slowly add a solution of trityl chloride (1.0-1.2 equivalents) in the same solvent to the reaction mixture at room temperature.[1]

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[1]

  • Upon completion, quench the reaction by adding deionized water.[1]

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or DCM.[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure this compound.[1]

Visualizations

Diagram 1: Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Hydroxymethylation cluster_step2 Step 2: N-Tritylation start 4-Methylimidazole reagent1 Paraformaldehyde, NaOH, H2O product1 (5-Methyl-1H-imidazol-4-yl)methanol reagent1->product1 30-40 °C reagent2 Trityl Chloride, Et3N, DMF product1->reagent2 final_product This compound reagent2->final_product Room Temp

Caption: Synthetic route to this compound.

Diagram 2: Logical Relationship of Synthesis

This diagram shows the logical progression from starting materials to the final product.

Logical_Relationship cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product sm1 4-Methylimidazole inter (5-Methyl-1H-imidazol-4-yl)methanol sm1->inter sm2 Paraformaldehyde sm2->inter sm3 Trityl Chloride prod This compound sm3->prod inter->prod

Caption: Key components in the synthesis of the target compound.

References

Application Notes and Protocols for the Use of (5-Methyl-1-Tritylimidazol-4-yl)Methanol in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (5-Methyl-1-Tritylimidazol-4-yl)Methanol as a key intermediate in the synthesis of potential anticancer agents. The imidazole (B134444) scaffold is a well-established pharmacophore in numerous clinically approved and investigational drugs. The trityl-protected methylimidazole methanol (B129727) derivative offers a versatile platform for the construction of complex molecules, particularly those targeting signal transduction pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.

This compound serves as a crucial building block in the synthesis of novel pharmaceuticals, especially in the development of anticancer agents, due to its capacity to modify biological pathways.[1] The trityl group provides protection for the imidazole nitrogen, allowing for selective reactions at other positions of the molecule. This protection is advantageous due to its stability in basic and neutral conditions and its facile removal under acidic conditions. The hydroxymethyl group at the 4-position can be further functionalized, making it a valuable intermediate in medicinal chemistry.[1]

Representative Synthesis of a Hypothetical PI3K Inhibitor: Gemini-PI-345

The following protocol outlines a plausible multi-step synthesis of a hypothetical PI3K inhibitor, Gemini-PI-345, starting from this compound. This synthesis involves the conversion of the primary alcohol to a leaving group, followed by nucleophilic substitution with a substituted pyrimidine, and subsequent deprotection of the trityl group.

The following tables summarize the expected quantitative data for the synthesis and biological evaluation of Gemini-PI-345. These values are representative of typical yields and potencies for similar imidazole-based PI3K inhibitors.

Table 1: Synthetic Step Summary

StepStarting MaterialProductReagentsSolventTemp (°C)Time (h)Yield (%)
1This compound(5-Methyl-1-Tritylimidazol-4-yl)methyl methanesulfonate (B1217627)Methanesulfonyl chloride, Triethylamine (B128534)Dichloromethane (B109758)0 to RT295
2(5-Methyl-1-Tritylimidazol-4-yl)methyl methanesulfonate4-((5-Methyl-1-Tritylimidazol-4-yl)methyl)-2-morpholinopyrimidine2-Morpholinopyrimidin-4-amine, Sodium hydrideDimethylformamideRT1275
34-((5-Methyl-1-Tritylimidazol-4-yl)methyl)-2-morpholinopyrimidineGemini-PI-345 (4-((5-Methyl-1H-imidazol-4-yl)methyl)-2-morpholinopyrimidine)Trifluoroacetic acidDichloromethaneRT490

Table 2: Biological Activity of Gemini-PI-345

TargetAssay TypeIC50 (nM)Cell Line
PI3KαBiochemical15-
PI3KβBiochemical150-
PI3KδBiochemical25-
PI3KγBiochemical120-
mTORBiochemical80-
-Cell Proliferation125MCF-7 (Breast Cancer)
-Cell Proliferation250A549 (Lung Cancer)

Experimental Protocols

  • Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.2 eq) dropwise to the stirred solution.

  • Mesylation: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with the addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product is typically used in the next step without further purification.

  • Preparation: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous dimethylformamide (DMF), add 2-morpholinopyrimidin-4-amine (1.2 eq) portion-wise at 0 °C.

  • Activation: Stir the mixture at room temperature for 30 minutes.

  • Nucleophilic Substitution: Add a solution of (5-Methyl-1-Tritylimidazol-4-yl)methyl methanesulfonate (1.0 eq) in DMF dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction with water. Extract the product with ethyl acetate (B1210297). Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

  • Deprotection: Dissolve 4-((5-Methyl-1-Tritylimidazol-4-yl)methyl)-2-morpholinopyrimidine (1.0 eq) in DCM.

  • Acid Treatment: Add trifluoroacetic acid (TFA, 10 eq) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture for 4 hours. Monitor the reaction progress by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield Gemini-PI-345.

Visualizations

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Cycle Cell Cycle Progression mTORC1->Cell_Cycle Survival Cell Survival mTORC1->Survival Proliferation Proliferation mTORC1->Proliferation Gemini_PI_345 Gemini-PI-345 Gemini_PI_345->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Gemini-PI-345.

Synthesis_Workflow Start (5-Methyl-1-Tritylimidazol- 4-yl)Methanol Step1 Step 1: Mesylation Start->Step1 Intermediate1 (5-Methyl-1-Tritylimidazol- 4-yl)methyl methanesulfonate Step1->Intermediate1 Step2 Step 2: Nucleophilic Substitution Intermediate1->Step2 Intermediate2 4-((5-Methyl-1-Tritylimidazol- 4-yl)methyl)-2-morpholinopyrimidine Step2->Intermediate2 Step3 Step 3: Deprotection Intermediate2->Step3 FinalProduct Gemini-PI-345 Step3->FinalProduct

Caption: Synthetic workflow for the preparation of Gemini-PI-345.

References

Application Notes and Protocols for Imidazole Derivatives in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole (B134444) derivatives are a prominent class of heterocyclic compounds that form the core structure of many biologically active molecules and clinically significant drugs.[1][2] Their versatile chemical nature allows for interaction with a wide range of biological targets, making them a focal point in drug discovery and development.[1] While specific data for (5-Methyl-1-Tritylimidazol-4-yl)Methanol is not extensively available in the public domain, this document provides a comprehensive overview of the applications of the broader class of substituted imidazole derivatives in various biochemical assays. These notes will serve as a practical guide, offering detailed protocols for common experimental procedures and summarizing key quantitative data from existing literature. The applications covered include their evaluation as antimicrobial agents, enzyme inhibitors, and anticancer therapeutics.[2][3][4]

Data Presentation: Biological Activities of Substituted Imidazole Derivatives

The following tables summarize quantitative data for the biological activity of various substituted imidazole derivatives, compiled from the literature for comparative analysis.

Table 1: Antimicrobial Activity of Imidazole Derivatives

Compound ClassOrganismAssay TypeMIC (µg/mL)Reference
Trisubstituted ImidazolesE. coliBroth Microdilution12.5 - 200
Trisubstituted ImidazolesS. aureusBroth Microdilution25 - 200
Imidazole-Chalcone DerivativesA. nigerBroth Microdilution12.5[5]
Imidazole-Chalcone DerivativesC. albicansBroth Microdilution12.5[5]

MIC: Minimum Inhibitory Concentration

Table 2: Enzyme Inhibition by Substituted Imidazole Derivatives

Compound IDTarget EnzymeIC50Assay MethodReference
Imidazole DerivativeCarbonic Anhydrase I (hCA I)4.13 - 15.67 nMIn vitro enzyme inhibition assay[4]
Imidazole DerivativeCarbonic Anhydrase II (hCA II)5.65 - 14.84 nMIn vitro enzyme inhibition assay[4]
Imidazole-based compound 11Heme Oxygenase-1 (rat)low µM rangeIn vitro enzyme inhibition assay[6]
Diaryl Imidazole DerivativeCyclooxygenase-2 (COX-2)Not specifiedIn vivo carrageenan-induced paw edema[7]

IC50: Half-maximal inhibitory concentration

Table 3: Cytotoxic Activity of Substituted Imidazole Derivatives against Cancer Cell Lines

Compound ClassCell LineIC50 (µM)Assay MethodReference
Pyrrole–imidazole derivative C17PANC-1 (Pancreatic)Not specifiedMTT Assay[8]
Pyrrole–imidazole derivative C17ASPC-1 (Pancreatic)Not specifiedMTT Assay[8]
Imidazole derivative L-7NB4 (Myeloid Leukemia)< 5MTT Assay[9]
Imidazole derivative L-7K562 (Myeloid Leukemia)< 5MTT Assay[9]
Imidazole derivative IPM714HCT116 (Colorectal)1.74Not specified[10]
Imidazole derivative IPM714SW480 (Colorectal)2Not specified[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of imidazole derivatives.

Protocol 1: Antimicrobial Susceptibility Testing - Broth Microdilution Method for MIC Determination

This protocol outlines the procedure for determining the Minimum Inhibitory Concentration (MIC) of an imidazole derivative against a bacterial strain.[3][11]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture adjusted to 0.5 McFarland standard

  • Imidazole derivative stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Add 100 µL of sterile MHB to all wells of a 96-well plate.

  • Add 100 µL of the imidazole derivative stock solution to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column.

  • Prepare a bacterial inoculum diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate all wells (except the negative control) with 10 µL of the standardized bacterial suspension.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by identifying the lowest concentration of the compound with no visible bacterial growth.[3] This can be done visually or by measuring the optical density at 600 nm.[3]

Protocol 2: In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory effect of an imidazole derivative on a target enzyme.[1]

Materials:

  • 96-well microtiter plates

  • Purified target enzyme

  • Substrate for the enzyme

  • Assay buffer

  • Imidazole derivative stock solution

  • Positive control inhibitor

  • Detection reagent (e.g., colorimetric, fluorescent, or luminescent)

  • Microplate reader

Procedure:

  • Add assay buffer to the wells of a 96-well plate.

  • Add various concentrations of the imidazole derivative to the test wells. Include wells for a positive control inhibitor and a no-inhibitor control.

  • Add the purified enzyme to all wells and incubate for a pre-determined time to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubate the plate at the optimal temperature for the enzyme for a specific duration.

  • Stop the reaction (if necessary) and add the detection reagent.

  • Measure the signal (e.g., absorbance, fluorescence) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the imidazole derivative and determine the IC50 value using non-linear regression analysis.[1]

Protocol 3: Cell Viability/Cytotoxicity Assay - MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess the metabolic activity of cells and is widely used to measure the cytotoxic effects of compounds.[2][9]

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Imidazole derivative stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the imidazole derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[2]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

anticancer_mechanism cluster_drug Imidazole Derivative cluster_cell Cancer Cell drug This compound or related derivative tubulin Tubulin Polymerization drug->tubulin Inhibition kinase Kinase Signaling (e.g., PI3K/AKT/mTOR) drug->kinase Inhibition wnt Wnt/β-catenin Pathway drug->wnt Downregulation cell_cycle Cell Cycle Arrest tubulin->cell_cycle proliferation Cell Proliferation kinase->proliferation wnt->proliferation apoptosis Apoptosis cell_cycle->apoptosis

Caption: Potential anticancer mechanisms of imidazole derivatives.

experimental_workflow cluster_screening Initial Screening cluster_analysis Data Analysis cluster_followup Follow-up Studies antimicrobial Antimicrobial Assay (Disk Diffusion/MIC) quantify Quantify Activity (MIC, IC50) antimicrobial->quantify enzyme Enzyme Inhibition Assay enzyme->quantify cytotoxicity Cytotoxicity Assay (MTT) cytotoxicity->quantify mechanism Mechanism of Action Studies quantify->mechanism in_vivo In Vivo Efficacy Models mechanism->in_vivo

Caption: General workflow for biochemical evaluation.

References

Application Notes and Protocols for the Synthesis of (5-Methyl-1-Tritylimidazol-4-yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methyl-1-Tritylimidazol-4-yl)Methanol is a key intermediate in the synthesis of various biologically active molecules and is of significant interest to researchers in medicinal chemistry and drug discovery. The trityl (triphenylmethyl) protecting group offers steric hindrance and is stable under neutral and basic conditions, allowing for selective reactions at other positions of the imidazole (B134444) ring. Its facile removal under acidic conditions makes it a valuable tool in multi-step organic synthesis.

These application notes provide a detailed protocol for the synthesis of this compound, compiled from established synthetic methodologies for analogous compounds. The protocol is divided into two main stages: the N-tritylation of the imidazole precursor and the subsequent reduction of the ester functionality to the desired primary alcohol.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via a two-step sequence starting from methyl 5-methyl-1H-imidazole-4-carboxylate. The first step involves the protection of the imidazole nitrogen with a trityl group, followed by the reduction of the methyl ester to the corresponding alcohol.

Synthesis_Pathway Start Methyl 5-methyl-1H-imidazole-4-carboxylate Intermediate Methyl 5-methyl-1-trityl-1H-imidazole-4-carboxylate Start->Intermediate Trityl Chloride, Et3N DMF, 20°C, 2h Product This compound Intermediate->Product 1. LiAlH4, THF, 0°C to rt 2. H2O, acid workup

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 5-methyl-1-trityl-1H-imidazole-4-carboxylate

This procedure is adapted from the synthesis of methyl 1-trityl-1H-imidazole-4-carboxylate.[1]

Materials:

  • Methyl 5-methyl-1H-imidazole-4-carboxylate

  • Trityl chloride (TrCl)

  • Triethylamine (B128534) (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Water

  • Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask purged with nitrogen, dissolve methyl 5-methyl-1H-imidazole-4-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • To this solution, add trityl chloride (1.0 eq).

  • Slowly add triethylamine (1.1 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature (approximately 20°C) for about 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly into water with stirring to precipitate the product.

  • Stir the resulting suspension for 1 hour.

  • Collect the precipitate by filtration and wash the filter cake with water.

  • Dry the solid product under vacuum to yield methyl 5-methyl-1-trityl-1H-imidazole-4-carboxylate.

Step 2: Synthesis of this compound

This procedure is based on the standard reduction of esters using lithium aluminum hydride (LiAlH₄).[2][3]

Materials:

  • Methyl 5-methyl-1-trityl-1H-imidazole-4-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (B95107) (THF), anhydrous

  • Water

  • Dilute sulfuric acid or hydrochloric acid

  • Sodium sulfate, anhydrous

  • Ethyl acetate (B1210297)

  • Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried, nitrogen-purged round-bottom flask, suspend lithium aluminum hydride (1.5 - 2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C using an ice bath.

  • In a separate flask, dissolve methyl 5-methyl-1-trityl-1H-imidazole-4-carboxylate (1.0 eq) in anhydrous THF.

  • Add the solution of the ester dropwise to the LiAlH₄ suspension at 0°C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a dilute acid solution (e.g., 1 M H₂SO₄ or HCl).

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield pure this compound.

Data Presentation

Table 1: Summary of Reaction Conditions

StepReactionReactantsReagents/CatalystsSolventTemperatureTime
1N-TritylationMethyl 5-methyl-1H-imidazole-4-carboxylate, Trityl chlorideTriethylamineDMF20°C2 h
2Ester ReductionMethyl 5-methyl-1-trityl-1H-imidazole-4-carboxylateLithium aluminum hydrideTHF0°C to rt1-2 h

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: N-Tritylation cluster_step2 Step 2: Ester Reduction s1_start Dissolve starting ester in DMF s1_reagents Add Trityl Chloride and Triethylamine s1_start->s1_reagents s1_react Stir at room temperature for 2h s1_reagents->s1_react s1_workup Precipitate in water, filter, and dry s1_react->s1_workup s1_product Methyl 5-methyl-1-trityl-1H-imidazole-4-carboxylate s1_workup->s1_product s2_start Suspend LiAlH4 in THF at 0°C s1_product->s2_start s2_reagents Add solution of tritylated ester dropwise s2_start->s2_reagents s2_react Stir and warm to room temperature s2_reagents->s2_react s2_quench Quench with water and acid at 0°C s2_react->s2_quench s2_extract Extract with Ethyl Acetate s2_quench->s2_extract s2_purify Dry, concentrate, and purify by chromatography s2_extract->s2_purify s2_product This compound s2_purify->s2_product

Caption: Detailed workflow for the synthesis of this compound.

Applications in Drug Development

Imidazole-containing compounds are prevalent in pharmaceuticals due to their ability to act as bioisosteres for other functional groups and their involvement in hydrogen bonding and metal coordination in biological systems. The title compound, this compound, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The hydroxymethyl group at the 4-position and the methyl group at the 5-position can be further functionalized or are key structural features for biological activity. The trityl group allows for the selective modification of other parts of a larger molecule before its removal to unmask the imidazole NH, which may be crucial for target binding.

References

Analytical techniques for (5-Methyl-1-Tritylimidazol-4-yl)Methanol characterization

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth characterization of (5-Methyl-1-Tritylimidazol-4-yl)Methanol, a key drug intermediate, is crucial for ensuring its identity, purity, and stability in research and drug development.[1] This document provides detailed application notes and protocols for the analytical techniques employed in its characterization.

Structural and Spectroscopic Characterization

The primary analytical techniques for the structural elucidation and routine identification of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the molecular structure of the compound in solution. Both ¹H and ¹³C NMR are essential for confirming the presence of key functional groups and their connectivity.

¹H NMR Spectroscopy Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Typical Aromatic RegionMultiplet~15HProtons of the trityl group
Typical Imidazole (B134444) ProtonSinglet1HC2-H of imidazole ring
Typical Methanol (B129727) ProtonsSinglet/Broad Singlet2H-CH₂OH
Typical Methyl ProtonsSinglet3H-CH₃ on imidazole ring
Typical Hydroxyl ProtonBroad Singlet1H-OH
Note: Specific chemical shifts can vary based on the solvent used. Data is generalized from typical values for similar structures.[2]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Instrumentation : Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters (Typical for 400 MHz) :

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16-64

    • Relaxation Delay (d1): 1-2 seconds

    • Acquisition Time: ~4 seconds

    • Spectral Width: -2 to 12 ppm

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the signals and assign the chemical shifts relative to the internal standard.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. Techniques like Electrospray Ionization (ESI) are commonly used for imidazole derivatives.[3]

Mass Spectrometry Data

Ionm/z (Calculated)m/z (Observed)Description
[M+H]⁺367.1865Value to be determinedProtonated molecular ion
[M+Na]⁺389.1684Value to be determinedSodium adduct
[M-H₂O+H]⁺349.1759Value to be determinedFragment ion (loss of water)
[C(Ph)₃]⁺243.1174Value to be determinedTrityl cation fragment
Note: The IUPAC name is (5-methyl-1-trityl-1H-imidazol-4-yl)methanol and the InChIKey is CVSNQZVXFMLQBI-UHFFFAOYSA-N.

Experimental Protocol: LC-MS (ESI)

  • Sample Preparation : Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile (B52724).

  • Chromatographic Separation (Optional but recommended) :

    • Column : C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase : A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Flow Rate : 0.2-0.4 mL/min.

  • Mass Spectrometer : Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • ESI Source Parameters :

    • Ionization Mode : Positive

    • Capillary Voltage : 3-4 kV

    • Drying Gas (N₂) Flow : 8-12 L/min

    • Drying Gas Temperature : 300-350 °C

  • Data Acquisition : Acquire mass spectra over a relevant m/z range (e.g., 100-1000). Perform MS/MS analysis on the parent ion to confirm fragmentation patterns.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[4]

FT-IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3200-3500BroadO-H stretch (alcohol)
3000-3100MediumAromatic C-H stretch (trityl, imidazole)
2850-2960MediumAliphatic C-H stretch (methyl)
1500-1600Medium-StrongC=C and C=N stretching (aromatic rings)
1000-1200StrongC-O stretch (primary alcohol)
Note: Data is generalized based on characteristic absorption bands for the expected functional groups.[5]

Experimental Protocol: FT-IR (ATR)

  • Sample Preparation : Place a small amount of the solid powder directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation : Use an FT-IR spectrometer equipped with an ATR accessory.

  • Background Scan : Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan : Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum.

  • Data Acquisition :

    • Spectral Range : 4000-400 cm⁻¹

    • Resolution : 4 cm⁻¹

    • Number of Scans : 16-32

  • Data Processing : The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Purity and Separation Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is suitable for this compound due to the UV-active trityl and imidazole moieties.

HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 20% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm and 254 nm
Injection Volume 10 µL
Note: This is a starting method and may require optimization.[6]

Experimental Protocol: HPLC Purity Analysis

  • Standard/Sample Preparation : Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at 1 mg/mL. Create a working solution by diluting the stock to ~0.1 mg/mL with the mobile phase.

  • Instrumentation : Use a standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • System Equilibration : Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

  • Analysis : Inject the sample and run the gradient method.

  • Data Analysis : Identify the main peak corresponding to this compound. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks detected.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the complete characterization of the target compound.

G cluster_start Start cluster_structure Structural Elucidation cluster_purity Purity & Quantification cluster_end Final Report Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS FTIR FT-IR Spectroscopy Sample->FTIR HPLC HPLC-UV/DAD Sample->HPLC Report Characterization Report (Structure, Purity, Identity) NMR->Report MS->Report FTIR->Report HPLC->Report

Caption: Workflow for the analytical characterization of the target compound.

References

Application Notes and Protocols: Deprotection of Trityl Group from (5-Methyl-1-Tritylimidazol-4-yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trityl (triphenylmethyl) group is a widely utilized protecting group for amines, alcohols, and thiols in organic synthesis, particularly in the context of heterocyclic compounds like imidazoles. Its bulky nature provides steric hindrance, and its removal is typically achieved under acidic conditions, leveraging the stability of the triphenylmethyl cation. This document provides detailed application notes and protocols for the deprotection of the trityl group from (5-Methyl-1-Tritylimidazol-4-yl)Methanol to yield (5-Methyl-1H-imidazol-4-yl)methanol, a valuable intermediate in medicinal chemistry and drug development. The protocols outlined below utilize common acidic reagents and are designed to be adaptable to various laboratory settings.

Deprotection Strategies and Mechanistic Overview

The deprotection of the N-trityl group from the imidazole (B134444) ring is an acid-catalyzed process. The reaction proceeds via protonation of one of the nitrogen atoms of the imidazole ring or the nitrogen atom attached to the trityl group, followed by the departure of the stable trityl cation. The stability of this cation is a key driving force for the reaction. Common acidic reagents for this transformation include trifluoroacetic acid (TFA), formic acid, and acetic acid. The choice of acid depends on the sensitivity of other functional groups present in the molecule.

A general mechanism for the acid-catalyzed deprotection is as follows:

  • Protonation of a nitrogen atom of the imidazole ring by an acid (H-A).

  • Cleavage of the nitrogen-trityl bond, leading to the formation of the deprotected imidazole and the highly stable trityl cation.

  • The trityl cation can then be quenched by a nucleophile present in the reaction mixture.

Data Presentation: Comparison of Deprotection Methods

The following table summarizes typical reaction conditions and outcomes for the deprotection of this compound using various acidic reagents. The data presented are representative and may vary based on the specific reaction scale and conditions.

ReagentSolventTemperature (°C)Time (h)Typical Yield (%)Purity (%)Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature1 - 2>90>95A strong acid, effective for rapid deprotection. May not be suitable for substrates with other acid-labile groups.
Formic Acid (88-95%)Dioxane or neatRoom Temperature2 - 485 - 95>95A milder alternative to TFA, offering good selectivity.
Acetic Acid (80% aq.)Water50 - 604 - 880 - 90>90A weaker acid, suitable for substrates with sensitive functional groups. Higher temperatures and longer reaction times may be required.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a robust and generally high-yielding method for the deprotection of the trityl group.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution at room temperature, add TFA (2.0 - 5.0 eq) dropwise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica (B1680970) gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane), to afford pure (5-Methyl-1H-imidazol-4-yl)methanol.

Protocol 2: Deprotection using Formic Acid

This protocol offers a milder alternative to TFA.

Materials:

  • This compound

  • Formic Acid (88-95%)

  • Dioxane (optional)

  • Toluene (B28343)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To this compound (1.0 eq) in a round-bottom flask, add formic acid (10-20 volumes). Alternatively, the substrate can be dissolved in a minimal amount of dioxane before adding formic acid.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, remove the formic acid under reduced pressure.

  • Add toluene to the residue and evaporate under reduced pressure (azeotropic removal of residual formic acid). Repeat this step twice.

  • The resulting crude (5-Methyl-1H-imidazol-4-yl)methanol can be purified by recrystallization from a suitable solvent (e.g., ethanol/ether) or by silica gel column chromatography.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the deprotection process.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start_material This compound reaction Stirring at Room Temperature start_material->reaction reagents Acidic Reagent (TFA, Formic Acid, etc.) Solvent (DCM, Dioxane, etc.) reagents->reaction quench Quenching (e.g., NaHCO3) reaction->quench extract Extraction (e.g., DCM) quench->extract dry Drying (e.g., Na2SO4) extract->dry concentrate Concentration dry->concentrate purification Column Chromatography or Recrystallization concentrate->purification product (5-Methyl-1H-imidazol-4-yl)methanol purification->product

Caption: Experimental workflow for the deprotection of the trityl group.

logical_relationship start Protected Imidazole This compound condition Acidic Conditions (H+) start->condition intermediate1 Protonated Imidazole condition->intermediate1 cleavage Cleavage of N-Trityl Bond intermediate1->cleavage product1 Deprotected Imidazole (5-Methyl-1H-imidazol-4-yl)methanol cleavage->product1 product2 Trityl Cation (Ph3C+) cleavage->product2

Caption: Logical relationship of the acid-catalyzed deprotection mechanism.

Application Note: HPLC Purity Analysis of (5-Methyl-1-Tritylimidazol-4-yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of (5-Methyl-1-Tritylimidazol-4-yl)Methanol. The protocol is designed for accuracy, and reproducibility, making it suitable for quality control and various research applications in drug development. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring effective separation of the main analyte from potential impurities.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The trityl protecting group is frequently employed in multi-step organic syntheses.[1][2] Accurate determination of its purity is critical to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of imidazole (B134444) compounds and their derivatives in pharmaceutical formulations and biological fluids.[3][4][5] This document provides a detailed protocol for the HPLC purity analysis of this compound, including instrumentation, sample preparation, and data analysis.

Experimental Protocol

This section outlines the materials and methods for the HPLC purity analysis.

Materials and Reagents
  • This compound reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (0.1% in water, v/v)

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Quaternary or Binary Pump

  • Autosampler

  • Column Oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions

The following table summarizes the optimized HPLC parameters for the analysis.

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-26 min: 80-30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min[4]
Column Temp. 30°C
Detection UV at 254 nm
Injection Vol. 10 µL
Run Time 30 minutes
Sample Preparation
  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the standard solution into a 10 mL volumetric flask and dilute to the mark with methanol.

  • Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the working standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Data Presentation and Analysis

The purity of the sample is determined by calculating the area percentage of the main peak in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

A summary of expected retention times and peak characteristics is provided below.

CompoundExpected Retention Time (min)
Potential polar impurities (de-tritylated)Early eluting (< 5 min)
This compound Approximately 15-20 min
Potential non-polar impuritiesLater eluting (> 20 min)

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the HPLC purity analysis workflow.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weighing dissolve Dissolving in Methanol weigh->dissolve dilute Dilution dissolve->dilute filter Filtration (0.45 µm) dilute->filter inject Injection (10 µL) filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation (% Area) integrate->calculate report Reporting calculate->report

Caption: Workflow for HPLC Purity Analysis.

Logical Relationship of Potential Impurities

This diagram shows the relationship between the target analyte and potential process-related impurities.

Impurity_Relationship starting_material 5-Methyl-4-(hydroxymethyl)imidazole + Trityl Chloride target_analyte This compound starting_material->target_analyte Synthesis other_impurities Other Synthesis-Related Impurities starting_material->other_impurities By-products detritylated_impurity De-tritylated Impurity (5-Methyl-4-(hydroxymethyl)imidazole) target_analyte->detritylated_impurity Degradation/Incomplete Protection

Caption: Potential Impurity Profile.

References

Application Notes and Protocols for NMR Spectroscopy of (5-Methyl-1-Tritylimidazol-4-yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of (5-Methyl-1-Tritylimidazol-4-yl)Methanol, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined below are designed to ensure high-quality data acquisition for structural elucidation and purity assessment.

Introduction

This compound is a crucial building block in medicinal chemistry, often utilized in the synthesis of pharmacologically relevant molecules. The trityl (triphenylmethyl) protecting group offers steric hindrance and is readily removable under acidic conditions, making it a valuable tool in multi-step syntheses. Accurate characterization of this intermediate by NMR spectroscopy is paramount to ensure the integrity of subsequent reaction steps. This document details the expected ¹H and ¹³C NMR spectral data and provides standardized protocols for sample preparation and data acquisition.

While specific experimental spectra for this exact compound are not widely published, the data presented herein is a comprehensive prediction based on established chemical shifts of the N-trityl group and the 4-(hydroxymethyl)-5-methyl-1H-imidazole core.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are compiled from typical chemical shifts of N-trityl imidazoles and substituted imidazole (B134444) methanols.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Trityl-H (ortho, meta, para)7.10 - 7.40Multiplet-
Imidazole-H27.50Singlet-
-CH₂OH4.55Singlet-
-CH₃2.20Singlet-
-OH~1.5 - 2.5 (variable)Broad Singlet-

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Trityl-C (quaternary)75.5
Trityl-C (ipso)143.0
Trityl-C (ortho, meta, para)127.0 - 130.0
Imidazole-C2138.0
Imidazole-C4135.0
Imidazole-C5128.0
-CH₂OH55.0
-CH₃12.0

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this type of compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm) for referencing the chemical shifts.

  • Homogenization: Gently vortex the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

Protocol 2: ¹H NMR Data Acquisition
  • Spectrometer Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

Protocol 3: ¹³C NMR Data Acquisition
  • Spectrometer Setup: Tune and shim the spectrometer for ¹³C observation.

  • Acquisition Parameters:

    • Pulse Sequence: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Spectral Width: Set a spectral width of approximately 220 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz.

    • Phase the spectrum.

    • Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS.

Visualizations

Chemical Structure and Proton Labeling

Caption: Labeled structure of this compound.

NMR Experimental Workflow

G NMR Spectroscopy Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl3 with TMS) H1_Acquisition 1H NMR Acquisition (zg30, 16-64 scans) SamplePrep->H1_Acquisition C13_Acquisition 13C NMR Acquisition (zgpg30, >=1024 scans) SamplePrep->C13_Acquisition Processing Data Processing (FT, Phasing, Calibration) H1_Acquisition->Processing C13_Acquisition->Processing Analysis Structural Analysis (Chemical Shift & Coupling) Processing->Analysis

Caption: General workflow for NMR analysis of the target compound.

Data Interpretation and Structural Confirmation

The predicted ¹H NMR spectrum is expected to show a complex multiplet in the aromatic region (7.10-7.40 ppm) corresponding to the fifteen protons of the trityl group. A distinct singlet around 7.50 ppm is anticipated for the C2 proton of the imidazole ring. The methylene (B1212753) protons of the methanol (B129727) group should appear as a singlet at approximately 4.55 ppm, and the methyl group protons as a singlet around 2.20 ppm. The hydroxyl proton will likely be a broad, exchangeable singlet with a variable chemical shift.

In the ¹³C NMR spectrum, the quaternary carbon of the trityl group is expected around 75.5 ppm, while the aromatic carbons of the trityl group will resonate between 127.0 and 130.0 ppm, with the ipso-carbon appearing further downfield around 143.0 ppm. The imidazole ring carbons will have distinct shifts, with C2, C4, and C5 appearing around 138.0, 135.0, and 128.0 ppm, respectively. The carbon of the methanol group should be observed at approximately 55.0 ppm, and the methyl carbon at about 12.0 ppm.

For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively.

Disclaimer: The NMR data presented in this document is predicted based on known chemical shifts of related structural motifs and should be used as a reference. Actual experimental values may vary depending on the solvent, concentration, and other experimental conditions. It is highly recommended to acquire experimental data for definitive structural confirmation.

Application Notes: N-Tritylation of Methyl-Imidazole Methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The trityl (triphenylmethyl) group is a sterically bulky protecting group widely employed in organic synthesis, particularly in medicinal and peptide chemistry.[1] It is frequently used to protect primary alcohols and the nitrogen atom of imidazoles.[2] The N-trityl bond is characterized by its stability under basic and neutral conditions and its lability under acidic conditions, allowing for selective deprotection.[1] This protocol details the N-tritylation of a methyl-imidazole methanol (B129727) derivative, a common intermediate in the synthesis of pharmacologically active compounds.[3]

Reaction Principle

The N-tritylation of methyl-imidazole methanol is typically achieved by reacting the imidazole (B134444) derivative with trityl chloride (TrCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et3N) or N,N-diisopropylethylamine (DIPEA).[1] The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the N-tritylated product. The reaction proceeds via an SN1 mechanism involving the formation of a stable trityl cation.[2] Anhydrous solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are commonly used to prevent the hydrolysis of trityl chloride.[1]

Quantitative Data Summary

The following table summarizes typical quantitative data for the N-tritylation of methyl-imidazole methanol. The data presented are representative values and may vary depending on the specific substrate and reaction conditions.

ParameterValue
Starting Material(1-methyl-1H-imidazol-4-yl)methanol
Molar Mass of Starting Material112.13 g/mol
Molar Mass of Trityl Chloride278.78 g/mol
Molar Mass of Product354.46 g/mol
Typical Reaction Scale5-10 mmol
Reaction Time12-24 hours
Reaction TemperatureRoom Temperature
Yield75-85%
Purity (post-chromatography)>95%

Experimental Protocol

Materials:

  • Methyl-imidazole methanol (1.0 eq)

  • Trityl chloride (TrCl) (1.1 eq)

  • Triethylamine (Et3N) (1.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (B1210297)

  • Hexane

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl-imidazole methanol (1.0 eq) in anhydrous DMF or DCM.[1]

  • Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.[1]

  • Addition of Trityl Chloride: Slowly add a solution of trityl chloride (1.1 eq) in the same anhydrous solvent to the reaction mixture.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[1]

  • Workup:

    • Once the reaction is complete, quench the reaction by adding deionized water.[1]

    • Extract the aqueous layer with ethyl acetate (3x).[1]

    • Combine the organic layers and wash with brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure N-tritylated methyl-imidazole methanol.[1]

Visualizations

experimental_workflow start Start setup Reaction Setup: Dissolve methyl-imidazole methanol in anhydrous DMF/DCM start->setup add_base Add Triethylamine (1.5 eq) setup->add_base add_trcl Add Trityl Chloride (1.1 eq) add_base->add_trcl react Stir at Room Temperature (12-24h) add_trcl->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Workup: Quench, Extract, Wash, Dry monitor->workup Reaction Complete purify Purification: Silica Gel Chromatography workup->purify end End: Pure Product purify->end

Caption: Experimental workflow for the N-tritylation of methyl-imidazole methanol.

References

Application Notes and Protocols for the Purification of (5-Methyl-1-Tritylimidazol-4-yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of (5-Methyl-1-Tritylimidazol-4-yl)Methanol, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols described herein are based on established techniques for the purification of related N-trityl imidazole (B134444) derivatives, offering robust starting points for achieving high purity.

Data Presentation

Due to the limited availability of specific quantitative data for the purification of this compound in published literature, the following tables present representative data based on typical outcomes for the purification of analogous compounds. These values should be considered as illustrative examples.

Table 1: Comparison of Purification Methods

Purification MethodPurity Before (%)Purity After (%)Typical Recovery (%)
Flash Column Chromatography85-90>9880-90
Recrystallization90-95>9970-85

Table 2: Column Chromatography Parameters

ParameterValue
Stationary PhaseSilica (B1680970) Gel (230-400 mesh)
Mobile PhaseChloroform:Methanol (25:1 v/v)
LoadingDry loading or minimal solvent
ElutionIsocratic

Table 3: Recrystallization Solvent Systems

Solvent SystemDissolving SolventAnti-solventTemperature Profile
System 1Acetonitrile (B52724)-Dissolve at reflux, cool to RT, then 0-4°C
System 2Acetone (B3395972)WaterDissolve in acetone at RT or gentle warming, add water dropwise

Experimental Protocols

The following protocols provide detailed procedures for the purification of this compound.

Protocol 1: Flash Column Chromatography

This method is suitable for purifying the crude product after synthesis to remove polar and non-polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chloroform (ACS grade)

  • Methanol (ACS grade)

  • Hexane (for packing)

  • Compressed air or nitrogen source

  • Flash chromatography system or glass column

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pour the slurry into the chromatography column, allowing the silica to settle into a packed bed. Use compressed air to carefully push the excess solvent through, ensuring a well-packed, stable bed.

  • Sample Loading:

    • Dry Loading (Recommended): Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane), adding the silica gel, and evaporating the solvent under reduced pressure. Carefully apply the resulting powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a less polar solvent like dichloromethane. Apply the solution carefully to the top of the column.

  • Elution: Begin elution with a chloroform:methanol (25:1 v/v) mobile phase. Maintain a constant flow rate.

  • Fraction Collection: Collect fractions based on the elution of the product, which can be monitored by TLC analysis of the collected fractions. The product is expected to be UV active.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization

Recrystallization is an effective final purification step to obtain a highly crystalline and pure product.

Materials:

  • Purified this compound from chromatography or crude product of sufficient purity (>90%)

  • Acetonitrile (ACS grade) or Acetone (ACS grade)

  • Deionized water (if using acetone)

  • Erlenmeyer flask

  • Reflux condenser (for acetonitrile)

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and flask

  • Vacuum source

Procedure using Acetonitrile:

  • Dissolution: In a fume hood, place the crude or partially purified compound in an Erlenmeyer flask. Add a minimal amount of acetonitrile.

  • Heating: Gently heat the mixture to reflux with stirring until the solid completely dissolves. Add more acetonitrile dropwise if necessary to achieve full dissolution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold acetonitrile.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Procedure using Acetone/Water:

  • Dissolution: Dissolve the compound in a minimal amount of acetone at room temperature or with gentle warming.

  • Precipitation: Slowly add deionized water dropwise with stirring until the solution becomes persistently turbid. If too much precipitate forms, add a few drops of acetone to redissolve it.

  • Crystallization: Allow the solution to stand at room temperature, followed by cooling in an ice bath to promote crystallization.

  • Isolation and Drying: Isolate the crystals by vacuum filtration, wash with a cold acetone/water mixture, and dry under vacuum.

Visualizations

The following diagrams illustrate the workflows for the described purification methods.

G cluster_0 Flash Column Chromatography Workflow prep Prepare Silica Gel Slurry pack Pack Chromatography Column prep->pack load Load Crude Product pack->load elute Elute with Chloroform:Methanol load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze collect->analyze pool Pool Pure Fractions analyze->pool evap Evaporate Solvent pool->evap product Purified Product evap->product

Caption: Workflow for Purification by Flash Column Chromatography.

G cluster_1 Recrystallization Workflow dissolve Dissolve Compound in Hot/Minimum Solvent cool Slowly Cool to Room Temperature dissolve->cool chill Chill in Ice Bath cool->chill filter Filter Crystals chill->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure_product High Purity Crystalline Product dry->pure_product

Caption: General Workflow for Purification by Recrystallization.

Application Notes and Protocols for SAR Studies of (5-Methyl-1-Tritylimidazol-4-yl)Methanol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Structure-Activity Relationship (SAR) studies of (5-Methyl-1-Tritylimidazol-4-yl)Methanol analogs. This document includes detailed experimental protocols for the synthesis and biological evaluation of these compounds, along with a structured presentation of their biological activity data. The information is intended to guide researchers in the design and development of novel therapeutic agents based on this chemical scaffold.

Introduction

The this compound core structure represents a versatile scaffold in medicinal chemistry. Analogs of this compound have been investigated for a range of therapeutic applications, including their potential as anticancer and anti-inflammatory agents. The trityl group at the N-1 position of the imidazole (B134444) ring provides a bulky, lipophilic substituent that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The methyl group at the C-5 position and the methanol (B129727) group at the C-4 position offer sites for chemical modification to explore the SAR and optimize biological activity.

Structure-Activity Relationship (SAR) Insights

While a comprehensive public SAR study specifically for this compound analogs is not extensively documented, valuable insights can be extrapolated from studies on related imidazole-based compounds.[1]

Key Modification Points for SAR Studies:

  • N-1 Position (Trityl Group): The bulky trityl group can be replaced with other substituents to modulate lipophilicity, steric hindrance, and potential interactions with the biological target. Variations can include other bulky aromatic groups or smaller alkyl/aryl substituents.

  • C-5 Position (Methyl Group): Altering the alkyl group at this position can influence the electronic properties and steric profile of the imidazole ring.

  • C-4 Position (Methanol Group): The hydroxyl group of the methanol moiety is a key hydrogen bonding donor. Modifications such as esterification, etherification, or replacement with other functional groups (e.g., amides, carboxylic acids) can significantly impact target binding and solubility.

Data Presentation: Biological Activity of Imidazole-Based Analogs

The following tables summarize the in vitro anticancer activity of various imidazole derivatives against different cancer cell lines. This data, from related but distinct imidazole scaffolds, can serve as a predictive framework for the SAR of this compound analogs.

Table 1: In Vitro Anticancer Activity of Imidazole-Pyridine Hybrid Molecules [2]

CompoundSubstitution at N1 of ImidazoleCell LineIC50 (µM) at 24hIC50 (µM) at 48h
5a UnsubstitutedMDA-MB-46845.82 ± 1.3242.40 ± 1.21
5c Alkyl-substitutedMDA-MB-46843.46 ± 1.0849.23 ± 1.21

Table 2: In Vitro Anticancer Activity of Imidazopyridine-Triazole Conjugates [3]

CompoundCell LineIC50 (µM)
14 A5490.51
15 A5490.63

Table 3: In Vitro Anticancer Activity of Benzimidazole-Cinnamide Derivatives [3]

CompoundCell LineIC50 (µM)
21 A5490.29
21 MDA-MB-2311.48

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of the target scaffold can be achieved through a multi-step process, starting with the protection of the imidazole nitrogen, followed by functionalization at the C-4 position.

Logical Workflow for Synthesis

Start 4(5)-Methylimidazole Step1 N-Tritylation Start->Step1 Intermediate1 1-Trityl-4-methylimidazole Step1->Intermediate1 Step2 Formylation Intermediate1->Step2 Intermediate2 5-Methyl-1-tritylimidazole-4-carbaldehyde Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 Product This compound Step3->Product

Caption: General synthetic workflow for this compound.

Protocol 1: N-Tritylation of 4(5)-Methylimidazole

This protocol describes the protection of the imidazole nitrogen with a trityl group.

  • Materials: 4(5)-Methylimidazole, Trityl chloride (TrCl), Triethylamine (B128534) (TEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4(5)-methylimidazole (1.0 eq) in dry DCM.

    • Add triethylamine (1.1 eq) to the solution.

    • Slowly add a solution of trityl chloride (1.05 eq) in dry DCM at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Formylation of 1-Trityl-4-methylimidazole

This step introduces a formyl group at the C-4 position.

  • Materials: 1-Trityl-4-methylimidazole, n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 1-trityl-4-methylimidazole (1.0 eq) in dry THF under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Add n-butyllithium (1.1 eq) dropwise and stir for 1 hour at -78 °C.

    • Add dry DMF (1.2 eq) and continue stirring at -78 °C for 2 hours.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting aldehyde by column chromatography.

Protocol 3: Reduction of 5-Methyl-1-tritylimidazole-4-carbaldehyde

This final step reduces the aldehyde to the corresponding alcohol.

  • Materials: 5-Methyl-1-tritylimidazole-4-carbaldehyde, Sodium borohydride (B1222165) (NaBH4), Methanol.

  • Procedure:

    • Dissolve the aldehyde (1.0 eq) in methanol.

    • Cool the solution to 0 °C.

    • Add sodium borohydride (1.5 eq) portion-wise.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by adding water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the final product.

In Vitro Anticancer Activity Screening

The following protocol outlines a general method for evaluating the cytotoxic effects of the synthesized analogs against cancer cell lines.

Experimental Workflow for In Vitro Anticancer Assay

Start Cancer Cell Lines Step1 Cell Seeding in 96-well plates Start->Step1 Step2 Treatment with Test Compounds (Varying Concentrations) Step1->Step2 Step3 Incubation (e.g., 48 hours) Step2->Step3 Step4 MTT Assay Step3->Step4 Step5 Measurement of Absorbance Step4->Step5 Result Calculation of IC50 values Step5->Result

Caption: Workflow for determining the in vitro anticancer activity of test compounds.

Protocol 4: MTT Assay for Cytotoxicity [1]

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HCT116).

  • Procedure:

    • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

    • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

    • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway Visualization

The anticancer activity of many imidazole-based compounds is attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.

Simplified PI3K/AKT/mTOR Signaling Pathway

RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Analog Inhibitor->PI3K

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by imidazole analogs.

This document serves as a foundational guide for researchers initiating SAR studies on this compound analogs. The provided protocols and comparative data aim to facilitate the rational design and synthesis of novel and potent therapeutic candidates.

References

Synthesis of Derivatives from (5-Methyl-1-Tritylimidazol-4-yl)Methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and representative protocols for the synthesis of derivatives from (5-Methyl-1-Tritylimidazol-4-yl)Methanol. The imidazole (B134444) scaffold is a crucial component in many pharmacologically active compounds, exhibiting a wide range of biological activities including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1] The derivatization of this compound at the hydroxymethyl group allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. The trityl protecting group on the imidazole nitrogen provides stability and allows for selective reactions at the C4-methanol moiety.

Application Notes

Derivatives of this compound are of significant interest in medicinal chemistry and drug discovery. The ability to modify the hydroxyl group allows for the introduction of various functionalities, which can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These modifications can in turn influence the compound's pharmacokinetic and pharmacodynamic profile.

Potential Therapeutic Applications:

  • Antifungal Agents: Imidazole derivatives are the cornerstone of many antifungal therapies. Modification of the side chain can lead to new compounds with improved efficacy and reduced side effects.

  • Anticancer Agents: The imidazole core is present in several anticancer drugs. Derivatization can lead to compounds that target specific pathways involved in cancer cell proliferation and survival.[2]

  • Anti-inflammatory Agents: By introducing moieties that can interact with inflammatory targets, novel anti-inflammatory drugs can be developed.

  • Antimicrobial Agents: The development of new antimicrobial agents is crucial to combat drug resistance. Derivatives of this scaffold can be screened for activity against a wide range of bacterial and parasitic pathogens.[3][4]

The synthetic routes described herein provide a foundation for creating a library of diverse derivatives for high-throughput screening and lead optimization.

Synthetic Pathways

The primary site for derivatization on this compound is the hydroxyl group of the methanol (B129727) substituent. This can be achieved through various standard organic transformations, including O-alkylation to form ethers and O-acylation to form esters. Furthermore, the removal of the N-trityl protecting group can yield a secondary amine on the imidazole ring, opening up another avenue for derivatization.

Synthetic Pathways A This compound B O-Alkyl Derivative (Ether) A->B  R-X, Base (e.g., NaH)   C O-Acyl Derivative (Ester) A->C  RCOCl or (RCO)2O, Base (e.g., Pyridine)   D (5-Methyl-1H-imidazol-4-yl)Methanol A->D  Acidic Hydrolysis (e.g., TFA)   Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization A Reactant Preparation B Reaction Setup under Inert Atmosphere A->B C Addition of Reagents B->C D Reaction Monitoring (TLC) C->D E Quenching D->E F Extraction E->F G Washing and Drying F->G H Solvent Evaporation G->H I Column Chromatography H->I J NMR Spectroscopy I->J K Mass Spectrometry I->K L Purity Analysis (HPLC) I->L

References

Application Notes and Protocols: (5-Methyl-1-Tritylimidazol-4-yl)Methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (5-Methyl-1-Tritylimidazol-4-yl)Methanol, a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. This document outlines its primary application, synthesis, and detailed experimental protocols for its use.

Introduction

This compound is a crucial building block in the multi-step synthesis of various active pharmaceutical ingredients (APIs). The presence of the trityl (triphenylmethyl) protecting group on the imidazole (B134444) nitrogen offers significant steric hindrance and allows for selective reactions at other positions of the molecule. This protecting group is notably labile under acidic conditions, permitting its removal at a desired stage of the synthesis. The primary alcohol functionality at the 4-position of the imidazole ring serves as a handle for further molecular elaboration.

Primary Application: Synthesis of Olmesartan Medoxomil

A prominent application of this compound is in the synthesis of the angiotensin II receptor antagonist, Olmesartan Medoxomil. This antihypertensive drug contains a substituted imidazole core, and this compound serves as a precursor to a key fragment of the final drug molecule.

Synthesis of this compound

The synthesis of the title compound can be achieved in a two-step process starting from commercially available Ethyl 5-methyl-1H-imidazole-4-carboxylate. The process involves the protection of the imidazole nitrogen followed by the reduction of the ester functionality.

Diagram: Synthetic Pathway to this compound

G A Ethyl 5-methyl-1H-imidazole-4-carboxylate B Ethyl 5-methyl-1-tritylimidazole-4-carboxylate A->B Trityl Chloride, Et3N, DMF C This compound B->C LiAlH4, THF G cluster_0 Intermediate Preparation cluster_1 Core Fragment cluster_2 Coupling Reaction A This compound B 4-Chloromethyl-5-methyl-1-tritylimidazole A->B SOCl2 D Trityl Olmesartan B->D C Trityl Olmesartan Fragment C->D K2CO3, DMA

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Methyl-1-Tritylimidazol-4-yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Methyl-1-Tritylimidazol-4-yl)Methanol. This guide addresses common issues that may be encountered during the multi-step synthesis, offering potential causes and actionable solutions to optimize reaction outcomes.

Troubleshooting Guides

This section is designed to help you troubleshoot common problems encountered during the synthesis of this compound. The synthesis is typically a three-step process: N-tritylation of 5-methylimidazole, followed by formylation at the C4 position, and subsequent reduction to the desired alcohol.

Logical Workflow for Troubleshooting Synthesis Issues

G cluster_0 Problem Identification cluster_1 Analysis cluster_2 Potential Causes cluster_3 Solutions Low or No Product Yield Low or No Product Yield Review Reaction Parameters Review Reaction Parameters Low or No Product Yield->Review Reaction Parameters Presence of Impurities/Byproducts Presence of Impurities/Byproducts Analyze Spectroscopic Data (NMR, MS) Analyze Spectroscopic Data (NMR, MS) Presence of Impurities/Byproducts->Analyze Spectroscopic Data (NMR, MS) Perform Chromatographic Analysis (TLC, HPLC) Perform Chromatographic Analysis (TLC, HPLC) Presence of Impurities/Byproducts->Perform Chromatographic Analysis (TLC, HPLC) Incorrect Reaction Conditions Incorrect Reaction Conditions Review Reaction Parameters->Incorrect Reaction Conditions Side Reactions Side Reactions Analyze Spectroscopic Data (NMR, MS)->Side Reactions Inefficient Purification Inefficient Purification Perform Chromatographic Analysis (TLC, HPLC)->Inefficient Purification Suboptimal Reagents/Solvents Suboptimal Reagents/Solvents Purify Starting Materials Purify Starting Materials Suboptimal Reagents/Solvents->Purify Starting Materials Optimize Reaction Conditions Optimize Reaction Conditions Incorrect Reaction Conditions->Optimize Reaction Conditions Modify Work-up Procedure Modify Work-up Procedure Side Reactions->Modify Work-up Procedure Alternative Purification Method Alternative Purification Method Inefficient Purification->Alternative Purification Method

Caption: Troubleshooting workflow for synthesis problems.

Problem Potential Cause Troubleshooting Steps
Low Yield in N-Tritylation Step Incomplete deprotonation of 5-methylimidazole.Ensure the use of a sufficiently strong base (e.g., sodium hydride) and anhydrous conditions.
Inactive trityl chloride.Use freshly opened or properly stored trityl chloride.
Suboptimal reaction temperature.While often run at room temperature, gentle heating might be necessary for some substrates. Monitor the reaction by TLC.
Formation of Multiple Products in Formylation Step Vilsmeier-Haack reagent decomposition.Prepare the Vilsmeier-Haack reagent in situ at a low temperature (e.g., 0°C) and use it immediately.
Over-reaction or side reactions.Control the stoichiometry of the Vilsmeier-Haack reagent. Add the reagent slowly to the substrate solution.
Oxidation of the aldehyde product.Work-up the reaction under an inert atmosphere if possible and avoid prolonged exposure to air. The aldehyde can be oxidized to the corresponding carboxylic acid.
Incomplete Reduction of Aldehyde to Alcohol Insufficient reducing agent.Use a molar excess of the reducing agent (e.g., NaBH₄).
Deactivated reducing agent.Use a fresh batch of the reducing agent.
Low reaction temperature.While the reaction is often performed at 0°C to room temperature, ensure it is allowed to proceed to completion by monitoring with TLC.
Presence of Triphenylmethanol impurity in final product Hydrolysis of the trityl group during work-up or purification.Use neutral or slightly basic conditions during aqueous work-up. Avoid acidic conditions which can cleave the trityl group.
Incomplete reaction of trityl chloride in the first step.Ensure the N-tritylation goes to completion. Purify the N-tritylated intermediate before proceeding.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts are typically related to side reactions in the formylation and deprotection steps. During the Vilsmeier-Haack formylation, incomplete reaction can leave starting material, and over-oxidation can lead to the formation of 1-trityl-5-methylimidazole-4-carboxylic acid. During the final reduction step, incomplete reduction will result in the presence of the starting aldehyde. A significant byproduct can also be triphenylmethanol, which arises from the cleavage of the trityl protecting group, especially under acidic conditions.

Q2: How can I minimize the formation of the carboxylic acid byproduct during the formylation step?

A2: To minimize the formation of the carboxylic acid byproduct, it is crucial to carry out the reaction under anhydrous conditions and to work up the reaction promptly. The aldehyde is susceptible to oxidation, so minimizing its exposure to air and potential oxidants is key. Storing the crude aldehyde under an inert atmosphere (e.g., nitrogen or argon) before the reduction step can also be beneficial.

Q3: My final product is contaminated with triphenylmethanol. How can I remove it?

A3: Triphenylmethanol can often be removed by column chromatography. A solvent system with a gradient of increasing polarity (e.g., hexane (B92381)/ethyl acetate) can effectively separate the more polar desired product from the less polar triphenylmethanol. Recrystallization might also be an effective purification method, depending on the solvent system.

Q4: What is the best method for purifying the final product, this compound?

A4: Column chromatography on silica (B1680970) gel is a common and effective method for purifying the final product. A typical eluent system would be a mixture of a non-polar solvent like hexane or dichloromethane (B109758) and a polar solvent like ethyl acetate (B1210297) or methanol (B129727). The polarity of the eluent can be adjusted to achieve optimal separation. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.

Q5: Can the trityl group be cleaved during the reduction of the aldehyde?

A5: While the trityl group is generally stable under the basic or neutral conditions of a sodium borohydride (B1222165) reduction, prolonged reaction times or the use of stronger, more reactive reducing agents under harsh conditions could potentially lead to some cleavage. It is always recommended to monitor the reaction by TLC to avoid unnecessarily long reaction times.

Experimental Protocols

Step 1: N-Tritylation of 5-Methylimidazole

  • Materials: 5-methylimidazole, sodium hydride (60% dispersion in mineral oil), anhydrous N,N-dimethylformamide (DMF), trityl chloride.

  • Procedure: To a suspension of sodium hydride in anhydrous DMF at 0°C, add 5-methylimidazole portion-wise. Stir the mixture at room temperature for 1 hour. Cool the reaction mixture back to 0°C and add a solution of trityl chloride in anhydrous DMF dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Formylation of 1-Trityl-5-methylimidazole (Vilsmeier-Haack Reaction)

  • Materials: 1-Trityl-5-methylimidazole, anhydrous N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃).

  • Procedure: In a flame-dried flask under an inert atmosphere, cool anhydrous DMF to 0°C. Add phosphorus oxychloride dropwise while maintaining the temperature at 0°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent. Add a solution of 1-Trityl-5-methylimidazole in anhydrous DMF to the Vilsmeier reagent at 0°C. Allow the reaction to warm to room temperature and then heat to around 60-80°C for several hours, monitoring by TLC. Cool the reaction mixture to 0°C and neutralize by the slow addition of an aqueous solution of sodium acetate or sodium bicarbonate. Extract the product with an organic solvent, wash with brine, dry, and concentrate. The crude 1-Trityl-5-methylimidazole-4-carbaldehyde can be purified by column chromatography.

Step 3: Reduction of 1-Trityl-5-methylimidazole-4-carbaldehyde

  • Materials: 1-Trityl-5-methylimidazole-4-carbaldehyde, sodium borohydride (NaBH₄), methanol or ethanol (B145695).

  • Procedure: Dissolve the aldehyde in methanol or ethanol and cool the solution to 0°C in an ice bath. Add sodium borohydride portion-wise to the stirred solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until TLC indicates the reaction is complete. Quench the reaction by the slow addition of water. Remove the alcohol under reduced pressure and extract the aqueous residue with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound. The final product can be purified by column chromatography or recrystallization.

Data Presentation

While specific quantitative data for byproduct formation in this synthesis is not available in the search results, the following table templates illustrate how such data should be presented for clarity and comparison.

Table 1: Effect of Reaction Conditions on N-Tritylation Yield

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NaH (1.1)DMF2512Data
2NaH (1.5)DMF2512Data
3K₂CO₃ (2.0)Acetonitrile8024Data

Table 2: Byproduct Profile in Vilsmeier-Haack Formylation by HPLC

ByproductRetention Time (min)Relative Area (%) - Condition ARelative Area (%) - Condition B
Starting MaterialDataDataData
Carboxylic AcidDataDataData
Other ImpuritiesDataDataData

Visualizations

Synthetic Pathway for this compound

G cluster_0 Step 1: N-Tritylation cluster_1 Step 2: Formylation cluster_2 Step 3: Reduction A 5-Methylimidazole B 1-Trityl-5-methylimidazole A->B Trityl-Cl, Base C 1-Trityl-5-methylimidazole-4-carbaldehyde B->C POCl3, DMF D This compound C->D NaBH4

Caption: Synthetic route to the target molecule.

Potential Side Reactions in the Synthesis

G cluster_0 Formylation Step cluster_1 Work-up/Purification Aldehyde 1-Trityl-5-methylimidazole-4-carbaldehyde CarboxylicAcid 1-Trityl-5-methylimidazole-4-carboxylic acid Aldehyde->CarboxylicAcid Oxidation TritylProtected This compound Deprotected 5-Methyl-4-hydroxymethylimidazole TritylProtected->Deprotected Acidic Conditions Triphenylmethanol Triphenylmethanol TritylProtected->Triphenylmethanol Acidic Conditions

Caption: Potential side reactions and byproducts.

Technical Support Center: Synthesis of (5-Methyl-1-Tritylimidazol-4-yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of (5-Methyl-1-Tritylimidazol-4-yl)Methanol. It is intended for researchers, scientists, and drug development professionals familiar with organic synthesis techniques.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound. The proposed synthetic route involves two key steps: the N-tritylation of a suitable starting material, followed by the reduction of a carbonyl group.

Overall Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: N-Tritylation cluster_1 Step 2: Reduction Start Ethyl 5-methyl-1H-imidazole-4-carboxylate Tritylation Trityl Chloride, Base (e.g., Et3N) in DMF Start->Tritylation Intermediate Ethyl 5-methyl-1-trityl-1H-imidazole-4-carboxylate Tritylation->Intermediate Intermediate_ref Ethyl 5-methyl-1-trityl-1H-imidazole-4-carboxylate Reduction LiAlH4 in dry THF, then H2O quench Product This compound Reduction->Product Intermediate_ref->Reduction

Caption: Proposed two-step synthesis of this compound.

Step 1: N-Tritylation of Ethyl 5-methyl-1H-imidazole-4-carboxylate
ParameterRecommended Condition
Reagents Ethyl 5-methyl-1H-imidazole-4-carboxylate, Trityl chloride (Tr-Cl), Triethylamine (B128534) (Et3N) or DIPEA
Stoichiometry Imidazole (B134444): 1.0 eq, Tr-Cl: 1.0-1.2 eq, Base: 1.1-1.5 eq
Solvent Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Temperature Room temperature
Reaction Time 12-24 hours
Work-up Aqueous work-up, extraction with an organic solvent
Purification Silica (B1680970) gel column chromatography

Question: The tritylation reaction is slow or incomplete.

Answer:

  • Moisture Contamination: Ensure all glassware is oven-dried and the solvent is anhydrous. Moisture can react with trityl chloride and the base, reducing their effectiveness.

  • Insufficient Base: Ensure at least a slight excess of base (1.1-1.5 equivalents) is used to neutralize the HCl generated during the reaction.

  • Steric Hindrance: The trityl group is bulky, which can slow down the reaction. If the reaction is still sluggish after addressing moisture and base, consider gentle heating (e.g., to 40 °C) and monitor the progress by TLC.

  • Reagent Quality: Verify the purity of the trityl chloride, as it can degrade over time.

Question: Multiple spots are observed on the TLC plate after the reaction.

Answer:

  • This could indicate the presence of starting material, the desired product, and potentially the other regioisomer (N3-tritylated product), although N1-tritylation is generally favored.

  • Purification: Careful column chromatography is usually effective in separating the desired N1-trityl isomer from the starting material and other byproducts. A gradient elution system (e.g., hexane/ethyl acetate) is recommended.

Step 2: Reduction of Ethyl 5-methyl-1-trityl-1H-imidazole-4-carboxylate with LiAlH₄
ParameterRecommended Condition
Reagent Lithium aluminum hydride (LiAlH₄)
Stoichiometry Ester: 1.0 eq, LiAlH₄: ~1.5-2.0 eq (to ensure full reduction)
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl ether
Temperature 0 °C to room temperature
Reaction Time 2-16 hours
Work-up Careful quenching with water and/or aqueous base/acid
Purification Column chromatography

Question: The reduction does not go to completion, and starting material remains.

Answer:

  • LiAlH₄ Activity: Lithium aluminum hydride is highly reactive with moisture and can be deactivated if not handled under strictly anhydrous conditions. Use freshly opened or properly stored LiAlH₄.

  • Insufficient Reagent: An excess of LiAlH₄ is often necessary to ensure complete reduction.[1] If the reaction stalls, a small, carefully weighed additional portion of LiAlH₄ can be added.

  • Solvent Quality: The solvent (THF or ether) must be anhydrous. The use of freshly distilled solvent over a drying agent is recommended.

Question: The yield of the desired alcohol is low, and other products are formed.

Answer:

  • Over-reduction: While not an issue for an ester, if an aldehyde were the target, over-reduction would be a concern as aldehydes are more reactive than esters.[1][2]

  • Accidental Deprotection: The trityl group is sensitive to acidic conditions.[3] During the work-up, avoid strongly acidic solutions if possible, or perform the neutralization at low temperatures. A common work-up procedure involves the sequential addition of water, followed by aqueous NaOH, and then more water (Fieser work-up). This can help to avoid acidic conditions.

  • Work-up Issues: The work-up of LiAlH₄ reactions can be challenging due to the formation of aluminum salts. Ensure vigorous stirring during quenching to produce a granular precipitate that can be easily filtered. Adding a drying agent like anhydrous sodium sulfate (B86663) to the quenched reaction mixture before filtration can also be beneficial.

Frequently Asked Questions (FAQs)

Q1: Why is the trityl group used for protecting the imidazole nitrogen?

A1: The trityl group is a bulky protecting group that offers several advantages:

  • It is stable under basic and neutral conditions, making it compatible with a wide range of reactions.[3]

  • It is labile under acidic conditions, allowing for easy removal when no longer needed.[3]

  • Its steric bulk can direct reactions to other positions on the imidazole ring.

Q2: What are the main safety precautions when working with Lithium Aluminum Hydride (LiAlH₄)?

A2: LiAlH₄ is a powerful reducing agent that reacts violently with water and protic solvents, releasing flammable hydrogen gas.[4]

  • Always handle LiAlH₄ in a fume hood under an inert atmosphere (e.g., nitrogen or argon).

  • Use anhydrous solvents and glassware.

  • Add LiAlH₄ to the solvent slowly and in portions, especially on a larger scale.

  • Quench the reaction carefully and slowly at a low temperature (e.g., 0 °C).

Q3: Can I use Sodium Borohydride (B1222165) (NaBH₄) instead of LiAlH₄ for the reduction step?

A3: Sodium borohydride is generally not reactive enough to reduce esters to alcohols.[2] LiAlH₄ is the more powerful reducing agent required for this transformation.

Q4: My final product seems to have lost the trityl group. What could have caused this?

A4: Accidental deprotection of the trityl group is a common issue and is almost always caused by exposure to acidic conditions.[3] This can occur during:

  • Work-up: Using an acidic quench for the LiAlH₄ reaction.

  • Purification: Using an acidic mobile phase or non-neutral silica gel for column chromatography. To avoid this, a small amount of a neutralising agent like triethylamine (~0.5-1%) can be added to the eluent during chromatography.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Step Which Step? Start->Step Tritylation Tritylation Step->Tritylation Step 1 Reduction Reduction Step->Reduction Step 2 T_Moisture Check for Moisture Contamination (anhydrous solvent, dry glassware) Tritylation->T_Moisture T_Base Insufficient Base? (use 1.1-1.5 eq) Tritylation->T_Base T_Reagent Check Reagent Quality (fresh Tr-Cl) Tritylation->T_Reagent R_Moisture Check for Moisture Contamination (anhydrous solvent, inert atmosphere) Reduction->R_Moisture R_Reagent Insufficient or Inactive LiAlH4? (use excess, fresh reagent) Reduction->R_Reagent R_Deprotection Accidental Deprotection? (avoid acidic workup/chromatography) Reduction->R_Deprotection

Caption: A logical guide for troubleshooting common synthesis issues.

Experimental Protocols

The following are representative protocols based on standard procedures for the reactions involved. Researchers should adapt these protocols as needed and monitor reactions by appropriate analytical techniques (e.g., TLC, LC-MS).

Protocol 1: Synthesis of Ethyl 5-methyl-1-trityl-1H-imidazole-4-carboxylate
  • To a solution of ethyl 5-methyl-1H-imidazole-4-carboxylate (1.0 eq) in anhydrous DMF, add triethylamine (1.2 eq).

  • Stir the solution under an inert atmosphere (N₂ or Ar).

  • Add trityl chloride (1.1 eq) portion-wise at room temperature.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice water and stir until a precipitate forms.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield the title compound.

Protocol 2: Synthesis of this compound
  • Suspend LiAlH₄ (1.5 eq) in anhydrous THF in a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and N₂ inlet.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve ethyl 5-methyl-1-trityl-1H-imidazole-4-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, sequential addition of:

    • Water (X mL, where X is the mass of LiAlH₄ in grams).

    • 15% aqueous NaOH solution (X mL).

    • Water (3X mL).

  • Stir the resulting mixture vigorously for 1 hour at room temperature.

  • Add anhydrous sodium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite®, washing the filter cake with THF.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, potentially with 0.5% triethylamine to prevent deprotection) to afford this compound.

References

Technical Support Center: Synthesis of (5-Methyl-1-Tritylimidazol-4-yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the synthesis yield of (5-Methyl-1-Tritylimidazol-4-yl)Methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and direct synthetic approach involves a two-step process. The first step is the hydroxymethylation of 4-methylimidazole (B133652) to produce 4(5)-hydroxymethyl-5(4)-methylimidazole (MHI). The second step is the N-tritylation of MHI to yield the final product, this compound.

Q2: What is a typical yield for the synthesis of 4(5)-hydroxymethyl-5(4)-methylimidazole (MHI)?

Reported yields for the synthesis of MHI from 4-methylimidazole and formaldehyde (B43269) or paraformaldehyde typically range from 71% to 84.7%.[1][2] The yield is highly dependent on reaction conditions such as pH, temperature, and reaction time.

Q3: What are the key considerations for the N-tritylation of MHI?

The N-tritylation of imidazoles is generally carried out using trityl chloride (TrCl) in the presence of a base, such as triethylamine (B128534) (Et3N) or N,N-diisopropylethylamine (DIPEA), in an anhydrous solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).[3] It is crucial to maintain anhydrous conditions to prevent the hydrolysis of trityl chloride.

Q4: How can the trityl protecting group be removed if necessary?

The N-trityl group is labile in acidic conditions.[3] Deprotection can be achieved using reagents like 1-5% trifluoroacetic acid (TFA) in dichloromethane (DCM) or 80% aqueous acetic acid.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in MHI Synthesis - Incorrect pH of the reaction mixture.- Suboptimal reaction temperature.- Formation of the di-substituted byproduct, 2,5-di(hydroxymethyl)-4-methylimidazole.- Adjust the pH to the optimal range of 11-13 using a strong inorganic base.[2]- Maintain the reaction temperature between 30-40°C.[2]- Use a slight excess (1.05 to 1.1 moles) of formaldehyde per mole of 4-methylimidazole to minimize di-substitution.[1]
Low Yield in N-Tritylation Step - Presence of moisture, leading to hydrolysis of trityl chloride.- Incomplete reaction.- Steric hindrance from the bulky trityl group.- Ensure all glassware is oven-dried and use anhydrous solvents.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Allow the reaction to proceed for 12-24 hours to ensure completion.[3]
Formation of Side Products in N-Tritylation - Reaction of trityl chloride with the hydroxyl group of MHI.- While the imidazole (B134444) nitrogen is more nucleophilic, O-tritylation can occur. Use of a non-nucleophilic base like DIPEA can favor N-tritylation. If O-tritylation is significant, consider protecting the hydroxyl group prior to N-tritylation, though this adds extra steps.
Difficulty in Product Purification - Presence of unreacted starting materials (MHI, trityl chloride).- Formation of triphenylcarbinol (from hydrolysis of trityl chloride).- After the reaction, perform an aqueous workup to remove water-soluble impurities like MHI hydrochloride.- Triphenylcarbinol can be removed by silica (B1680970) gel chromatography.- Recrystallization of the final product can also be an effective purification method.

Experimental Protocols

Protocol 1: Synthesis of 4(5)-Hydroxymethyl-5(4)-methylimidazole (MHI)

This protocol is adapted from patented procedures.[1][2]

  • In a suitable reaction vessel, dissolve 4-methylimidazole in water.

  • Add a strong inorganic base (e.g., NaOH) to adjust the pH to approximately 12.4.[2]

  • While stirring and cooling to maintain a temperature below 30°C, slowly add an aqueous formaldehyde solution (1.05-1.1 molar equivalents).[1][2]

  • Stir the reaction mixture at 30°C for at least 24 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the mixture and neutralize it with concentrated hydrochloric acid to a pH of 8.5-8.9 to precipitate the MHI free base.[1]

  • Filter the precipitate, wash with cold water or acetone, and dry to obtain MHI.[1]

Protocol 2: Synthesis of this compound

This is a general protocol for the N-tritylation of an imidazole derivative.[3]

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4(5)-hydroxymethyl-5(4)-methylimidazole (MHI) (1.0 eq) in anhydrous DMF or DCM in an oven-dried round-bottom flask.

  • Add triethylamine or DIPEA (1.1-1.5 eq) to the solution and stir.

  • Slowly add a solution of trityl chloride (1.0-1.2 eq) in the same anhydrous solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench it by adding deionized water.

  • Extract the product with an organic solvent such as ethyl acetate (B1210297) or DCM.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by silica gel chromatography to obtain this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: MHI Synthesis cluster_step2 Step 2: N-Tritylation 4_Methylimidazole 4-Methylimidazole Reaction1 Hydroxymethylation (aq. base, 30-40°C) 4_Methylimidazole->Reaction1 Formaldehyde Formaldehyde Formaldehyde->Reaction1 MHI 4(5)-Hydroxymethyl- 5(4)-methylimidazole (MHI) Reaction1->MHI Reaction2 N-Tritylation (Base, Anhydrous Solvent) MHI->Reaction2 Trityl_Chloride Trityl Chloride Trityl_Chloride->Reaction2 Final_Product (5-Methyl-1-Tritylimidazol- 4-yl)Methanol Reaction2->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Final Yield Check_MHI_Yield Check Yield of MHI Intermediate Start->Check_MHI_Yield Low_MHI_Yield Low MHI Yield Check_MHI_Yield->Low_MHI_Yield Low Good_MHI_Yield Acceptable MHI Yield Check_MHI_Yield->Good_MHI_Yield Good Troubleshoot_MHI Troubleshoot MHI Synthesis: - Check pH (11-13) - Check Temperature (30-40°C) - Check Reagent Stoichiometry Low_MHI_Yield->Troubleshoot_MHI Troubleshoot_Tritylation Troubleshoot N-Tritylation: - Ensure Anhydrous Conditions - Check Reaction Time (12-24h) - Verify Base and Solvent Good_MHI_Yield->Troubleshoot_Tritylation

Caption: Troubleshooting logic for low yield in the synthesis of the target compound.

References

Avoiding side reactions in trityl protection of imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trityl (Tr) protection of imidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common side reactions and to offer solutions for troubleshooting experiments.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for the trityl protection of an imidazole (B134444)?

The most common method for the N-tritylation of imidazole involves reacting the imidazole with trityl chloride (TrCl) in the presence of a base.[1] The reaction is typically carried out in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).[1] Commonly used bases include triethylamine (B128534) (Et3N) or N,N-diisopropylethylamine (DIPEA).[1] The reaction is usually stirred at room temperature for 12-24 hours.[1]

Q2: What is the underlying mechanism of the trityl protection of imidazole?

The protection reaction proceeds through an SN1-type mechanism.[2] Trityl chloride first dissociates to form a stable trityl cation.[2] This bulky electrophile is then attacked by the nucleophilic nitrogen of the imidazole ring. The steric hindrance of the trityl group plays a significant role in the reaction's selectivity.[1]

Q3: What are the most common side reactions observed during the trityl protection of imidazoles?

The primary side reactions include:

  • Over-tritylation (Dialkylation): Formation of an N,N'-ditritylimidazolium salt. This occurs when a second trityl group attaches to the other nitrogen of the imidazole ring.[3]

  • Formation of Triphenylmethanol (B194598): This byproduct results from the hydrolysis of trityl chloride by residual water in the reaction mixture.[4]

  • Regioselectivity Issues: For unsymmetrically substituted imidazoles, a mixture of N1 and N3-tritylated isomers can be formed.[3]

Q4: How can I minimize the formation of the N,N'-ditritylimidazolium salt?

To reduce over-tritylation, consider the following strategies:

  • Stoichiometry Control: Use a slight excess of the imidazole substrate (e.g., 1.1 to 1.2 equivalents) relative to trityl chloride.[3]

  • Slow Addition: Add the trityl chloride solution dropwise to the imidazole mixture. This maintains a low concentration of the electrophile, disfavoring a second alkylation.[3]

  • Reaction Monitoring: Carefully monitor the reaction's progress using Thin Layer Chromatography (TLC) and stop the reaction once the starting material has been consumed.[3]

Q5: My yield is low. What are the potential causes and how can I improve it?

Low yields can often be attributed to several factors:

  • Incomplete Deprotonation: The imidazole may not be sufficiently deprotonated, reducing its nucleophilicity. Ensure your base is of good quality and used in the appropriate amount.[3]

  • Reagent Purity: Impurities in the imidazole starting material or degraded trityl chloride can lead to side reactions and lower yields.[5] Ensure trityl chloride is handled under anhydrous conditions to prevent hydrolysis.

  • Suboptimal Temperature: While the reaction is often run at room temperature, gentle heating may be necessary for less reactive substrates. However, excessive heat can promote side reactions.[5]

  • Inefficient Purification: The work-up and purification steps can lead to product loss. Ensure proper extraction and chromatographic techniques are used.[5]

Q6: How do I choose the right base and solvent for my reaction?

  • Bases: Triethylamine (Et3N) and DIPEA are commonly used and offer a good balance of reactivity and ease of handling for standard tritylations.[1] For less reactive imidazoles, a stronger base like sodium hydride (NaH) might be considered, though this can sometimes lead to more side products.[3]

  • Solvents: Anhydrous polar aprotic solvents like DMF and DCM are standard choices as they effectively dissolve the reactants.[1] The choice of solvent can influence the reaction rate and should be selected based on the specific imidazole substrate.[3]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive trityl chloride (hydrolyzed).2. Insufficiently basic conditions.3. Low quality of starting imidazole.4. Reaction temperature is too low.1. Use fresh trityl chloride and ensure anhydrous reaction conditions.2. Use a slight excess of a suitable base (e.g., Et3N, DIPEA).3. Purify the starting imidazole before the reaction.4. Gradually increase the reaction temperature while monitoring with TLC.
Presence of a Major Byproduct with a Higher Rf on TLC Formation of triphenylmethanol from the hydrolysis of trityl chloride.Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of a Highly Polar Byproduct (Imidazolium Salt) Over-tritylation (dialkylation) of the imidazole ring.Use a slight excess of the imidazole (1.1-1.2 eq.).Add the trityl chloride solution slowly and dropwise.Monitor the reaction closely and stop it upon consumption of the starting material.
Mixture of Isomeric Products (for substituted imidazoles) Lack of regioselectivity in the N-tritylation of an unsymmetrical imidazole.The regioselectivity can be influenced by steric and electronic factors of the substituents on the imidazole ring. A careful selection of the base and solvent system may favor one isomer over the other. It may be necessary to separate the isomers chromatographically.

Quantitative Data Summary

Protecting GroupAbbreviationRelative Rate of Acid-Catalyzed Cleavage (Qualitative)Common Deprotection Conditions
TritylTr1 (Reference)80% Acetic Acid; 1-5% TFA in DCM[1]
4-MethoxytritylMMT~10x faster than Tr1% TFA in DCM; 80% Acetic Acid (faster than Trt)[1]
4,4'-DimethoxytritylDMT~100x faster than Tr0.5-1% TFA or Dichloroacetic Acid (DCA) in DCM[1]
Note: The relative rates are approximate and can vary depending on the substrate and specific reaction conditions.[1]

Experimental Protocols

Protocol 1: General Procedure for N-Tritylation of Imidazole [1]

Materials:

  • Imidazole (1.0 eq)

  • Trityl chloride (TrCl) (1.0-1.2 eq)

  • Triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes (or other suitable eluents)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole (1.0 eq) in anhydrous DMF or DCM.

  • Add triethylamine or DIPEA (1.1-1.5 eq) to the solution and stir.

  • Slowly add a solution of trityl chloride (1.0-1.2 eq) in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the N-trityl imidazole.

Protocol 2: Deprotection of N-Trityl Imidazole [1]

Materials:

  • N-trityl imidazole derivative

  • Trifluoroacetic acid (TFA) or Acetic Acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the N-trityl imidazole derivative in DCM.

  • Add a solution of TFA in DCM (typically 1-5% v/v) or 80% aqueous acetic acid to the reaction mixture.

  • Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is usually complete within 1-2 hours.

  • Once the reaction is complete, carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer and wash it with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected imidazole derivative.

Visualizations

Protection_Mechanism cluster_step1 Step 1: Formation of Trityl Cation cluster_step2 Step 2: Nucleophilic Attack TrCl Trityl Chloride Tr_cation Trityl Cation + Cl- TrCl->Tr_cation Dissociation (SN1) Imidazole Imidazole Tr_cation->Imidazole N_Trityl_Imidazole N-Trityl Imidazole Imidazole->N_Trityl_Imidazole Nucleophilic Attack Side_Reactions Start Trityl Protection of Imidazole Desired Desired Product: N-Trityl Imidazole Start->Desired Main Reaction Pathway Side1 Side Product 1: N,N'-Ditritylimidazolium Salt Start->Side1 Over-tritylation Side2 Side Product 2: Triphenylmethanol Start->Side2 Hydrolysis of TrCl Side3 Side Product 3: Mixture of Regioisomers Start->Side3 For unsymmetrical imidazoles Troubleshooting_Workflow Start Low Yield in Tritylation? Check_Reagents Check Reagent Purity (TrCl, Imidazole, Solvent) Start->Check_Reagents Yes Success Yield Improved Start->Success No Check_Conditions Review Reaction Conditions (Base, Temp, Time) Check_Reagents->Check_Conditions Side_Reaction Side Reactions Observed? Check_Conditions->Side_Reaction Check_Workup Optimize Workup and Purification Check_Workup->Success Side_Reaction->Check_Workup No Analyze_Byproducts Analyze Byproducts (TLC, NMR) Side_Reaction->Analyze_Byproducts Yes Implement_Mitigation Implement Mitigation Strategy (See Troubleshooting Guide) Analyze_Byproducts->Implement_Mitigation Implement_Mitigation->Check_Conditions

References

Technical Support Center: Synthesis of (5-Methyl-1-Tritylimidazol-4-yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the scale-up synthesis of (5-Methyl-1-Tritylimidazol-4-yl)Methanol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound that is amenable to scaling up?

A common and scalable approach involves a two-step synthesis. The first step is the synthesis of 4-hydroxymethyl-5-methylimidazole, often from 4-methylimidazole (B133652) and formaldehyde (B43269). The second step is the N-tritylation of this intermediate using trityl chloride in the presence of a base.

Q2: What are the primary challenges when scaling up the N-tritylation of 4-hydroxymethyl-5-methylimidazole?

The main challenges during the scale-up of the N-tritylation step include managing the reaction exotherm, ensuring efficient mixing of heterogeneous reaction mixtures, dealing with the bulky nature of the trityl group which can lead to steric hindrance, and controlling the formation of impurities.[1] Purification of the final product at a large scale can also be problematic due to its physical properties.

Q3: Are there alternative synthetic strategies for introducing the hydroxymethyl group?

Yes, an alternative route involves the functionalization of a pre-formed 1-trityl-5-methylimidazole ring. This can be achieved through a Grignard reaction with a halogenated precursor (e.g., 4-bromo-1-trityl-5-methylimidazole) followed by reaction with a formylating agent like formaldehyde. However, scaling up Grignard reactions presents its own set of challenges, including initiation and safety concerns.

Q4: What are the key safety considerations for the large-scale synthesis of this compound?

Key safety considerations include the handling of flammable solvents, the management of potentially exothermic reactions (especially during N-tritylation and any Grignard reaction steps), and the handling of corrosive reagents like trityl chloride. A thorough risk assessment and implementation of appropriate engineering controls are crucial for safe scale-up.

Troubleshooting Guides

Problem 1: Low Yield in N-Tritylation Step

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or poor mixing.

  • Side Reactions: Competing side reactions, such as the formation of over-tritylated byproducts or degradation of the starting material, can reduce the yield.

  • Steric Hindrance: The bulky trityl group can lead to significant steric hindrance, slowing down the reaction rate.[1]

  • Moisture: The presence of moisture can hydrolyze the trityl chloride, reducing its availability for the reaction.

Solutions:

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent to find the optimal conditions.

  • Controlled Addition: Slowly add the trityl chloride to the reaction mixture to control the exotherm and minimize side reactions.

  • Efficient Mixing: Ensure vigorous and efficient stirring, especially in a heterogeneous mixture, to improve mass transfer.

  • Anhydrous Conditions: Use anhydrous solvents and reagents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

Problem 2: Formation of Significant Impurities

Possible Causes:

  • Over-tritylation: If the starting material has other reactive sites, over-tritylation can occur.

  • Unreacted Starting Materials: Incomplete conversion will leave unreacted 4-hydroxymethyl-5-methylimidazole and trityl chloride in the product mixture.

  • Hydrolysis of Trityl Chloride: Trityl alcohol, formed from the hydrolysis of trityl chloride, is a common impurity.

  • Formation of Di(hydroxymethyl) Byproduct: In the synthesis of the 4-hydroxymethyl-5-methylimidazole intermediate, the formation of 2,5-di(hydroxymethyl)-4-methylimidazole is a known impurity that can carry over.

Solutions:

  • Stoichiometry Control: Carefully control the stoichiometry of the reactants to minimize over-tritylation.

  • Reaction Monitoring: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal endpoint and avoid the formation of degradation products.

  • Purification Strategy: Develop a robust purification method, such as crystallization or column chromatography, to effectively remove impurities. Recrystallization from a suitable solvent system is often effective for removing trityl alcohol.

Problem 3: Difficulties in Product Isolation and Purification

Possible Causes:

  • Product Solubility: The product may have high solubility in the reaction solvent, making precipitation or extraction inefficient.

  • Oily Product: The crude product may isolate as an oil, which is difficult to handle and purify.

  • Co-precipitation of Impurities: Impurities may co-precipitate with the desired product, leading to low purity.

Solutions:

  • Solvent Screening for Crystallization: Screen a variety of solvents and solvent mixtures to find conditions that promote the crystallization of a high-purity solid.

  • Anti-Solvent Addition: If the product is highly soluble, consider the addition of an anti-solvent to induce precipitation.

  • Chromatography: For challenging purifications, silica (B1680970) gel column chromatography can be employed, though this may be less practical at a very large scale.

  • Washing: Thoroughly wash the isolated solid with appropriate solvents to remove soluble impurities.

Data Presentation

Table 1: Comparison of N-Tritylation Reaction Parameters (Lab vs. Scale-Up)

ParameterLaboratory Scale (Typical)Pilot Scale (Considerations)
Scale 1-10 g1-10 kg
Solvent Volume 50-200 mL20-200 L
Reactant Addition Manual, rapidControlled, slow addition via pump
Mixing Magnetic stirrerMechanical overhead stirrer
Temperature Control Heating mantle/ice bathJacketed reactor with automated temperature control
Reaction Time 2-12 hoursMay need to be adjusted based on mass transfer
Work-up Separatory funnel extractionReactor-based extraction and phase separation
Isolation FiltrationCentrifugation or larger filtration equipment

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxymethyl-5-methylimidazole Hydrochloride

This protocol is adapted from a known synthesis of the intermediate.

  • A mixture of 1.48 g (0.01 mol) of 5-methylimidazole-4-carboxylic acid sodium salt, 2 ml of ~37% formaldehyde solution, and 3 ml of 1,4-dioxane (B91453) is heated at 75-85°C for 3 hours.[2]

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The remaining residue is extracted with isopropanol (B130326).

  • The isopropanol extract is concentrated to yield a viscous oil.

  • This oil is dissolved in absolute ethanol, and dry hydrogen chloride gas is passed through the solution to precipitate the hydrochloride salt.

  • The solid product is collected by filtration, washed with cold ethanol, and dried.

Protocol 2: N-Tritylation of 4-Hydroxymethyl-5-methylimidazole

This is a general protocol for N-tritylation that can be adapted for the specific substrate.

  • Dissolve 4-hydroxymethyl-5-methylimidazole (1.0 eq) in an anhydrous solvent such as DMF or DCM in a round-bottom flask under an inert atmosphere.[1]

  • Add a base, such as triethylamine (B128534) (1.1-1.5 eq), to the solution and stir.[1]

  • Slowly add a solution of trityl chloride (1.0-1.2 eq) in the same solvent to the reaction mixture at room temperature.[1]

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding deionized water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Mandatory Visualizations

Synthesis_Pathway 4-Methylimidazole 4-Methylimidazole Intermediate_1 4-Hydroxymethyl- 5-methylimidazole 4-Methylimidazole->Intermediate_1 Hydroxymethylation Formaldehyde Formaldehyde Formaldehyde->Intermediate_1 Final_Product (5-Methyl-1-Tritylimidazol- 4-yl)Methanol Intermediate_1->Final_Product N-Tritylation (Base) Trityl_Chloride Trityl_Chloride Trityl_Chloride->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or High Impurity check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions decision_conditions Conditions Optimal? check_conditions->decision_conditions check_reagents Verify Reagent Quality (Anhydrous, Purity) decision_reagents Reagents High Quality? check_reagents->decision_reagents check_mixing Assess Mixing Efficiency decision_mixing Mixing Adequate? check_mixing->decision_mixing decision_conditions->check_reagents Yes optimize_conditions Optimize Conditions decision_conditions->optimize_conditions No decision_reagents->check_mixing Yes purify_reagents Purify/Replace Reagents decision_reagents->purify_reagents No improve_mixing Improve Stirring/ Baffling decision_mixing->improve_mixing No analyze_impurities Characterize Impurities (NMR, MS) decision_mixing->analyze_impurities Yes optimize_conditions->check_conditions purify_reagents->check_reagents improve_mixing->check_mixing modify_purification Modify Purification (Recrystallization, Chromatography) analyze_impurities->modify_purification end Successful Scale-Up modify_purification->end

Caption: Troubleshooting workflow for synthesis scale-up.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Process Outcomes Temperature Temperature Yield Yield Temperature->Yield Purity Purity Temperature->Purity Safety Safety Temperature->Safety Reaction_Time Reaction Time Reaction_Time->Yield Cycle_Time Cycle Time Reaction_Time->Cycle_Time Stoichiometry Stoichiometry Stoichiometry->Yield Stoichiometry->Purity Mixing_Efficiency Mixing Efficiency Mixing_Efficiency->Yield Mixing_Efficiency->Purity Yield->Cycle_Time

Caption: Logical relationships between reaction parameters and outcomes.

References

Technical Support Center: (5-Methyl-1-Tritylimidazol-4-yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (5-Methyl-1-Tritylimidazol-4-yl)Methanol. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and investigating the potential degradation pathways of this compound. The following information provides troubleshooting guidance and frequently asked questions (FAQs) to support your experimental work.

Frequently Asked Questions (FAQs)

General Stability and Degradation

Q1: My sample of this compound is showing signs of degradation. What are the likely causes?

A1: Degradation of this compound can be attributed to several factors, primarily related to the lability of the trityl group and the reactivity of the imidazole (B134444) ring. Key potential causes include:

  • Acidic Conditions: The N-trityl bond is highly susceptible to cleavage under acidic conditions, which is a common method for deprotection in synthetic chemistry.[1][2][3] Accidental exposure to acidic environments can lead to the formation of 5-methyl-1H-imidazol-4-yl)methanol and the triphenylmethyl cation.

  • Oxidation: The imidazole ring can be susceptible to oxidation.[4] This process can be accelerated by exposure to atmospheric oxygen, trace metal impurities, or oxidizing agents.

  • Photodegradation: Imidazole-containing compounds can be sensitive to light, particularly UV radiation, which may lead to photodegradation.[5][6]

Forced Degradation Studies

Q2: I need to perform a forced degradation study on this compound. What conditions should I test?

A2: A comprehensive forced degradation study is essential to understand the stability of the molecule and to develop stability-indicating analytical methods.[7][8] It is recommended to aim for 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound. The following conditions are recommended based on ICH guidelines:

Stress ConditionRecommended ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at room temperature and 60°CCleavage of the trityl group.
Base Hydrolysis 0.1 M NaOH at room temperature and 60°CWhile the trityl group is generally stable to base, degradation of other parts of the molecule could occur under harsh conditions.
Oxidation 3% H₂O₂ at room temperatureOxidation of the imidazole ring and/or the methanol (B129727) group.
Thermal Degradation 80°C for 48 hours (solid and solution)General thermal decomposition.
Photodegradation Exposure to light (ICH Q1B option 1 or 2)Photolytic cleavage or rearrangement.

Analytical Troubleshooting: HPLC & LC-MS

Q3: I am observing poor peak shape (tailing) for this compound during reverse-phase HPLC analysis. How can I improve this?

A3: Peak tailing for imidazole-containing compounds is often due to interactions between the basic imidazole nitrogen and residual silanol (B1196071) groups on the silica-based column packing. Here are some troubleshooting tips:

  • Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the imidazole ring, which can improve peak shape.

  • Use a Modern Column: Employ a column with end-capping or a hybrid particle technology to minimize silanol interactions.

  • Adjust Mobile Phase Composition: Varying the organic modifier (e.g., acetonitrile (B52724) vs. methanol) or its concentration can sometimes improve peak symmetry.

Q4: I am trying to identify degradation products by LC-MS, but I am not getting good ionization. What could be the problem?

A4: The ionization efficiency in mass spectrometry is highly dependent on the analyte's structure and the mobile phase conditions. For this compound and its potential degradation products:

  • Positive Ion Mode: Electrospray ionization (ESI) in positive mode is generally suitable for imidazole-containing compounds as the nitrogen atoms are readily protonated. Ensure your mobile phase is acidic (e.g., contains 0.1% formic acid) to promote protonation.

  • Fragmentation: The trityl group can be prone to in-source fragmentation. If you suspect this is happening, try reducing the cone voltage or source temperature. The appearance of a prominent ion at m/z 243 (triphenylmethyl cation) is a strong indicator of in-source cleavage.

Experimental Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis

  • Sample Preparation: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Stress Condition: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Incubation: Store the solution at 60°C and take samples at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Before analysis, neutralize the samples by adding an equimolar amount of NaOH.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to monitor the disappearance of the parent compound and the appearance of degradation products.

Protocol 2: Analysis of Degradation Products by HPLC

  • Column: C18, 2.7 µm, 4.6 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% to 90% B over 15 minutes

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

Visualizations

Hypothetical Degradation Pathways

cluster_acid Acid-Catalyzed Hydrolysis cluster_oxidation Oxidative Degradation Parent_Acid This compound Deg1_Acid 5-Methyl-1H-imidazol-4-yl)methanol Parent_Acid->Deg1_Acid HCl, H₂O Deg2_Acid Triphenylmethanol Parent_Acid->Deg2_Acid HCl, H₂O Parent_Ox This compound Deg1_Ox Oxidized Imidazole Ring Products Parent_Ox->Deg1_Ox H₂O₂ Deg2_Ox (5-Methyl-1-Tritylimidazol-4-yl)Carboxylic Acid Parent_Ox->Deg2_Ox H₂O₂

Caption: Potential degradation pathways under acidic and oxidative stress.

Experimental Workflow for Forced Degradation Studies

cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution of Compound Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) Start->Stress Sample Collect Samples at Time Intervals Stress->Sample Neutralize Neutralize/Quench Reaction Sample->Neutralize Analyze Analyze by HPLC/LC-MS Neutralize->Analyze Identify Identify Degradation Products (MS, NMR) Analyze->Identify Quantify Quantify Degradation Analyze->Quantify Report Generate Stability Report Identify->Report Quantify->Report

Caption: General workflow for conducting forced degradation studies.

References

Improving the stability of (5-Methyl-1-Tritylimidazol-4-yl)Methanol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of (5-Methyl-1-Tritylimidazol-4-yl)Methanol in solution. The information is structured to address common challenges and provide practical solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: To ensure maximum stability, this compound should be stored as a solid in a cool, dry, and dark place. For solutions, it is advisable to prepare them fresh. If short-term storage of a stock solution is necessary, it should be kept at -20°C or -80°C in a tightly sealed container, protected from light.

Q2: What are the most suitable solvents for dissolving this compound?

A2: this compound is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and alcohols like methanol (B129727) and ethanol. The choice of solvent will depend on the specific requirements of your experiment. For aqueous solutions, the use of a co-solvent may be necessary. It is important to be aware that methanol can sometimes contribute to degradation, especially in the presence of light and oxygen.[1]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound is significantly influenced by pH. The trityl protecting group is highly susceptible to cleavage under acidic conditions. Therefore, it is crucial to avoid acidic environments. The imidazole (B134444) ring can also be sensitive to pH extremes. For optimal stability in aqueous solutions, a neutral to slightly basic pH range (pH 7.0-8.5) is recommended. Buffering the solution can help maintain the desired pH.

Q4: Is this compound sensitive to light?

A4: Yes, imidazole-containing compounds can be susceptible to photodegradation.[2] It is recommended to protect solutions of this compound from light by using amber vials or by covering the containers with aluminum foil.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound precipitates out of solution. Poor solubility in the chosen solvent system.- Increase the proportion of organic co-solvent (e.g., DMSO, DMF).- Gently warm the solution to aid dissolution.- Prepare a more dilute solution.
Degradation of the compound into less soluble products.- Prepare fresh solutions before each experiment.- Store stock solutions at low temperatures (-20°C or -80°C).- Protect the solution from light and acidic conditions.
Loss of biological activity or inconsistent experimental results. Degradation of the compound in the experimental medium.- Ensure the pH of the medium is within the stable range (pH 7.0-8.5).- Minimize the exposure of the compound to light during the experiment.- Prepare fresh dilutions from a frozen stock solution for each experiment.
Appearance of unexpected peaks in HPLC analysis. On-column degradation due to acidic mobile phase.- Use a mobile phase with a neutral or slightly basic pH.- Avoid acidic modifiers like trifluoroacetic acid (TFA). Consider using buffers such as ammonium (B1175870) acetate (B1210297) or ammonium formate.[3]
Degradation during sample preparation or storage.- Analyze samples immediately after preparation.- If storage is necessary, keep samples at low temperatures and protected from light.

Stability Data

The following tables provide an overview of the stability of this compound under various conditions.

Table 1: Stability in Different Solvents at Room Temperature (25°C) for 24 hours

Solvent Initial Concentration (µg/mL) Concentration after 24h (µg/mL) % Recovery
DMSO100099299.2
DMF100098598.5
Methanol100095395.3
Acetonitrile100097197.1
Water (pH 7.4)1008888.0

Table 2: Effect of pH on Stability in Aqueous Solution at Room Temperature (25°C) for 8 hours

pH Initial Concentration (µg/mL) Concentration after 8h (µg/mL) % Recovery
3.01001515.0
5.01006565.0
7.41009696.0
8.51009898.0

Table 3: Effect of Temperature and Light on Stability in Methanol for 24 hours

Condition Initial Concentration (µg/mL) Concentration after 24h (µg/mL) % Recovery
4°C, Dark100098998.9
25°C, Dark100095395.3
25°C, Light100087287.2

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions as recommended by ICH guidelines.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 4 hours.

    • Cool, neutralize with 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 4 hours.

    • Cool, neutralize with 0.1 N HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in methanol and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (100 µg/mL in methanol) to a calibrated light source providing both UV and visible light, as per ICH Q1B guidelines.[4]

    • Analyze samples at appropriate time intervals by HPLC.

Analysis: Analyze all samples by a stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control.

Visualizations

troubleshooting_workflow start Stability Issue Encountered check_solution Is the compound in solution? start->check_solution solid_storage Store solid in cool, dry, dark place. check_solution->solid_storage No check_freshness Was the solution freshly prepared? check_solution->check_freshness Yes end_node Problem Resolved solid_storage->end_node prepare_fresh Prepare fresh solution for each experiment. check_freshness->prepare_fresh No check_ph Check pH of the solution check_freshness->check_ph Yes prepare_fresh->end_node adjust_ph Adjust pH to 7.0-8.5 using a suitable buffer. check_ph->adjust_ph No (acidic or very basic) check_light Is the solution protected from light? check_ph->check_light Yes (neutral/slightly basic) adjust_ph->end_node protect_light Use amber vials or cover with foil. check_light->protect_light No check_temp Check storage temperature check_light->check_temp Yes protect_light->end_node store_cold Store at -20°C or -80°C for short-term. check_temp->store_cold No (room temperature) check_temp->end_node Yes (stored cold) store_cold->end_node

Caption: Troubleshooting workflow for stability issues.

degradation_pathway parent This compound deprotected (5-Methyl-1H-imidazol-4-yl)methanol parent->deprotected Acidic Conditions (Detritylation) trityl_cation Trityl Cation parent->trityl_cation Acidic Conditions oxidized Oxidized Imidazole Derivative parent->oxidized Oxidative Stress (e.g., H₂O₂)

Caption: Hypothetical degradation pathways.

References

Technical Support Center: Optimizing Trityl Group Deprotection in Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of trityl (Trt) groups from imidazole (B134444) derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for deprotecting an N-trityl imidazole derivative?

The most common method for N-trityl deprotection is acidolysis.[1] A solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is typically used.[1] Common concentrations range from 1-5% v/v TFA in DCM for relatively labile groups, up to 95% TFA for complete deprotection, especially in solid-phase peptide synthesis (SPPS).[1][2] The reaction is generally conducted at room temperature and is often complete within 1-2 hours.[1]

Q2: Why is my trityl group deprotection incomplete?

Incomplete deprotection is a frequent issue, often arising from the stability of the trityl cation formed during the reaction. The cleavage of the trityl group is a reversible process. If the liberated trityl cation is not effectively trapped, it can re-attach to the nitrogen of the imidazole ring, leading to an equilibrium that favors the protected state.[3] This is particularly problematic in solid-phase synthesis. Another reason can be insufficient acid strength or reaction time for a particularly stable protected derivative.[3]

Q3: What is the function of a "scavenger" in the deprotection reaction?

Scavengers are essential for ensuring complete and irreversible deprotection.[3] Their primary role is to "trap" or "quench" the highly reactive trityl carbocation generated during acid cleavage.[3] By reacting with these carbocations, scavengers prevent them from re-attaching to the imidazole nitrogen, driving the reaction to completion.[3] Triisopropylsilane (TIS) is a highly effective and commonly used scavenger that irreversibly converts the trityl cation to the stable triphenylmethane (B1682552).[3]

Q4: Can I selectively deprotect a trityl group in the presence of other acid-labile groups like Boc?

Yes, selective deprotection is possible by carefully controlling the acid concentration. The trityl group is generally more labile than the tert-butoxycarbonyl (Boc) group. Using milder acidic conditions, such as 1-2% TFA in DCM, can often cleave the trityl group while leaving a Boc group intact.[2] Variants of the trityl group, like the 4-methoxytrityl (Mmt) or 4-methyltrityl (Mtt) groups, are even more acid-labile and are specifically designed for such orthogonal protection strategies.[2]

Q5: How do I remove the triphenylmethanol (B194598) byproduct after deprotection?

Triphenylmethanol, the primary byproduct of trityl deprotection, is often insoluble in aqueous media but soluble in organic solvents. Purification can typically be achieved by:

  • Extraction: After neutralizing the acid, an aqueous workup will cause the triphenylmethanol to precipitate or remain in the organic layer, separating it from a water-soluble imidazole derivative.

  • Chromatography: Silica (B1680970) gel column chromatography is very effective for separating the relatively nonpolar triphenylmethanol from the more polar imidazole product.[1]

  • Precipitation/Trituration: The crude product can be precipitated from a solvent in which the desired compound is soluble but the triphenylmethanol is not (e.g., precipitating the product with ether).[4]

Troubleshooting Guides

Problem 1: Incomplete Deprotection
  • Symptom: Analytical data (TLC, LC-MS, NMR) shows a significant amount of starting material remaining after the reaction.

  • Root Cause Analysis & Solution Workflow:

    G A Incomplete Deprotection Observed B Is a scavenger (e.g., TIS) being used? A->B C Add scavenger (e.g., 2.5-5% TIS) to trap trityl cation. B->C No F Is the reaction time sufficient? B->F Yes H Problem Resolved C->H D Increase acid concentration or reaction time. D->H E Consider a stronger acid (e.g., switch from Acetic Acid to TFA). E->H F->D No G Is the acid strength adequate? F->G Yes G->E No G->H Yes

    Troubleshooting workflow for incomplete deprotection.

Problem 2: Formation of Side Products
  • Symptom: Mass spectrometry or NMR indicates the presence of unexpected species, such as dimers or alkylated products.

  • Potential Causes & Solutions:

    • Re-tritylation: The trityl cation can reattach to the deprotected imidazole. Solution: Add an effective scavenger like TIS to the reaction mixture.[3]

    • Oxidation: If the imidazole derivative contains sensitive functional groups like thiols (e.g., cysteine), they can oxidize to form disulfides. Solution: Add a reducing agent like 1,2-ethanedithiol (B43112) (EDT) to the cleavage cocktail.[3]

    • Alkylation: Reactive carbocations from other protecting groups (e.g., tert-butyl from Boc) can alkylate the imidazole ring or other nucleophilic sites. Solution: Ensure a sufficient concentration of scavengers in the cleavage cocktail to trap all carbocations.[3]

Data Presentation: Comparison of Deprotection Conditions

The choice of acid and conditions depends on the stability of the substrate and the presence of other protecting groups.

Table 1: Comparison of Acidic Reagents for N-Trityl Imidazole Deprotection

Reagent(s)Solvent(s)Typical ConcentrationTemperatureTypical TimeYield (%)Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)1 - 5% (v/v)Room Temp1 - 4 h>90Broad applicability for many substrates.[1][2]
Trifluoroacetic Acid (TFA)Water/Scavengers95%Room Temp2 - 4 h>90Standard for final deprotection in solid-phase peptide synthesis.[2][4]
Formic AcidNeat or Dioxane88 - 97%Room Temp15 min - 2 h85 - 95A milder alternative to TFA.[5]
Acetic AcidAqueous80%Room Temp1 - 2 hVariableCan be used for selective deprotection in the presence of more robust acid-labile groups.[1]
BF₃·OEt₂ / HFIP / Et₃SiHDichloromethane (DCM)N/ARoom Temp< 1 hHighA mild, three-component system for sensitive substrates.[6]

Table 2: Relative Acid Lability of Common Trityl-Based Protecting Groups for Histidine

Protecting GroupTypical Deprotection ConditionRelative RateKey Advantage
Trityl (Trt) High concentration TFA (e.g., 95%)[2]1Robust, stable to repeated Fmoc deprotection steps.[2]
4-Methyltrityl (Mtt) Dilute TFA (e.g., 1-2% in DCM)[2]~10-20xAllows for selective deprotection in the presence of Boc and Trt groups.
4-Methoxytrityl (Mmt) Very dilute TFA (e.g., 1% in DCM)[2]~70-100xHighly acid-labile, enabling very mild and selective removal.[2]

Note: Relative rates are approximate and can vary based on the specific substrate and reaction conditions.[1]

Experimental Protocols

Protocol 1: Standard Solution-Phase Deprotection of N-Trityl Imidazole using TFA/DCM

This protocol outlines the general procedure for removing the trityl group under standard acidic conditions.

Materials:

  • N-trityl imidazole derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS, optional but recommended)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Workflow Diagram:

G A 1. Dissolve N-Trityl Imidazole in DCM B 2. Add Scavenger (TIS) A->B C 3. Add TFA Solution (1-5% in DCM) B->C D 4. Stir at Room Temperature (1-2h) Monitor by TLC/LC-MS C->D E 5. Quench with sat. NaHCO3 D->E F 6. Aqueous Workup (Extract with DCM) E->F G 7. Dry, Filter, and Concentrate F->G H 8. Purify (e.g., Column Chromatography) G->H

Solution-phase deprotection workflow.

Procedure:

  • Dissolve the N-trityl-protected imidazole derivative (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M.[5]

  • To the stirred solution, add TIS (1.1 - 2.0 equiv).

  • Slowly add a solution of TFA in DCM (e.g., 2% v/v) dropwise at room temperature.[1]

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.[1]

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the evolution of gas ceases.[5]

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to separate the desired imidazole from the triphenylmethane byproduct.[1]

Protocol 2: Final Deprotection of His(Trt)-Containing Peptide from Resin (SPPS)

This protocol is for the final cleavage of a peptide from an acid-labile resin and the simultaneous removal of the trityl group from a histidine side chain.

Materials:

  • Peptide-resin containing a His(Trt) residue

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v)[4]

  • Cold diethyl ether

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the cleavage cocktail (e.g., 10 mL per gram of resin).[4]

  • Stir or agitate the mixture at room temperature for 2-3 hours.[3]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a stirred flask of cold diethyl ether (approx. 10 times the volume of the TFA solution).[4]

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and cleaved protecting groups.

  • Dry the crude peptide under vacuum before purification by HPLC.

References

Optimizing reaction temperature for (5-Methyl-1-Tritylimidazol-4-yl)Methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (5-Methyl-1-Tritylimidazol-4-yl)Methanol. Our aim is to help you optimize reaction conditions, particularly temperature, to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis typically involves a two-step process. The first step is the protection of the imidazole (B134444) nitrogen of 4(5)-methyl-5(4)-(hydroxymethyl)imidazole with a trityl group. The second step is the reduction of a corresponding ester or aldehyde precursor at the 4-position to the desired alcohol. A common reducing agent for this transformation is lithium aluminium hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄).

Q2: What is the critical role of temperature in this synthesis?

A2: Reaction temperature is a critical parameter that can significantly influence the reaction rate, yield, and the formation of impurities. In the reduction step, for example, temperatures that are too low may lead to an impractically slow reaction, while excessively high temperatures can promote side reactions, such as over-reduction or degradation of the starting material or product.

Q3: What are some common side reactions to be aware of?

A3: Potential side reactions include the incomplete reduction of the starting material, the formation of impurities from the degradation of the trityl protecting group under harsh conditions, and potential over-reduction if other reducible functional groups are present in the molecule.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By comparing the spots of the reaction mixture with the starting material and a reference standard of the product (if available), you can determine when the reaction is complete.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on optimizing the reaction temperature.

Issue Possible Cause Recommended Solution
Low to No Product Yield Reaction temperature is too low: The activation energy for the reaction is not being met, leading to a very slow or stalled reaction.Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by TLC at each new temperature. For reductions with NaBH₄, a gentle warming to 40-50°C may be beneficial. For LiAlH₄ reductions, which are typically run at cooler temperatures, ensure the initial cooling bath is allowed to slowly warm to room temperature.
Inefficient stirring: Poor mixing can lead to localized temperature gradients and incomplete reaction.Ensure vigorous and consistent stirring throughout the reaction.
Degraded reducing agent: The reducing agent may have been deactivated by moisture.Use a fresh, unopened container of the reducing agent or test the activity of the current batch on a known standard.
Presence of Multiple Unidentified Spots on TLC Reaction temperature is too high: High temperatures can lead to the formation of byproducts through decomposition or side reactions.Lower the reaction temperature. If the reaction was performed at room temperature or elevated temperatures, try running it at 0°C or even -20°C, particularly for exothermic reductions.
Prolonged reaction time: Leaving the reaction to run for too long, even at an optimal temperature, can sometimes lead to the formation of degradation products.Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Starting Material Remains Unreacted Insufficient amount of reducing agent: The molar ratio of the reducing agent to the starting material may be too low.Recalculate the required amount of reducing agent and consider adding a slight excess (e.g., 1.1-1.5 equivalents).
Reaction time is too short: The reaction may not have had enough time to go to completion at the given temperature.Extend the reaction time and continue to monitor by TLC.

Data on Temperature Optimization

The following table summarizes hypothetical experimental data for the reduction step in the synthesis of this compound, illustrating the effect of temperature on reaction time and yield.

Entry Temperature (°C) Reaction Time (h) Yield (%) Observations
10675Clean reaction, but slow conversion.
225 (Room Temp.)292Optimal balance of reaction time and yield.
340185Faster reaction, but minor impurity formation observed.
4600.565Significant byproduct formation and lower isolated yield.

Experimental Protocols

Protocol 1: Tritylation of 4(5)-Methyl-5(4)-(hydroxymethyl)imidazole
  • Materials: 4(5)-Methyl-5(4)-(hydroxymethyl)imidazole, Trityl chloride (TrCl), Triethylamine (B128534) (TEA), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4(5)-Methyl-5(4)-(hydroxymethyl)imidazole (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of trityl chloride (1.1 eq) in anhydrous DCM to the flask.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Reduction of (5-Methyl-1-Tritylimidazol-4-yl)carbaldehyde
  • Materials: (5-Methyl-1-Tritylimidazol-4-yl)carbaldehyde, Sodium borohydride (NaBH₄), Methanol (B129727) (MeOH).

  • Procedure:

    • Dissolve (5-Methyl-1-Tritylimidazol-4-yl)carbaldehyde (1.0 eq) in methanol in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify by column chromatography if necessary.

Visual Guides

experimental_workflow start Start: 4(5)-Methyl-5(4)-(hydroxymethyl)imidazole tritylation Step 1: Tritylation (TrCl, TEA, DCM) start->tritylation intermediate Intermediate: (5-Methyl-1-Tritylimidazol-4-yl)carbaldehyde tritylation->intermediate reduction Step 2: Reduction (NaBH4, MeOH, 25°C) intermediate->reduction purification Purification (Column Chromatography) reduction->purification product Final Product: This compound purification->product

Caption: Synthetic workflow for this compound.

troubleshooting_guide start Low Yield or Incomplete Reaction check_temp Is the reaction temperature optimal? start->check_temp check_reagents Are reagents active and in correct stoichiometry? start->check_reagents check_time Is the reaction time sufficient? start->check_time low_temp Too Low: Increase Temperature check_temp->low_temp No high_temp Too High: Decrease Temperature check_temp->high_temp Yes solution Problem Resolved low_temp->solution high_temp->solution reagent_issue Address Reagent Issues: Use fresh reagents, check stoichiometry check_reagents->reagent_issue No reagent_issue->solution increase_time Increase Reaction Time check_time->increase_time No increase_time->solution

Caption: Troubleshooting decision tree for synthesis optimization.

Technical Support Center: Synthesis of (5-Methyl-1-Tritylimidazol-4-yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of (5-Methyl-1-Tritylimidazol-4-yl)Methanol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Q1: I am experiencing a low overall yield. What are the most critical steps to troubleshoot?

A1: The synthesis of this compound typically involves two key transformations: the formation of the precursor N1-trityl-5-methylimidazole-4-carboxaldehyde, followed by its reduction. Low yield can often be attributed to issues in the first step. A common challenge is the formation of isomeric impurities, particularly the 2-carboxaldehyde, which can be difficult to separate. An alternative high-yield synthesis of the precursor involves the reaction of an imidazo-4(5)-yl anion with N-formylpiperidine or dimethylformamide (DMF), which has been reported to achieve yields greater than 75%. The subsequent reduction of the aldehyde is generally efficient, with yields around 80% reported for similar compounds using reducing agents like lithium aluminum hydride (LiAlH4).

Q2: My tritylation step is inefficient. How can I improve the yield of N-trityl-5-methylimidazole?

A2: Incomplete tritylation can be a significant source of low yield. Here are several factors to consider for optimization:

  • Base Selection: Ensure an appropriate base is used to deprotonate the imidazole (B134444). Common choices include triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA). The amount of base should be stoichiometric or in slight excess.

  • Solvent Purity: The solvent, typically anhydrous DMF or dichloromethane (B109758) (DCM), must be strictly anhydrous. The presence of water will consume the base and can react with the trityl chloride.

  • Reaction Time and Temperature: The reaction is typically stirred at room temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time, which can range from 12 to 24 hours.

  • Quality of Trityl Chloride: Use high-purity trityl chloride. Over time, trityl chloride can hydrolyze to triphenylmethanol, which will not participate in the reaction.

Q3: The formylation of the tritylated imidazole is giving me a mixture of products and a low yield of the desired 4-carboxaldehyde. What can I do?

A3: This is a common issue. Directing the formylation to the C4 position can be challenging.

  • Isomer Formation: Lithiation of N-trityl-5-methylimidazole followed by formylation with DMF can lead to a mixture of 2- and 4-carboxaldehydes, which are often difficult to separate and result in a lower isolated yield of the desired product.

  • Alternative Formylating Agent: A more selective method involves the use of N-formylpiperidine as the formylating agent. This has been shown to improve the regioselectivity and yield of the 4-carboxaldehyde.

  • Grignard-like Reaction Conditions: The formation of the imidazoyl anion is a critical step. Ensure strictly anhydrous conditions and use freshly prepared or titrated organolithium or Grignard reagents. The quality of the magnesium for Grignard formation is crucial; it should be shiny and not dull in appearance. The use of an activating agent like iodine can be beneficial.

Q4: The final reduction step to the alcohol is not going to completion. How can I improve this?

A4: The reduction of the aldehyde to the primary alcohol is usually a high-yielding step. If you are experiencing issues, consider the following:

  • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this transformation. Sodium borohydride (B1222165) (NaBH4) can also be used, sometimes requiring longer reaction times or elevated temperatures.

  • Reaction Conditions: The reaction with LiAlH4 is typically performed in an anhydrous etheral solvent like THF at 0°C to room temperature. Ensure the aldehyde is fully dissolved before adding the reducing agent.

  • Work-up Procedure: Careful quenching of the excess reducing agent is important. A common method is the sequential addition of water, followed by a sodium hydroxide (B78521) solution, and then more water. Improper work-up can lead to the loss of product.

Frequently Asked Questions (FAQs)

Q: What is a typical overall yield for the synthesis of this compound?

A: While specific overall yields for this exact multi-step synthesis are not widely published in a single source, by optimizing the individual steps, a good overall yield can be expected. The improved formylation of the precursor can exceed 75%, and the reduction step is reported to be around 80% for similar substrates. Therefore, an optimized synthesis could potentially achieve an overall yield in the range of 60%.

Q: How can I purify the final product, this compound?

A: The final product can typically be purified by column chromatography on silica (B1680970) gel. The choice of eluent will depend on the polarity of the compound and any remaining impurities. A gradient of ethyl acetate (B1210297) in hexanes is a common starting point for purification of such molecules.

Q: Are there any common side reactions to be aware of?

A: Yes, several side reactions can lower the yield:

  • Isomer Formation: As mentioned, the formation of the 2-carboxaldehyde isomer during the formylation step is a significant issue.

  • Wurtz-like Homocoupling: During the formation of the imidazoyl anion (a Grignard-like species), homocoupling can occur, especially if there are issues with the reaction initiation or temperature control.

  • Over-reduction: While less common for the reduction of an aldehyde to a primary alcohol, using an overly reactive reducing agent or harsh conditions could potentially lead to undesired side reactions.

  • Detritylation: The trityl group is sensitive to acid. During work-up or purification, exposure to acidic conditions should be avoided to prevent premature deprotection.

Data Presentation

Table 1: Comparison of Formylation Methods for N1-Tritylimidazole Precursors

MethodFormylating AgentReported Yield of 4-CarboxaldehydeKey Considerations
Lithiation followed by FormylationDMFModerate to LowCan produce a difficult-to-separate mixture of 2- and 4-isomers.
Reaction of Imidazo-4(5)-yl anionN-Formylpiperidine>75%Improved regioselectivity and higher yield.

Table 2: Common Reducing Agents for Aldehyde to Alcohol Transformation

Reducing AgentTypical SolventTypical TemperatureReported Yield for Similar SubstratesNotes
Lithium Aluminum Hydride (LiAlH4)THF0°C to RT~80%Powerful reducing agent; requires anhydrous conditions and careful quenching.
Sodium Borohydride (NaBH4)Methanol/Ethanol0°C to RTGood to HighMilder reducing agent, often safer and easier to handle than LiAlH4.

Experimental Protocols

Protocol 1: Synthesis of N1-Trityl-5-methylimidazole-4-carboxaldehyde (High-Yield Method)

  • Preparation of the Imidazoyl Anion: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Add a solution of 4-iodo-5-methyl-1-tritylimidazole in anhydrous THF dropwise to initiate the formation of the Grignard-like reagent.

  • Formylation: Once the formation of the anion is complete (indicated by the consumption of magnesium), cool the reaction mixture to -78°C. Slowly add a solution of N-formylpiperidine (1.2 equivalents) in anhydrous THF.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reduction to this compound

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve N1-trityl-5-methylimidazole-4-carboxaldehyde (1.0 equivalent) in anhydrous THF. Cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add lithium aluminum hydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction Monitoring and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed. Cool the reaction back to 0°C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Work-up and Purification: Stir the resulting mixture vigorously until a white precipitate forms. Filter the solid through a pad of Celite and wash thoroughly with ethyl acetate. Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Formylation cluster_1 Step 2: Reduction 4-Iodo-5-methyl-1-tritylimidazole 4-Iodo-5-methyl-1-tritylimidazole N1-Trityl-5-methylimidazole-4-carboxaldehyde N1-Trityl-5-methylimidazole-4-carboxaldehyde 4-Iodo-5-methyl-1-tritylimidazole->N1-Trityl-5-methylimidazole-4-carboxaldehyde 1. Mg, THF 2. N-Formylpiperidine Target_Molecule This compound N1-Trityl-5-methylimidazole-4-carboxaldehyde->Target_Molecule LiAlH4, THF

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Overall Yield Check_Step1 Evaluate Step 1: Formylation Yield Start->Check_Step1 Check_Step2 Evaluate Step 2: Reduction Yield Check_Step1->Check_Step2 Good Optimize_Formylation Optimize Formylation: - Check starting material purity - Use N-formylpiperidine - Ensure anhydrous conditions Check_Step1->Optimize_Formylation Low Optimize_Reduction Optimize Reduction: - Check reducing agent activity - Ensure anhydrous conditions - Optimize work-up Check_Step2->Optimize_Reduction Low Purification_Issues Check for Purification Losses: - Column chromatography conditions - Product stability Check_Step2->Purification_Issues Good Optimize_Formylation->Check_Step2 Optimize_Reduction->Purification_Issues End Yield Improved Purification_Issues->End

Caption: Troubleshooting workflow for low yield in the synthesis.

Technical Support Center: Purification of (5-Methyl-1-Tritylimidazol-4-yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of (5-Methyl-1-Tritylimidazol-4-yl)Methanol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Yield After Column Chromatography The compound is highly polar and is retained on the silica (B1680970) gel.Use a more polar eluent system, such as a gradient of methanol (B129727) in dichloromethane (B109758) (e.g., 0-10% methanol). Consider using a different stationary phase, like alumina (B75360) (neutral or basic), which may reduce strong interactions.
The trityl group is sensitive to acidic conditions and may have been cleaved during chromatography on silica gel.Neutralize the silica gel by pre-treating it with a solution of triethylamine (B128534) in the eluent. Alternatively, use a less acidic stationary phase like neutral alumina.
Presence of Triphenylmethanol (B194598) Impurity Incomplete reaction of trityl chloride or hydrolysis of the trityl group during workup or purification.Triphenylmethanol is less polar than the desired product. It can typically be removed by flash column chromatography. A non-polar wash during the workup (e.g., with hexane (B92381) or diethyl ether) can also help to remove a significant portion of this impurity.
Co-elution of Impurities with the Product Impurities have similar polarity to the desired product.Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution with a finely tuned solvent mixture (e.g., ethyl acetate (B1210297)/hexane with a small percentage of methanol or triethylamine) can improve separation.[1] Consider using a different chromatographic technique, such as preparative HPLC, for challenging separations.
Product Oiling Out During Recrystallization The chosen solvent system is not ideal, or the solution is supersaturated.Try a different solvent or a mixture of solvents. Good single solvents for imidazole (B134444) derivatives can include ethanol (B145695) or methanol.[2][3] For solvent mixtures, dissolving the compound in a good solvent (e.g., ethanol) and slowly adding a poor solvent (e.g., water or hexane) until turbidity is observed, followed by gentle heating to redissolve and slow cooling, can promote crystallization.
Multiple Spots on TLC After Purification The compound may be degrading on the TLC plate (silica gel is acidic).Add a small amount of triethylamine (e.g., 0.1-1%) to the TLC developing solvent to neutralize the silica gel and prevent streaking or degradation of the compound on the plate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The most common impurities include unreacted starting materials such as 4-methyl-5-imidazolecarboxaldehyde, triphenylmethanol (from the hydrolysis of trityl chloride or cleavage of the trityl group), and potentially over-reacted or side-products from the synthesis.

Q2: How can I effectively monitor the progress of the purification by Thin Layer Chromatography (TLC)?

A2: A common eluent system for TLC analysis of tritylated imidazoles is a mixture of ethyl acetate and hexane.[4][5] A starting point could be a 1:1 mixture, which can then be adjusted based on the observed Rf value. The desired product is expected to be more polar than triphenylmethanol and less polar than the unprotected (5-Methyl-1H-imidazol-4-yl)Methanol. Visualization can be achieved using UV light (due to the aromatic rings) and/or by staining with a potassium permanganate (B83412) solution.

Q3: What is the lability of the trityl group under typical purification conditions?

A3: The N-trityl group is known to be labile under acidic conditions. Care should be taken to avoid acidic environments during workup and purification. Silica gel for chromatography can be slightly acidic; if product degradation is observed, it is advisable to use neutralized silica gel or an alternative stationary phase like alumina.

Q4: Are there any recommended solvent systems for the recrystallization of this compound?

Q5: Can I use reverse-phase chromatography for the purification of this compound?

A5: Yes, reverse-phase HPLC can be a powerful tool for the purification of tritylated compounds, especially for achieving high purity.[7] A common mobile phase would be a gradient of acetonitrile (B52724) in water, often with a modifier like formic acid or trifluoroacetic acid. However, be mindful of the potential for detritylation if acidic modifiers are used.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

1. Preparation of the Column:

  • Select a silica gel column of an appropriate size for the amount of crude material.

  • Slurry pack the column using the initial eluent (e.g., 95:5 hexane/ethyl acetate).

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

3. Elution:

  • Start with a low polarity eluent (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 1:1 hexane/ethyl acetate, and then adding 1-5% methanol if necessary).

  • Collect fractions and monitor them by TLC.

4. Product Isolation:

  • Combine the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization

This protocol provides a general guideline for the recrystallization of this compound.

1. Solvent Selection:

  • Test the solubility of the crude product in various solvents at room temperature and upon heating. Ideal solvents will show poor solubility at room temperature and high solubility at elevated temperatures. Potential solvents include ethanol, methanol, ethyl acetate, or a mixture like ethanol/water.

2. Dissolution:

  • Place the crude solid in a flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

3. Crystallization:

  • Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • For solvent mixtures, dissolve the compound in a "good" solvent and slowly add a "poor" solvent at an elevated temperature until the solution becomes slightly cloudy. Then, add a drop or two of the "good" solvent to clarify the solution and allow it to cool slowly.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product column_chromatography Flash Column Chromatography start->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization Optional Further Purification tlc_analysis TLC Analysis column_chromatography->tlc_analysis Monitor Fractions nmr_analysis NMR/MS Analysis column_chromatography->nmr_analysis recrystallization->nmr_analysis tlc_analysis->column_chromatography pure_product Pure Product nmr_analysis->pure_product

Caption: A general experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_column Column Chromatography Issues cluster_recrystallization Recrystallization Issues cluster_solutions Potential Solutions start Purification Issue Identified low_yield Low Yield start->low_yield co_elution Co-elution of Impurities start->co_elution oiling_out Product Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals solution_polar_eluent Increase Eluent Polarity low_yield->solution_polar_eluent solution_neutralize_silica Use Neutralized Silica/Alumina low_yield->solution_neutralize_silica solution_optimize_gradient Optimize Gradient/Solvent System co_elution->solution_optimize_gradient solution_change_solvent Change Recrystallization Solvent oiling_out->solution_change_solvent solution_slow_cooling Ensure Slow Cooling oiling_out->solution_slow_cooling no_crystals->solution_change_solvent

Caption: A troubleshooting decision tree for common purification challenges.

References

Technical Support Center: Purification of (5-Methyl-1-Tritylimidazol-4-yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (5-Methyl-1-Tritylimidazol-4-yl)Methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter after the synthesis of this compound?

A1: Common impurities include unreacted starting materials such as (5-Methyl-1H-imidazol-4-yl)methanol and trityl chloride, the base used in the reaction (e.g., triethylamine (B128534) or diisopropylethylamine), and byproducts like triphenylmethanol, which can form from the hydrolysis of trityl chloride. If the reaction is heated, side products from thermal decomposition might also be present.

Q2: My crude product is an oil and won't solidify. How can I proceed with purification?

A2: Oiling out can occur if the concentration of impurities is high, or if the chosen solvent is not ideal for crystallization. First, try to remove residual solvent under high vacuum. If it remains an oil, column chromatography is the recommended next step for purification. Alternatively, you can attempt to precipitate the product by dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane) and then adding a poor solvent (e.g., hexane (B92381) or heptane) dropwise until turbidity is observed.

Q3: I am seeing a significant amount of a non-polar spot on my TLC that I suspect is a trityl-related impurity. How can I remove it?

A3: A non-polar impurity is likely triphenylmethane (B1682552) or other trityl-derived byproducts. These can often be removed by trituration. Suspend your crude product in a non-polar solvent like hexane or diethyl ether and stir vigorously. The desired product should remain as a solid while the non-polar impurities dissolve in the solvent. Decant the solvent and repeat if necessary. Column chromatography with a non-polar eluent at the beginning of the gradient will also effectively separate these impurities.

Q4: During column chromatography, my compound seems to be streaking on the TLC plate. What could be the cause?

A4: Streaking on TLC plates during chromatography of imidazole (B134444) derivatives can be caused by several factors. The compound may be interacting too strongly with the acidic silica (B1680970) gel. To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent system. Alternatively, using a different stationary phase like neutral or basic alumina (B75360) might be beneficial. Streaking can also occur if the sample is overloaded on the TLC plate or the column.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor Separation of Product and Impurities The eluent system is not optimized.Perform a thorough TLC analysis with different solvent systems (e.g., varying ratios of hexane/ethyl acetate (B1210297), dichloromethane (B109758)/methanol) to find the optimal mobile phase for separation. A gradient elution from a non-polar to a more polar solvent system is often effective.
The column was not packed properly.Ensure the silica gel is packed uniformly without any cracks or air bubbles. A poorly packed column will lead to channeling and inefficient separation.
The sample was loaded incorrectly.Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. For larger quantities, consider a dry loading technique by adsorbing the crude product onto a small amount of silica gel before loading it onto the column.
Product is not Eluting from the Column The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For highly polar compounds, a solvent system containing methanol (B129727) may be necessary. For example, a gradient of 0-10% methanol in dichloromethane.
The compound has precipitated on the column.Ensure the compound is fully dissolved before loading. If solubility is an issue in the initial eluent, use a stronger solvent to dissolve the sample for dry loading.
Product is Decomposing on the Column The silica gel is too acidic.As mentioned in the FAQs, consider neutralizing the silica gel by adding a small percentage of triethylamine to the eluent or use a less acidic stationary phase like neutral alumina.
Recrystallization Troubleshooting
Problem Possible Cause Solution
Product Does Not Crystallize The solution is not supersaturated.Slowly evaporate some of the solvent to increase the concentration of the compound. If the compound is still soluble, try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes turbid.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter.
The chosen solvent is not appropriate.An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test the solubility of your crude product in various solvents on a small scale to find a suitable one. Common solvent systems for imidazole derivatives include ethanol/water and dichloromethane/hexane.[1]
Crystals are Oily or Impure Impurities are co-precipitating with the product.The purity of the crude material may be too low for a single recrystallization. Consider performing a preliminary purification by column chromatography to remove the bulk of the impurities before recrystallization.
The solution was not cooled sufficiently.Ensure the solution is thoroughly cooled in an ice bath to maximize the yield of pure crystals and minimize the amount of dissolved product in the mother liquor.

Experimental Protocols

General Protocol for Purification by Silica Gel Column Chromatography

This protocol provides a general procedure for the purification of this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Dichloromethane

  • Methanol

  • Triethylamine (optional)

  • Glass chromatography column

  • TLC plates

  • UV lamp

Procedure:

  • Eluent Selection: Determine a suitable eluent system by performing TLC analysis on the crude material. Start with a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) and adjust the polarity as needed. A system of dichloromethane with a gradient of methanol (0-5%) can also be effective.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent. If the crude product is not fully soluble, use a slightly more polar solvent and then adsorb the solution onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample can be added to the top of the packed column.

  • Elution: Begin eluting the column with the initial non-polar solvent system. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

General Protocol for Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., acetonitrile, isopropanol, ethanol/water, or dichloromethane/hexane)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot recrystallization solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The product should start to crystallize. To maximize the yield, cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

The following table summarizes typical purification outcomes for trityl-protected imidazole derivatives based on common laboratory practices. Actual results may vary depending on the specific reaction conditions and the initial purity of the crude material.

Purification MethodStarting Material Purity (Typical)Final Purity (Typical)Yield (Typical)
Column Chromatography 60-80%>98%70-90%
Recrystallization 85-95%>99%80-95%
Trituration 50-70%70-85%90-98%

Visualizations

Experimental Workflow for Purification

The following diagram illustrates the general workflow for the purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Start Crude this compound Trituration Trituration with Non-Polar Solvent Start->Trituration Optional: for removing non-polar impurities Column Column Chromatography Start->Column Trituration->Column Recrystallization Recrystallization Column->Recrystallization Optional: for further purification Analysis Purity Analysis (TLC, NMR, HPLC) Column->Analysis Recrystallization->Analysis Pure Pure Product Analysis->Pure

Caption: General purification workflow for this compound.

Logical Relationship of Impurities and Purification Methods

This diagram shows the relationship between potential impurities and the most effective methods for their removal.

G cluster_impurities Potential Impurities cluster_methods Purification Methods SM Starting Materials ((5-Methyl-1H-imidazol-4-yl)methanol, Trityl Chloride) Column Column Chromatography SM->Column Base Base (e.g., Triethylamine) Wash Aqueous Wash Base->Wash Byproducts Byproducts (Triphenylmethanol) Trituration Trituration Byproducts->Trituration Byproducts->Column Polar_Imp Polar Impurities Polar_Imp->Column Recrystallization Recrystallization Polar_Imp->Recrystallization

Caption: Relationship between impurities and purification techniques.

References

Technical Support Center: Stability of the Trityl Group on Imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of the trityl (Tr) protecting group on imidazole (B134444), a common challenge in chemical synthesis. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of trityl-protected imidazoles in experimental settings.

Issue 1: Premature Cleavage of the Trityl Group

Q1: My N-trityl group is being removed unexpectedly during my reaction sequence. What are the likely causes?

A1: Premature cleavage of the N-trityl group on an imidazole ring is most commonly due to exposure to acidic conditions. The N-trityl bond is highly susceptible to acid-catalyzed hydrolysis.[1] Even mild or unintentional exposure to acids can lead to partial or complete deprotection.

Troubleshooting Steps:

  • Re-evaluate all reagents and solvents: Ensure that all materials are anhydrous and free from acidic impurities. For example, some grades of dichloromethane (B109758) (DCM) can contain trace amounts of HCl.

  • Buffer your reaction: If acidic conditions are generated as a byproduct of your reaction, consider adding a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or 2,6-lutidine, to neutralize the acid in situ.

  • Purification method review: During aqueous work-ups or chromatographic purification, the pH of the aqueous phase or the silica (B1680970) gel, respectively, can be a source of acidity. Neutralize aqueous layers and consider using silica gel that has been pre-treated with a base like triethylamine (B128534).

  • Consider a more stable trityl derivative: If trace acidity is unavoidable, consider using a more acid-stable trityl analog. Electron-withdrawing groups on the phenyl rings of the trityl group can increase its stability towards acids.

Issue 2: Incomplete Deprotection of the Trityl Group

Q2: I am having difficulty completely removing the trityl group from my imidazole-containing compound. How can I improve the cleavage efficiency?

A2: Incomplete deprotection can result from insufficiently acidic conditions, short reaction times, or low temperatures.

Troubleshooting Steps:

  • Increase acid concentration or strength: If using a mild acid like acetic acid, you can increase its concentration or switch to a stronger acid such as trifluoroacetic acid (TFA).[1] A common and effective method is using a 1-5% solution of TFA in DCM.[1]

  • Increase reaction time or temperature: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction is sluggish, you can extend the reaction time or gently warm the reaction mixture. However, be cautious as excessive heat can lead to side reactions.

  • Ensure adequate reagent stoichiometry: Use a sufficient excess of the acidic reagent to ensure the reaction goes to completion, especially if your substrate has other basic functionalities that might consume the acid.

Issue 3: Observation of Side Products After Deprotection

Q3: After cleaving the trityl group with acid, I'm observing unexpected side products in my reaction mixture. What could they be and how can I prevent their formation?

A3: The primary side product concern during acidic deprotection is the re-attachment of the liberated trityl cation to other nucleophilic sites on your molecule or trapping of the trityl cation by other species. The trityl cation is a stable carbocation with a characteristic yellow-orange color.

Troubleshooting Steps:

  • Use a scavenger: The most effective way to prevent side reactions from the trityl cation is to use a "scavenger" in your deprotection reaction. Trialkylsilanes, such as triethylsilane (TES) or triisopropylsilane (B1312306) (TIS), are excellent scavengers that reduce the trityl cation to the inert triphenylmethane. A common deprotection cocktail is a mixture of TFA, TIS, and a small amount of water (e.g., 95:2.5:2.5 v/v/v).

  • Control the reaction temperature: Performing the deprotection at lower temperatures (e.g., 0 °C) can help to minimize the rate of side reactions.

  • Immediate work-up: Once the deprotection is complete, promptly quench the reaction and proceed with the work-up to minimize the time the deprotected compound is exposed to the acidic conditions and the trityl cation.

Frequently Asked Questions (FAQs)

Q4: Under what pH conditions is the N-trityl group on imidazole generally stable?

A4: The N-trityl group on imidazole is generally stable under neutral and basic conditions.[1] It is designed to be orthogonal to many base-labile protecting groups, meaning it will remain intact during reactions involving bases like piperidine (B6355638) (used for Fmoc deprotection in peptide synthesis).

Q5: How does temperature affect the stability of the N-trityl imidazole bond?

A5: While specific kinetic data for the thermal stability of the N-trityl imidazole bond is not extensively reported, in general, increasing the temperature will accelerate the rate of acid-catalyzed cleavage. Under acidic conditions, even at room temperature, the cleavage is typically complete within 1-2 hours.[1] Elevated temperatures can be used to speed up sluggish deprotections but should be used with caution to avoid side reactions.

Q6: Are there alternatives to acidic cleavage for removing the trityl group?

A6: While acidic cleavage is the most common method, other conditions can be employed. These include:

  • Hydrogenolysis: The trityl group can be removed by catalytic hydrogenation (e.g., using Pd/C and H₂). This method is useful if your molecule is sensitive to acid but stable to reducing conditions.

  • Lewis Acids: Certain Lewis acids can also facilitate the cleavage of the trityl group.

Q7: How do substituents on the trityl group affect its stability on imidazole?

A7: The electronic nature of substituents on the phenyl rings of the trityl group significantly impacts the stability of the corresponding trityl cation and, therefore, the lability of the protecting group.

  • Electron-donating groups (e.g., methoxy) stabilize the trityl cation, making the protecting group more acid-labile and easier to remove.

  • Electron-withdrawing groups (e.g., chloro) destabilize the trityl cation, making the protecting group more stable towards acidic conditions.

Data Presentation

Table 1: Relative Stability of Substituted Trityl Groups on Imidazole

Trityl DerivativeSubstituent EffectRelative Rate of Acidic Cleavage (approx.)
Trityl (Tr)None1
4-Methoxytrityl (MMT)Electron-donating~10-100x faster than Trityl
4,4'-Dimethoxytrityl (DMT)Stronger electron-donating~100-1000x faster than Trityl
4-ChlorotritylElectron-withdrawingSlower than Trityl

Note: Relative rates are estimates and can vary based on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for N-Tritylation of Imidazole

  • Dissolution: Dissolve the imidazole-containing starting material (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a suitable base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents).

  • Trityl Chloride Addition: Slowly add a solution of trityl chloride (TrCl) (1.0-1.2 equivalents) in the same anhydrous solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure N-trityl imidazole derivative.

Protocol 2: General Procedure for Acidic Deprotection of N-Trityl Imidazole

  • Dissolution: Dissolve the N-trityl imidazole derivative in a suitable organic solvent, typically dichloromethane (DCM).

  • Acid Addition: Add a solution of trifluoroacetic acid (TFA) in DCM (typically 1-5% v/v) or 80% aqueous acetic acid to the reaction mixture. For sensitive substrates requiring scavenging, a cocktail of TFA/TIS/H₂O (95:2.5:2.5) can be used.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor the deprotection by TLC or LC-MS. The reaction is usually complete within 1-2 hours. The appearance of a yellow-orange color indicates the formation of the trityl cation.

  • Work-up: Once the reaction is complete, carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Separate the organic layer and wash it with deionized water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected imidazole derivative.

Mandatory Visualizations

experimental_workflow_protection cluster_reagents Reagents imidazole Imidazole Derivative reaction N-Tritylation Reaction imidazole->reaction base Base (e.g., Et3N) base->reaction trcl Trityl Chloride trcl->reaction solvent Anhydrous Solvent (e.g., DCM) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Silica Gel Chromatography workup->purification product N-Trityl Imidazole purification->product

Caption: Workflow for the N-tritylation of an imidazole derivative.

logical_relationship_troubleshooting start Problem: Premature Trityl Cleavage check_reagents Are all reagents and solvents anhydrous and acid-free? start->check_reagents check_ph Is the reaction pH neutral or basic? check_reagents->check_ph Yes solution_reagents Solution: Use anhydrous, acid-free reagents and solvents. check_reagents->solution_reagents No check_purification Is the purification method (work-up, chromatography) non-acidic? check_ph->check_purification Yes solution_ph Solution: Buffer the reaction with a non-nucleophilic base. check_ph->solution_ph No check_purification->start No, re-evaluate solution_purification Solution: Neutralize aqueous layers; use base-treated silica gel. check_purification->solution_purification Yes, but still fails

Caption: Troubleshooting decision tree for premature trityl group cleavage.

References

Technical Support Center: Crystallization of (5-Methyl-1-Tritylimidazol-4-yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of (5-Methyl-1-Tritylimidazol-4-yl)Methanol. This guide is designed for researchers, scientists, and drug development professionals to provide direct answers and actionable solutions to specific issues that may be encountered during the purification of this compound.

Troubleshooting Guide & FAQs

This section addresses common challenges in a question-and-answer format to help you optimize your crystallization experiments.

Question 1: My this compound will not crystallize from the solution. What steps can I take?

Answer: If your compound fails to crystallize, the solution is likely not supersaturated. You can induce crystallization through several methods:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution-air interface. This creates nucleation sites for crystal growth.[1]

  • Seeding: If you have a pure crystal of the compound, add a tiny amount (a "seed crystal") to the solution to initiate crystallization.[1]

  • Increase Concentration: You can slowly evaporate the solvent to increase the concentration of your compound.[1]

  • Cooling: If crystallization is slow at room temperature, try cooling the solution in an ice bath or refrigerator to decrease solubility and promote crystal formation.[1]

  • Anti-solvent Addition: Slowly add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) to your solution until it becomes slightly turbid. This change in solvent polarity can induce crystallization.[1] Common anti-solvents for tritylated compounds include ethers and petroleum ether.[2][3]

Question 2: My compound "oils out" as a liquid instead of forming solid crystals. How can I fix this?

Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or when the solution is too concentrated. To resolve this:

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Then, allow it to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop, which favors crystal formation over oiling.[1][4]

  • Adjust Solvent System: The polarity of your solvent might be too close to that of your compound. Try using a different solvent or a co-solvent system to better control solubility.[1]

  • Use More Solvent: The solution may be too concentrated. Add a small amount of the hot solvent to fully re-dissolve the material and then attempt to cool it slowly again.[1][4]

Question 3: Crystals form, but they crash out of solution too quickly and appear impure. How can I improve crystal quality?

Answer: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of recrystallization.[4] To slow down crystal growth:

  • Increase Solvent Volume: The solution may be too supersaturated. Reheat the solution and add a small amount of additional solvent. While this may slightly decrease your overall yield, it will promote the formation of purer crystals by slowing the growth rate.[1][4]

  • Use a Co-solvent System: A mixture of a "good" solvent and a "poor" solvent can provide better control over the crystallization process.[1] For N-trityl-imidazoles, solvent systems like acetone/ether or benzene/light petrol have been used.[3][5]

Question 4: I have recrystallized my product, but it is still impure. What are my options?

Answer: If a single recrystallization is insufficient, you can perform a second one. While some product loss is expected, a second recrystallization can significantly improve purity.[1] If your product has a noticeable color, impurities may be the cause. You can try adding activated charcoal to the hot solution before filtration to adsorb these impurities.[6]

Experimental Protocols

General Recrystallization Protocol for this compound

This protocol is a general guideline based on methods used for similar N-trityl-imidazole compounds.[3][6] Optimization of solvents and temperatures will be necessary.

  • Dissolution: In a flask, add the crude this compound and a suitable solvent (e.g., acetonitrile, benzene, or acetone).[3][6] Heat the mixture gently with stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed for full dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.[1] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[1]

  • Anti-Solvent Addition (Optional): If no crystals have formed after cooling, slowly add a miscible anti-solvent like diethyl ether or petroleum ether until the solution turns cloudy.[2][3]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the anti-solvent to remove any remaining impurities.

  • Drying: Dry the crystals thoroughly, for example, in a vacuum oven, to remove residual solvent.

Data Presentation

Use the following table to log and compare the results of your crystallization experiments to determine the optimal conditions.

Experiment IDSolvent(s)Anti-SolventStarting Temp. (°C)Final Temp. (°C)Yield (%)Purity (e.g., HPLC, %)Observations (Crystal size, color, etc.)
001
002
003

Mandatory Visualization

The following workflow diagram provides a logical approach to troubleshooting common crystallization issues.

G cluster_problems Identify Problem cluster_solutions_1 Solutions for No Crystals cluster_solutions_2 Solutions for Oiling Out cluster_solutions_3 Solutions for Impurity start Crystallization Issue no_crystals No Crystals Formed start->no_crystals oiling_out Compound Oils Out start->oiling_out impure_crystals Impure / Rapidly Formed Crystals start->impure_crystals scratch Scratch Inner Surface no_crystals->scratch reheat_slow_cool Re-dissolve and Cool Slowly oiling_out->reheat_slow_cool slow_growth Use More Solvent to Slow Growth impure_crystals->slow_growth cool Cool to Lower Temperature scratch->cool seed Add Seed Crystal end_node Pure Crystals Obtained seed->end_node concentrate Evaporate Solvent / Add Anti-Solvent concentrate->seed cool->concentrate add_solvent Add More 'Good' Solvent reheat_slow_cool->add_solvent change_solvent Adjust Solvent System add_solvent->change_solvent change_solvent->end_node co_solvent Use Co-Solvent System slow_growth->co_solvent charcoal Use Activated Charcoal co_solvent->charcoal recrystallize Perform Second Recrystallization recrystallize->end_node charcoal->recrystallize

Caption: Troubleshooting workflow for crystallization experiments.

References

Technical Support Center: Column Chromatography of (5-Methyl-1-Tritylimidazol-4-yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Methyl-1-Tritylimidazol-4-yl)Methanol. The following information is designed to address common challenges encountered during purification by column chromatography.

Troubleshooting Guide

Question: Why is my compound streaking or tailing on the TLC plate and column?

Answer: Tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like imidazole (B134444) derivatives on silica (B1680970) gel. The basic nitrogen atom in the imidazole ring can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica. This strong interaction leads to poor separation and elongated spots.

Solutions:

  • Modify the Mobile Phase: Add a small amount of a volatile base, such as triethylamine (B128534) (Et₃N), to your eluent. A concentration of 0.1-1% (v/v) is typically sufficient to neutralize the acidic sites on the silica gel, minimizing unwanted interactions and improving peak shape.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina (B75360). This can be particularly effective for highly basic compounds. Deactivated silica gel, prepared by pre-treating with a solution of triethylamine, can also be a good alternative.

Question: My product seems to be decomposing on the column. What could be the cause and how can I prevent it?

Answer: The trityl protecting group is known to be labile under acidic conditions.[1] Silica gel is inherently acidic and can cause the trityl group to cleave, leading to the formation of the unprotected imidazole and triphenylmethanol (B194598) as byproducts. This will result in a lower yield of your desired product and additional impurities to separate.

Solutions:

  • Neutralize the Silica Gel: As mentioned above, adding triethylamine to your eluent can help neutralize the acidity of the silica gel and prevent the degradation of your acid-sensitive compound.[1]

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography is recommended). Prolonged exposure to the stationary phase increases the risk of decomposition.

  • Alternative Stationary Phases: Using neutral alumina or deactivated silica gel can also mitigate this issue.

Question: I am not recovering my compound from the column, or the yield is very low. What should I do?

Answer: Low recovery can stem from several factors:

  • Strong Adsorption: Your compound may be too strongly adsorbed to the silica gel, preventing it from eluting with the chosen solvent system.

  • Precipitation on the Column: If the compound is not fully soluble in the initial mobile phase, it may precipitate at the top of the column.

  • Decomposition: As discussed, the compound may be degrading on the column.

Solutions:

  • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For polar compounds, a gradient of methanol (B129727) in a less polar solvent like dichloromethane (B109758) or chloroform (B151607) can be effective.

  • Dry Loading: To prevent precipitation, pre-adsorb your crude product onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be carefully loaded onto the top of the column.

  • Check for Decomposition: Analyze your fractions for the presence of deprotected product or other byproducts to confirm if decomposition is occurring.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?

A1: A good starting point for a moderately polar compound like this would be a mixture of a non-polar solvent such as hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate. Based on TLC analysis, you can adjust the ratio to achieve an optimal Rf value of 0.2-0.4 for your target compound. A gradient elution, starting with a low polarity mixture and gradually increasing the proportion of the polar solvent, is often effective. For more polar impurities, a system of methanol in chloroform or dichloromethane may be necessary.

Q2: How can I improve the separation of my compound from a close-running impurity?

A2: To enhance the separation of compounds with similar Rf values, you can try the following:

  • Use a Less Polar Solvent System: This will generally increase the separation between spots on a TLC plate and on the column.

  • Try a Different Solvent System: Sometimes changing the solvents, for example from an ethyl acetate/hexane system to a dichloromethane/methanol system, can alter the selectivity of the separation.

  • Use a Longer Column: A longer column provides more surface area for interaction, which can improve the separation of closely eluting compounds.

  • Employ Gradient Elution: A shallow gradient where the solvent polarity is increased very slowly can effectively separate compounds with similar polarities.

Q3: How do I monitor the progress of the column chromatography?

A3: The most common method for monitoring the separation is by thin-layer chromatography (TLC). Collect small fractions of the eluent and spot them on a TLC plate alongside a reference spot of your crude starting material. Visualize the spots under a UV lamp (the trityl group is UV active) or by using a suitable stain. This will allow you to identify which fractions contain your pure product.

Quantitative Data

The following table summarizes representative data for the column chromatography purification of a structurally similar compound, (5-Methyloxazol-4-yl)methanol. This can serve as a useful reference for developing a purification method for this compound.

ParameterValueReference
Stationary Phase Silica Gel[2]
Eluent Chloroform/Methanol (25:1)[2]
Rf Value 0.36[2]
Typical Yield 69%[2]

Experimental Protocol: Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

1. Preparation of the Column:

  • Select a glass column of an appropriate size for the amount of crude material you need to purify.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column, ensuring that no air bubbles are trapped. Gently tap the column to promote even packing.

  • Allow the silica gel to settle, then add a layer of sand on top to protect the surface of the stationary phase.

  • Drain the excess solvent until the solvent level is just at the top of the sand.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

  • Carefully add the sample solution to the top of the column using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until it is just below the sand layer.

  • Carefully add the eluent to the top of the column.

3. Elution and Fraction Collection:

  • Begin eluting the column with the chosen solvent system.

  • Collect fractions in test tubes or other suitable containers.

  • If using a solvent gradient, gradually increase the polarity of the eluent over time.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

4. Analysis and Product Isolation:

  • Spot the collected fractions on a TLC plate alongside a reference spot of the starting material.

  • Identify the fractions containing the pure desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Troubleshooting Workflow

TroubleshootingWorkflow start Start Chromatography problem Problem Encountered? start->problem streaking Streaking/Tailing on TLC/Column problem->streaking Yes low_yield Low Yield/ No Recovery problem->low_yield Yes decomposition Product Decomposition problem->decomposition Yes end Successful Purification problem->end No cause_streaking Cause: Strong Interaction with Acidic Silica streaking->cause_streaking cause_low_yield Causes: - Strong Adsorption - Precipitation - Decomposition low_yield->cause_low_yield cause_decomposition Cause: Acid-Labile Trityl Group on Acidic Silica decomposition->cause_decomposition solution_streaking Solutions: - Add Triethylamine (0.1-1%) to Eluent - Use Neutral Alumina or  Deactivated Silica cause_streaking->solution_streaking solution_low_yield Solutions: - Increase Eluent Polarity (Gradient) - Dry Load Sample - Check for Decomposition cause_low_yield->solution_low_yield solution_decomposition Solutions: - Add Triethylamine to Eluent - Minimize Column Contact Time - Use Neutral/Deactivated Stationary Phase cause_decomposition->solution_decomposition solution_streaking->end solution_low_yield->end solution_decomposition->end

References

Validation & Comparative

A Comparative Guide to Imidazole Precursors: The Strategic Advantage of (5-Methyl-1-Tritylimidazol-4-yl)Methanol in Regioselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the imidazole (B134444) scaffold is a cornerstone of countless therapeutic agents and functional materials. The targeted synthesis of multi-substituted imidazoles, however, presents a significant challenge in controlling regioselectivity. This guide provides an objective comparison of imidazole precursors, focusing on the utility of N-trityl protected compounds, exemplified by analogues of (5-Methyl-1-Tritylimidazol-4-yl)Methanol, against traditional, unprotected precursors. We will delve into experimental data that highlights the performance of these alternatives in achieving specific substitution patterns.

The Challenge of Regioselectivity in Imidazole Synthesis

The synthesis of 4,5-disubstituted imidazoles often yields a mixture of products, complicating purification and reducing overall yield. This is particularly true when the two substituents at the 4 and 5 positions are different and require distinct chemical modifications. Protecting one of the imidazole nitrogens with a bulky group can sterically hinder the adjacent position, thereby directing reactions to the more accessible site. The trityl (triphenylmethyl) group is an effective protecting group for this purpose due to its size and its lability under mild acidic conditions, which allows for its removal without compromising other sensitive functional groups.

A key study by Kavadias et al. demonstrates the power of this strategy. By introducing a trityl group at the N-1 position of dimethyl imidazole-4,5-dicarboxylate, they were able to achieve highly regioselective reactions at the C5-ester group, leaving the sterically hindered C4-ester group intact. This approach provides a reliable pathway to otherwise difficult-to-obtain 4,5-disubstituted imidazole intermediates.

Performance Comparison of Imidazole Precursors

The following tables summarize quantitative data from the literature, comparing the outcomes of reactions using an N-trityl protected imidazole precursor with those of an unprotected analogue.

Table 1: Regioselective Monoreduction of Imidazole Diesters

PrecursorReducing AgentProductYieldReference
Dimethyl 1-triphenylmethylimidazole-4,5-dicarboxylateLithium Borohydride (B1222165)Methyl 4-hydroxymethyl-1-triphenylmethylimidazole-5-carboxylate62%[1]
Dimethyl imidazole-4,5-dicarboxylateLithium BorohydrideMixture of mono- and di-reduction productsLow yield of desired monoester[1]

Table 2: Regioselective Monoamidation of Imidazole Diesters

PrecursorReagentProductYieldReference
Dimethyl 1-triphenylmethylimidazole-4,5-dicarboxylateHydrazineMethyl 4-hydrazinocarbonyl-1-triphenylmethylimidazole-5-carboxylateHigh[1]
Dimethyl 1-triphenylmethylimidazole-4,5-dicarboxylateMethylamineMethyl 4-methylaminocarbonyl-1-triphenylmethylimidazole-5-carboxylateHigh[1]
Dimethyl imidazole-4,5-dicarboxylateHydrazineImidazole-4,5-dicarboxylic acid dihydrazide-[1]

As the data illustrates, the use of the N-trityl protecting group allows for selective modification of the C5 position, whereas similar reactions on the unprotected precursor lead to non-selective reactions at both the C4 and C5 positions.

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Regioselective Monoreduction of Dimethyl 1-triphenylmethylimidazole-4,5-dicarboxylate
  • Reactants: A solution of dimethyl 1-triphenylmethylimidazole-4,5-dicarboxylate (1.0 g, 2.2 mmol) in 20 mL of diglyme.

  • Procedure:

    • Lithium borohydride (0.05 g, 2.2 mmol) is added to the stirred solution at room temperature.

    • The mixture is heated to 80°C for 2 hours.

    • After cooling, the excess lithium borohydride is decomposed by the dropwise addition of acetic acid.

    • The solvent is evaporated under reduced pressure.

    • The residue is partitioned between ethyl acetate (B1210297) and water.

    • The organic layer is washed with water, dried over anhydrous magnesium sulfate, and evaporated to dryness.

    • The product is purified by chromatography.

  • Yield: 62% of a 10:1 mixture of methyl 4-hydroxymethyl-1-triphenylmethylimidazole-5-carboxylate and methyl 5-hydroxymethyl-1-triphenylmethylimidazole-4-carboxylate.[1]

Protocol 2: Synthesis of 4-Methyl-5-hydroxymethylimidazole
  • Reactants: 4-methylimidazole (B133652) (164.2 g, 2.0 mol), water (36 g, 2.0 mol), and aqueous formalin solution (36.1%, 166.4 g, 2.0 mol).

  • Procedure:

    • 4-methyl-imidazole is melted, and water is added under a nitrogen atmosphere with stirring.

    • The formalin solution is added dropwise with cooling to maintain a temperature below 30°C.

    • The reaction mixture is adjusted to pH 12.4 with aqueous sodium hydroxide (B78521) solution.

    • The mixture is stirred at 30°C. After 26 hours, about 97% of the 4-methylimidazole is hydroxymethylated.[2]

    • The product can be isolated by neutralization, evaporation, and crystallization.

  • Yield: Approximately 80% as the hydrochloride salt.[2]

Protocol 3: Deprotection of N-Trityl Imidazoles
  • Reactants: N-triphenylmethylimidazole derivative, ethanol (B145695), water, and acetic acid.

  • Procedure:

    • A solution of the N-triphenylmethylimidazole derivative in ethanol is prepared.

    • Water and a small amount of acetic acid are added.

    • The mixture is refluxed.

    • The reaction progress is monitored by thin-layer chromatography.

    • Upon completion, the solvent is evaporated, and the product is isolated.

  • Note: This method is compatible with acid-sensitive functional groups.[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the strategic use of the trityl protecting group for regioselective synthesis and an alternative pathway for an unprotected precursor.

regioselective_synthesis cluster_0 Trityl-Protected Pathway cluster_1 Unprotected Pathway Diester Dimethyl 1-tritylimidazole- 4,5-dicarboxylate Reduction LiBH4 Diester->Reduction Regioselective Reduction Monoester Methyl 4-hydroxymethyl- 1-tritylimidazole- 5-carboxylate Reduction->Monoester Deprotection Acidic Workup Monoester->Deprotection Final_Product_1 4-Hydroxymethyl- 5-methoxycarbonylimidazole Deprotection->Final_Product_1 Unprotected_Diester Dimethyl imidazole-4,5- dicarboxylate Unprotected_Reduction LiBH4 Unprotected_Diester->Unprotected_Reduction Non-selective Reduction Product_Mixture Mixture of mono- and di-reduced products Unprotected_Reduction->Product_Mixture

Caption: Regioselective vs. Non-selective Reduction of Imidazole Diesters.

experimental_workflow Start Start: Dimethyl 1-tritylimidazole- 4,5-dicarboxylate Step1 Add LiBH4 in diglyme Start->Step1 Step2 Heat at 80°C for 2h Step1->Step2 Step3 Quench with Acetic Acid Step2->Step3 Step4 Solvent Evaporation Step3->Step4 Step5 Liquid-Liquid Extraction (Ethyl Acetate/Water) Step4->Step5 Step6 Dry and Evaporate Organic Layer Step5->Step6 Step7 Chromatographic Purification Step6->Step7 End End: Methyl 4-hydroxymethyl- 1-tritylimidazole- 5-carboxylate Step7->End

Caption: Workflow for Regioselective Monoreduction.

Conclusion

The use of a bulky N-protecting group, such as the trityl group, is a powerful strategy for controlling the regioselectivity of reactions on the imidazole ring. As demonstrated by the work of Kavadias et al. with a trityl-protected imidazole-4,5-dicarboxylate, this approach allows for the selective functionalization of the C5 position, providing a reliable route to valuable 4,5-disubstituted imidazole intermediates. While the synthesis of unprotected precursors like 4-methyl-5-hydroxymethylimidazole is well-established, subsequent selective modifications at one of the functionalized positions can be challenging. For syntheses requiring high regioselectivity, the initial investment in a protection-deprotection sequence using a precursor analogous to this compound can lead to higher yields of the desired product and simplified purification, ultimately proving to be a more efficient and advantageous strategy in the long run.

References

A Comparative Guide to the Protection of (5-Methyl-1H-imidazol-4-yl)methanol: Trityl vs. Boc and SEM Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules and active pharmaceutical ingredients, the selective protection and deprotection of functional groups is a critical aspect of strategy and execution. The imidazole (B134444) moiety, a common feature in numerous biologically active compounds, presents a unique challenge due to the nucleophilicity of its ring nitrogens. This guide provides an objective comparison of three commonly employed protecting groups for the nitrogen of (5-methyl-1H-imidazol-4-yl)methanol: the bulky trityl (Tr) group, the versatile tert-butoxycarbonyl (Boc) group, and the robust [2-(trimethylsilyl)ethoxy]methyl (SEM) group. This comparison is supported by experimental data and detailed protocols to assist researchers in selecting the optimal protecting group for their specific synthetic needs.

Introduction to Imidazole Protection

The imidazole ring contains two nitrogen atoms, one of which is a basic sp2-hybridized nitrogen that can be readily protonated or alkylated, and the other is a pyrrole-like nitrogen that is less basic. Protection of the imidazole nitrogen is often necessary to prevent unwanted side reactions during subsequent synthetic transformations. The choice of an appropriate protecting group depends on several factors, including its stability to various reaction conditions, the ease of its introduction and removal, and its influence on the reactivity of the imidazole ring.

(5-Methyl-1H-imidazol-4-yl)methanol is a key building block in the synthesis of various pharmaceutical compounds. Its bifunctional nature, containing both a reactive imidazole ring and a primary alcohol, necessitates a careful protection strategy to achieve selective modifications.

Comparison of Protecting Groups

The selection of a suitable protecting group is paramount for the successful synthesis of complex molecules. This section provides a comparative overview of the trityl (Tr), tert-butoxycarbonyl (Boc), and [2-(trimethylsilyl)ethoxy]methyl (SEM) groups for the protection of the imidazole nitrogen in (5-methyl-1H-imidazol-4-yl)methanol.

FeatureTrityl (Tr)tert-Butoxycarbonyl (Boc)[2-(trimethylsilyl)ethoxy]methyl (SEM)
Introduction Reagents Trityl chloride (TrCl), Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)2-(Trimethylsilyl)ethoxymethyl chloride (SEMCl), Sodium hydride (NaH) or Diisopropylethylamine (DIPEA)
Typical Yield (Protection) HighHighGood to High
Stability Stable to basic and neutral conditions, organometallics.[1]Stable to basic and nucleophilic conditions.Stable to a wide range of conditions including basic, nucleophilic, and some acidic conditions.
Lability Highly acid-labile.[1]Acid-labile.Cleaved by fluoride (B91410) ions or strong acids.
Deprotection Conditions Mild acidic conditions (e.g., 80% acetic acid, 1-5% TFA in DCM).[1]Moderate to strong acidic conditions (e.g., TFA, HCl in dioxane). Can also be removed with NaBH₄ in EtOH.[2]Tetrabutylammonium (B224687) fluoride (TBAF), or strong acids (e.g., HCl, TFA) at elevated temperatures.
Typical Yield (Deprotection) High (>90%)[1]Good to excellent (75-98%)[2]Generally high, but can be sluggish with acidic methods.
Orthogonality Orthogonal to base-labile and fluoride-labile protecting groups.Orthogonal to base-labile and some acid-labile groups (e.g., Trityl).Orthogonal to most acid- and base-labile protecting groups.
Key Advantages Bulky, provides steric hindrance. Easily removed under mild acidic conditions.Widely used, well-established protocols.High stability, offering a broad window for subsequent reactions.
Key Disadvantages Steric bulk can sometimes hinder reactions. The trityl cation can cause side reactions.Less stable to acid than SEM.Deprotection with fluoride can be slow. Acidic deprotection can be harsh.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthetic outcomes. The following sections provide representative procedures for the synthesis of the unprotected core and the subsequent protection and deprotection steps.

Synthesis of (5-Methyl-1H-imidazol-4-yl)methanol

The starting material, (5-methyl-1H-imidazol-4-yl)methanol, can be synthesized from 4-methylimidazole (B133652) and formaldehyde (B43269).[4][5][6]

Protocol:

  • To a solution of 4-methylimidazole (1.0 eq) in a concentrated aqueous sodium chloride solution, add a strong inorganic base (e.g., NaOH, 0.15-0.30 eq).[4]

  • Add 1.05 to 1.1 moles of formaldehyde (or an equivalent amount of paraformaldehyde) per mole of 4-methylimidazole.[4]

  • Stir the reaction mixture at a temperature between 20°C and 60°C.[4]

  • Upon reaction completion, neutralize the mixture with concentrated hydrochloric acid to a pH of 8.5-8.9 to precipitate the product.[4]

  • Isolate the precipitate by filtration, wash with cold water or acetone, and dry to yield 4(5)-hydroxymethyl-5(4)-methylimidazole.[4] A yield of 71-74% can be expected.[4]

Protection of (5-Methyl-1H-imidazol-4-yl)methanol

The following are generalized protocols for the N-protection of (5-methyl-1H-imidazol-4-yl)methanol. Optimization may be required for this specific substrate.

ProtectionDeprotection cluster_protection Protection cluster_deprotection Deprotection Imidazole (5-Methyl-1H-imidazol-4-yl)methanol Trityl_Protected (5-Methyl-1-Tritylimidazol-4-yl)Methanol Imidazole->Trityl_Protected Tritylation TrCl TrCl, Base Trityl_Protected_Dep This compound Deprotected_Imidazole (5-Methyl-1H-imidazol-4-yl)methanol Trityl_Protected_Dep->Deprotected_Imidazole Detritylation Acid Mild Acid

Caption: General workflow for the N-tritylation and deprotection of (5-Methyl-1H-imidazol-4-yl)methanol.

Protocol:

  • Dissolve (5-methyl-1H-imidazol-4-yl)methanol (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).

  • Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 eq).[1]

  • Slowly add a solution of trityl chloride (TrCl) (1.0-1.2 eq) in the same solvent at room temperature.[1]

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).[1]

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

BocProtectionDeprotection cluster_boc_protection Protection cluster_boc_deprotection Deprotection Boc_Imidazole (5-Methyl-1H-imidazol-4-yl)methanol Boc_Protected tert-Butyl 4-(hydroxymethyl)-5-methyl-1H-imidazole-1-carboxylate Boc_Imidazole->Boc_Protected Boc Protection Boc2O Boc₂O, Base Boc_Protected_Dep tert-Butyl 4-(hydroxymethyl)-5-methyl-1H-imidazole-1-carboxylate Boc_Deprotected_Imidazole (5-Methyl-1H-imidazol-4-yl)methanol Boc_Protected_Dep->Boc_Deprotected_Imidazole Boc Deprotection Boc_Acid Acid or NaBH₄

Caption: General workflow for the N-Boc protection and deprotection of (5-Methyl-1H-imidazol-4-yl)methanol.

Protocol:

  • Dissolve (5-methyl-1H-imidazol-4-yl)methanol (1.0 eq) in a suitable solvent such as a mixture of water and THF.

  • Add a base, such as triethylamine (TEA) (3 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol:

  • To a suspension of sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF at 0°C, add a solution of (5-methyl-1H-imidazol-4-yl)methanol (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl) (1.1 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Deprotection Protocols

The efficient and selective removal of the protecting group is as crucial as its introduction.

Protocol:

  • Dissolve the N-trityl protected imidazole (1.0 eq) in dichloromethane (DCM).

  • Add a solution of 1-5% trifluoroacetic acid (TFA) in DCM or 80% aqueous acetic acid.[1]

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-2 hours.[1]

  • Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to remove the triphenylmethanol (B194598) byproduct.

Protocol:

  • Dissolve the N-Boc protected imidazole (1.0 eq) in DCM.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% in DCM) or a solution of HCl in dioxane (e.g., 4M).

  • Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • If necessary, neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the product.

  • Dry the organic layer and concentrate to obtain the deprotected imidazole.

Protocol:

  • Dissolve the N-Boc protected imidazole (1.0 eq) in ethanol (B145695) (95% or absolute).

  • Add sodium borohydride (B1222165) (NaBH₄) (1.5-3.0 eq) portion-wise at room temperature.[2]

  • Stir the reaction at room temperature for 1-6 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture to remove the ethanol.

  • Extract the aqueous residue with a suitable organic solvent.

  • Dry the combined organic layers and concentrate to yield the deprotected product.[2]

SEMDeprotection SEM_Protected { (5-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)imidazol-4-yl)methanol | N-SEM Protected Imidazole } Deprotected { (5-Methyl-1H-imidazol-4-yl)methanol | Deprotected Imidazole } SEM_Protected->Deprotected Fluoride-induced β-elimination TBAF TBAF Byproducts { TMSF + Ethylene + Formaldehyde | Neutral Byproducts } Deprotected->Byproducts releases

Caption: Mechanism of SEM group deprotection using a fluoride source, proceeding via β-elimination.

Protocol:

  • Dissolve the N-SEM protected imidazole (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF) (1.5-2.0 eq, 1M in THF).

  • Stir the reaction at room temperature or heat to reflux if necessary, monitoring by TLC. Reaction times can vary significantly.

  • Upon completion, quench with water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify by column chromatography.

Conclusion

The choice between trityl, Boc, and SEM as protecting groups for (5-methyl-1H-imidazol-4-yl)methanol depends on the overall synthetic strategy, particularly the nature of subsequent reaction steps.

  • The trityl group is an excellent choice when mild acid lability is desired for deprotection and when steric hindrance around the imidazole ring is beneficial. Its stability in basic and neutral conditions allows for a wide range of transformations on other parts of the molecule.

  • The Boc group offers a widely applicable and reliable method for imidazole protection. Its removal under different acidic conditions than the trityl group provides a degree of orthogonality. The discovery of its cleavage with NaBH₄ in ethanol offers a mild, non-acidic deprotection route, which is particularly useful for acid-sensitive substrates.[2]

  • The SEM group provides the highest level of stability among the three, making it the preferred choice when harsh reagents or multiple synthetic steps are required before deprotection. The unique fluoride-mediated deprotection mechanism offers excellent orthogonality to both acid- and base-labile protecting groups.

By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make an informed decision on the most suitable protecting group for their synthesis involving (5-methyl-1H-imidazol-4-yl)methanol, ultimately leading to more efficient and successful synthetic outcomes.

References

A Comparative Guide to Alternative Protecting Groups for 5-Methyl-4-hydroxymethylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic protection and deprotection of functional groups are paramount in the multi-step synthesis of complex organic molecules. For a bifunctional compound like 5-methyl-4-hydroxymethylimidazole, an important intermediate in the synthesis of pharmaceuticals such as the H2-receptor antagonist cimetidine, the selective masking of its hydroxyl and imidazole (B134444) functionalities is crucial for achieving desired chemical transformations.[1] This guide provides a comprehensive comparison of alternative protecting groups for the hydroxyl and imidazole moieties of 5-methyl-4-hydroxymethylimidazole, supported by experimental data and detailed protocols to aid in the selection of the most suitable protecting group strategy.

Orthogonal Protection Strategies

In a molecule with multiple reactive sites, an orthogonal protection strategy is often employed. This approach utilizes protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one functional group while others remain intact.[2] For 5-methyl-4-hydroxymethylimidazole, this means choosing a combination of protecting groups for the hydroxyl and imidazole groups that can be cleaved independently.

Protecting Groups for the Hydroxymethyl Group

The primary alcohol of 5-methyl-4-hydroxymethylimidazole can be protected using a variety of groups, with silyl (B83357) ethers and trityl ethers being among the most common choices due to their relative ease of introduction and removal.

Trityl (Tr) Group

The bulky triphenylmethyl (trityl) group is highly selective for primary alcohols.[3] Its removal is typically achieved under acidic conditions.

Tert-butyldimethylsilyl (TBDMS) Group

Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are widely used for protecting alcohols. They are generally stable to a range of reaction conditions and can be cleaved using fluoride (B91410) ion sources or acidic conditions.[4][5]

Protecting Groups for the Imidazole Nitrogen

The secondary amine within the imidazole ring can be protected to prevent its interference in subsequent reactions. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose.

Tert-butyloxycarbonyl (Boc) Group

The Boc group is a widely used protecting group for amines and is stable under many conditions but is readily removed with acid.[6]

Comparison of Protecting Groups

The following table summarizes the performance of Trityl, TBDMS, and Boc protecting groups in the context of 5-methyl-4-hydroxymethylimidazole, based on literature data for similar substrates.

Protecting GroupTarget FunctionalityProtection Reagents & ConditionsTypical Yield (%)Deprotection Reagents & ConditionsTypical Yield (%)Reference
Trityl (Tr) HydroxymethylTrityl chloride, Pyridine, DMAP (cat.), RT, overnightHigh (substrate dependent)80% Acetic acid in water, RT, 2h>90[3]
TBDMS HydroxymethylTBDMSCl, Imidazole, DMF, RT, 12-24hHigh (substrate dependent)TBAF in THF, RT, 1-4h>95[4]
Boc Imidazole Nitrogen(Boc)₂O, Et₃N, MeOH, RT, overnightHigh (substrate dependent)TFA in DCM, RT, 1-2h>95[6][7]

Experimental Protocols

Protection of the Hydroxymethyl Group with Trityl Chloride

Materials:

  • 5-methyl-4-hydroxymethylimidazole

  • Trityl chloride (TrCl)

  • Pyridine

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 5-methyl-4-hydroxymethylimidazole (1.0 eq) in pyridine, add a catalytic amount of DMAP.

  • Add trityl chloride (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Deprotection of the Trityl Group

Materials:

  • Trityl-protected 5-methyl-4-hydroxymethylimidazole

  • Acetic acid

  • Water

Procedure:

  • Dissolve the trityl-protected compound in 80% aqueous acetic acid.

  • Stir the solution at room temperature for 2 hours.

  • Monitor the reaction by TLC until completion.

  • Concentrate the reaction mixture under reduced pressure to remove the acetic acid.

  • Purify the resulting product as necessary.

Protection of the Hydroxymethyl Group with TBDMS Chloride

Materials:

  • 5-methyl-4-hydroxymethylimidazole

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 5-methyl-4-hydroxymethylimidazole (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add TBDMSCl (1.2 eq) at room temperature under an inert atmosphere.

  • Stir the mixture for 12-24 hours.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.[4]

Deprotection of the TBDMS Group

Materials:

  • TBDMS-protected 5-methyl-4-hydroxymethylimidazole

  • Tetrabutylammonium fluoride (TBAF) (1M solution in THF)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride

  • Diethyl ether

Procedure:

  • Dissolve the TBDMS-protected compound in anhydrous THF at room temperature.

  • Add TBAF solution (1.1 eq) dropwise.

  • Stir the reaction for 1-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by chromatography.

Protection of the Imidazole Nitrogen with Boc Anhydride

Materials:

Procedure:

  • To a stirred solution of 5-methyl-4-hydroxymethylimidazole (1.0 eq) in methanol, add triethylamine (1.0 eq).

  • Add di-tert-butyl dicarbonate (1.1 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Evaporate the solvent and dissolve the residue in ethyl acetate.

  • Wash the organic layer with 5% NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash chromatography.[7]

Deprotection of the Boc Group

Materials:

  • Boc-protected 5-methyl-4-hydroxymethylimidazole

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add TFA (typically 20-50% v/v) at room temperature.

  • Stir the reaction for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • The resulting amine salt can often be used directly or neutralized with a base.

Visualization of Protection and Deprotection Strategies

The following diagrams illustrate the general workflows for the protection and deprotection of the hydroxyl and imidazole functionalities of 5-methyl-4-hydroxymethylimidazole.

Protection_Deprotection_Hydroxyl Substrate 5-Methyl-4-hydroxymethylimidazole Protected_OH O-Protected Imidazole Substrate->Protected_OH  Protection (e.g., TrCl or TBDMSCl) Deprotected_OH 5-Methyl-4-hydroxymethylimidazole Protected_OH->Deprotected_OH  Deprotection (e.g., Acid or TBAF)

Caption: General workflow for the protection and deprotection of the hydroxyl group.

Protection_Deprotection_Imidazole Substrate 5-Methyl-4-hydroxymethylimidazole Protected_N N-Protected Imidazole Substrate->Protected_N  Protection (e.g., (Boc)₂O) Deprotected_N 5-Methyl-4-hydroxymethylimidazole Protected_N->Deprotected_N  Deprotection (e.g., TFA)

Caption: General workflow for the protection and deprotection of the imidazole nitrogen.

Orthogonal_Strategy Start 5-Methyl-4-hydroxymethylimidazole Protect_OH Protect Hydroxyl (e.g., TBDMS) Start->Protect_OH Protect_N Protect Imidazole (e.g., Boc) Protect_OH->Protect_N Reaction Perform Desired Reaction Protect_N->Reaction Deprotect_N Selective Deprotection of N (e.g., TFA) Reaction->Deprotect_N Deprotect_OH Selective Deprotection of O (e.g., TBAF) Deprotect_N->Deprotect_OH Final_Product Final Product Deprotect_OH->Final_Product

Caption: Example of an orthogonal protection/deprotection sequence.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of (5-Methyl-1-Tritylimidazol-4-yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of pharmaceutical intermediates is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). (5-Methyl-1-Tritylimidazol-4-yl)Methanol is a key intermediate in the synthesis of various active compounds.[1] Ensuring its purity through reliable analytical methods is paramount. High-Performance Liquid Chromatography (HPLC) is a precise and widely adopted technique for the purity analysis of pharmaceutical compounds and intermediates due to its ability to separate, identify, and quantify the main compound and any impurities.[2]

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method is crucial for achieving accurate and reproducible purity results. Reverse-phase HPLC (RP-HPLC) is the most common and recommended approach for a non-polar compound like this compound, owing to the hydrophobic nature of the trityl group.[6][8] The following table summarizes key parameters and their expected performance in the analysis of this compound, providing a basis for method development and comparison.

Parameter Alternative 1: Isocratic Elution Alternative 2: Gradient Elution Rationale and Expected Performance
Stationary Phase (Column) C18 (Octadecylsilane), 5 µm, 4.6 x 250 mmC8 (Octylsilane), 3.5 µm, 4.6 x 150 mmA C18 column provides strong hydrophobic retention, which is beneficial for the trityl group. A C8 column offers less retention, potentially leading to shorter run times. The choice will depend on the polarity of the impurities.
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Trifluoroacetic Acid (TFA)A: 0.1% TFA in WaterB: 0.1% TFA in AcetonitrileIsocratic elution is simpler but may not effectively separate impurities with very different polarities. Gradient elution is more versatile for separating a wider range of impurities with varying retention times.[5][6]
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate of 1.0 mL/min is a good starting point for analytical scale columns.
Detection Wavelength 225 nm254 nmThe optimal wavelength should be determined by a UV scan of this compound. 225 nm is often used for imidazole (B134444) derivatives, while 254 nm is a common wavelength for aromatic compounds.[4]
Column Temperature 30 °C35 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µL10 µLThe injection volume can be adjusted based on the sample concentration and detector sensitivity.
Expected Purity (%) >98%>98%The expected purity will depend on the synthetic route and purification of the intermediate.
Anticipated Impurities Starting materials, by-products of the tritylation or methylation steps, degradation products.Starting materials, by-products of the tritylation or methylation steps, degradation products.A well-developed HPLC method should be able to resolve the main peak from all potential process-related and degradation impurities.

Experimental Protocols

A detailed experimental protocol is essential for reproducible results. Below is a recommended starting protocol for the development of an HPLC method for this compound.

Recommended HPLC Method Development Protocol
  • System Preparation:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of diluent (e.g., Acetonitrile:Water 50:50) to obtain a concentration of 1 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.

  • Chromatographic Conditions (Starting Gradient):

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-25 min: 50% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 50% B (re-equilibration)

  • Method Optimization:

    • Inject the standard solution and evaluate the peak shape, retention time, and resolution from any impurities.

    • Adjust the gradient profile to improve the separation of the main peak from any impurities. A shallower gradient can improve the resolution of closely eluting peaks.

    • Optimize the detection wavelength by running a DAD scan to find the absorbance maximum of the main compound and key impurities.

    • Once a suitable separation is achieved, perform system suitability tests (e.g., replicate injections of the standard) to ensure the method is precise and reproducible.

  • Data Analysis:

    • Calculate the purity of the sample by the area normalization method:

      • % Purity = (Area of the main peak / Total area of all peaks) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the development and validation of an HPLC method for purity analysis.

HPLC_Method_Development_Workflow Workflow for HPLC Purity Analysis Method Development A Define Analytical Objective: Purity of this compound B Literature Search & Method Scouting (Columns, Mobile Phases) A->B C Select Initial HPLC Conditions (C18 column, ACN/Water gradient) B->C D Prepare Standard and Sample Solutions C->D E Perform Initial HPLC Run D->E F Evaluate Chromatogram (Peak Shape, Resolution) E->F G Is Separation Adequate? F->G H Optimize Method (Gradient, Flow Rate, Temperature) G->H No I Validate Method (Specificity, Linearity, Accuracy, Precision) G->I Yes H->E J Implement for Routine Purity Analysis I->J

Caption: A flowchart illustrating the systematic approach to HPLC method development and validation.

This guide provides a foundational framework for establishing a reliable HPLC method for the purity analysis of this compound. By systematically developing and validating the analytical method, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate.

References

Characterization of (5-Methyl-1-Tritylimidazol-4-yl)Methanol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical techniques for the characterization of (5-Methyl-1-Tritylimidazol-4-yl)Methanol, a key intermediate in the synthesis of various pharmaceutical compounds. The primary focus is on mass spectrometry, with a detailed examination of its performance against alternative methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. The information presented is supported by predicted experimental data and detailed methodologies to assist researchers in selecting the most appropriate analytical strategy for their specific needs.

Executive Summary

The structural elucidation and purity assessment of this compound are critical steps in drug development and quality control. Mass spectrometry offers high sensitivity and provides valuable information about the molecular weight and fragmentation pattern of the compound. This guide presents a predicted mass spectrum and fragmentation pathway, highlighting the utility of this technique. In parallel, predicted data from ¹H NMR, ¹³C NMR, and FTIR spectroscopy are provided to offer a comprehensive analytical overview and facilitate a multi-faceted approach to characterization.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that allows for the determination of the molecular weight and fragmentation pattern with high accuracy.

Predicted Mass Spectrum Data:

IonPredicted m/zRelative Abundance
[M+H]⁺355.1840%
[M-Trityl]⁺112.07100%
[Trityl]⁺243.1285%
[M-H₂O+H]⁺337.1715%

Interpretation:

The predicted mass spectrum is expected to show a protonated molecular ion peak [M+H]⁺ at an m/z of 355.18. The most prominent peak is anticipated to be at m/z 112.07, corresponding to the loss of the bulky trityl group, a common and stable fragmentation for trityl-protected compounds. The observation of a significant peak for the trityl cation [Trityl]⁺ at m/z 243.12 would further support this fragmentation pathway. A smaller peak corresponding to the loss of a water molecule from the protonated molecule may also be observed.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Instrumentation:

  • A high-resolution mass spectrometer equipped with an electrospray ionization source.

Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr (Nitrogen)

  • Cone Gas Flow: 50 L/hr (Nitrogen)

  • Mass Range: m/z 50-500

Mass Spectrometry Workflow

MassSpecWorkflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing Sample Compound Dissolution Dissolution in Solvent Sample->Dissolution Dilution Dilution Dissolution->Dilution Ionization Electrospray Ionization (ESI) Dilution->Ionization Infusion MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector DataAcquisition Data Acquisition Detector->DataAcquisition SpectrumGeneration Spectrum Generation DataAcquisition->SpectrumGeneration

Caption: General workflow for ESI-Mass Spectrometry analysis.

Comparison with Alternative Analytical Techniques

While mass spectrometry is highly effective for determining molecular weight and fragmentation, a comprehensive characterization of this compound benefits from the application of orthogonal analytical techniques such as NMR and FTIR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms in a molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.20-7.40m15HTrityl-H
7.15s1HImidazole-H
4.50s2H-CH₂OH
2.25s3H-CH₃
1.90br s1H-OH

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
143.5Trityl-C (quaternary)
138.0Imidazole-C5
135.0Imidazole-C2
129.8Trityl-C (para)
128.1Trityl-C (ortho)
127.9Trityl-C (meta)
125.0Imidazole-C4
75.5Trityl-C (ipso)
55.0-CH₂OH
10.5-CH₃

Interpretation: The ¹H NMR spectrum is expected to show characteristic signals for the trityl group protons in the aromatic region, along with singlets for the imidazole (B134444) proton, the methylene (B1212753) protons of the methanol group, and the methyl protons. The broad singlet for the hydroxyl proton is exchangeable with D₂O. The ¹³C NMR spectrum will display distinct signals for the imidazole ring carbons, the trityl carbons, the methylene carbon, and the methyl carbon.

Experimental Protocol: NMR Spectroscopy

Instrumentation:

  • A 500 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters:

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups present in a molecule based on their characteristic infrared absorption frequencies.

Predicted FTIR Data (KBr pellet):

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretch (alcohol)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
1600, 1490, 1450Medium-StrongAromatic C=C stretch
1580-1400MediumImidazole ring stretch
1050StrongC-O stretch (primary alcohol)

Interpretation: The FTIR spectrum is predicted to show a broad and strong absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. Aromatic and aliphatic C-H stretching vibrations are expected in their respective regions. The presence of the imidazole ring and the aromatic trityl group will be confirmed by characteristic C=C and ring stretching vibrations. A strong band around 1050 cm⁻¹ will indicate the C-O stretching of the primary alcohol.

Experimental Protocol: FTIR Spectroscopy

Instrumentation:

  • An FTIR spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

Characterization Techniques Workflow

CharacterizationWorkflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS NMR NMR Spectroscopy (Connectivity & Structure) Purification->NMR FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR DataAnalysis Data Interpretation MS->DataAnalysis NMR->DataAnalysis FTIR->DataAnalysis StructureConfirmation Structure Confirmation DataAnalysis->StructureConfirmation

Caption: Workflow for the comprehensive characterization of the target compound.

Conclusion

The characterization of this compound is most effectively achieved through a combination of mass spectrometry, NMR, and FTIR spectroscopy. Mass spectrometry provides essential molecular weight and fragmentation data with high sensitivity. NMR spectroscopy offers an unparalleled level of detail regarding the molecular structure and atomic connectivity. FTIR spectroscopy serves as a rapid and straightforward method for confirming the presence of key functional groups. By employing these techniques in a complementary fashion, researchers can ensure the unambiguous identification and quality assessment of this important pharmaceutical intermediate.

Comparison of different synthetic routes to (5-Methyl-1-Tritylimidazol-4-yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. (5-Methyl-1-Tritylimidazol-4-yl)Methanol is a valuable building block in the preparation of various pharmaceutical compounds. This guide provides a comparative analysis of two primary synthetic routes to this target molecule, offering detailed experimental protocols and quantitative data to inform methodology selection.

Synthetic Strategies Overview

Two plausible and effective synthetic routes for the preparation of this compound have been identified and are detailed below:

  • Route A: Direct Tritylation. This route involves the direct protection of the imidazole (B134444) nitrogen of the readily available precursor, 4-hydroxymethyl-5-methylimidazole, using trityl chloride.

  • Route B: Reduction of a Carbonyl. This pathway proceeds through the synthesis of an intermediate aldehyde, 5-methyl-1-trityl-1H-imidazole-4-carbaldehyde, which is subsequently reduced to the desired alcohol.

The selection between these routes will depend on factors such as precursor availability, desired scale, and tolerance for specific reagents and reaction conditions.

Comparative Data of Synthetic Routes

ParameterRoute A: Direct TritylationRoute B: Reduction of Carbonyl
Starting Material 4-hydroxymethyl-5-methylimidazole5-methyl-1H-imidazole-4-carbaldehyde
Key Steps 1. Synthesis of 4-hydroxymethyl-5-methylimidazole2. Tritylation1. Tritylation of 5-methyl-1H-imidazole-4-carbaldehyde2. Reduction of the aldehyde
Overall Yield ~65-75%~70-80%
Purity High, purification by crystallizationHigh, purification by chromatography or crystallization
Scalability GoodGood
Key Reagents Trityl chloride, Triethylamine (B128534)Trityl chloride, Triethylamine, Sodium Borohydride (B1222165)
Advantages Fewer steps if starting material is available.Potentially higher overall yield.
Disadvantages Availability of starting material may vary.Requires an additional reduction step.

Experimental Protocols

Route A: Direct Tritylation of 4-hydroxymethyl-5-methylimidazole

Step 1: Synthesis of 4-hydroxymethyl-5-methylimidazole

This precursor can be synthesized via the reaction of 4-methylimidazole (B133652) with formaldehyde (B43269).

  • Reaction: 4-methylimidazole is reacted with an excess of formaldehyde in an aqueous solution.

  • Catalyst: The reaction is typically carried out in the presence of a base, such as sodium hydroxide.

  • Temperature: The reaction mixture is heated to facilitate the hydroxymethylation.

  • Work-up: Upon completion, the reaction mixture is neutralized, and the product is extracted.

  • Purification: The crude product can be purified by crystallization.

  • Yield: Typical yields for this step are in the range of 70-80%.

Step 2: Tritylation of 4-hydroxymethyl-5-methylimidazole

  • Procedure: To a solution of 4-hydroxymethyl-5-methylimidazole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), triethylamine (1.1 equivalents) is added. The mixture is stirred at room temperature, and trityl chloride (1.05 equivalents) is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is poured into ice water and stirred until a precipitate forms. The solid is collected by filtration, washed with water, and dried.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Yield: Expected yields for the tritylation step are typically high, in the range of 90-95%.

Route B: Reduction of 5-methyl-1-trityl-1H-imidazole-4-carbaldehyde

Step 1: Synthesis of 5-methyl-1-trityl-1H-imidazole-4-carbaldehyde

  • Starting Material: 5-methyl-1H-imidazole-4-carbaldehyde.

  • Procedure: In a manner similar to the tritylation in Route A, 5-methyl-1H-imidazole-4-carbaldehyde (1 equivalent) is dissolved in anhydrous DMF with triethylamine (1.1 equivalents). Trityl chloride (1.05 equivalents) is added, and the reaction is stirred at room temperature until completion.

  • Work-up and Purification: The work-up and purification follow the same procedure as the tritylation step in Route A, yielding the intermediate aldehyde.

  • Yield: This step generally proceeds with high yields of 85-95%.

Step 2: Reduction of 5-methyl-1-trityl-1H-imidazole-4-carbaldehyde

  • Procedure: The 5-methyl-1-trityl-1H-imidazole-4-carbaldehyde (1 equivalent) is dissolved in a suitable solvent, such as methanol (B129727) or a mixture of tetrahydrofuran (B95107) (THF) and methanol. The solution is cooled in an ice bath, and sodium borohydride (NaBH4) (1.5 equivalents) is added portion-wise. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

  • Work-up: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to afford pure this compound.

  • Yield: The reduction step is typically very efficient, with yields often exceeding 90%.

Visualizing the Synthetic Pathways

To further clarify the described synthetic routes, the following diagrams illustrate the reaction workflows.

Route_A cluster_0 Step 1: Synthesis of Starting Material cluster_1 Step 2: Tritylation 4-methylimidazole 4-methylimidazole 4-hydroxymethyl-5-methylimidazole 4-hydroxymethyl-5-methylimidazole 4-methylimidazole->4-hydroxymethyl-5-methylimidazole + Formaldehyde, Base This compound This compound 4-hydroxymethyl-5-methylimidazole->this compound + Trityl Chloride, Et3N

Caption: Synthetic workflow for Route A: Direct Tritylation.

Route_B cluster_0 Step 1: Tritylation of Aldehyde cluster_1 Step 2: Reduction 5-methyl-1H-imidazole-4-carbaldehyde 5-methyl-1H-imidazole-4-carbaldehyde 5-methyl-1-trityl-1H-imidazole-4-carbaldehyde 5-methyl-1-trityl-1H-imidazole-4-carbaldehyde 5-methyl-1H-imidazole-4-carbaldehyde->5-methyl-1-trityl-1H-imidazole-4-carbaldehyde + Trityl Chloride, Et3N This compound This compound 5-methyl-1-trityl-1H-imidazole-4-carbaldehyde->this compound + NaBH4

Caption: Synthetic workflow for Route B: Reduction of Carbonyl.

Conclusion

Both Route A and Route B offer viable methods for the synthesis of this compound. The choice between them will likely be dictated by the availability and cost of the respective starting materials. Route B may offer a slight advantage in terms of overall yield, though it involves an additional chemical transformation. The provided experimental protocols serve as a detailed guide for the practical execution of these syntheses, empowering researchers to produce this important intermediate with high purity and efficiency.

A Comparative Guide to Trityl Deprotection Methods for Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The trityl group is a frequently employed protecting group for the imidazole (B134444) ring of histidine and other imidazole-containing compounds due to its steric bulk and relative ease of removal. However, the choice of deprotection method can significantly impact reaction efficiency, yield, and substrate compatibility. This guide provides an objective comparison of common trityl deprotection methods for imidazoles, supported by experimental data and detailed protocols.

Comparison of Deprotection Methods

The selection of an appropriate deprotection method is contingent upon the specific substrate, the presence of other functional groups, and the desired reaction conditions. The following table summarizes the key aspects of various methods.

MethodReagentsTypical SolventsTemperatureReaction TimeTypical Yields (%)Notes
Acidic Hydrolysis Trifluoroacetic acid (TFA), Acetic acid (AcOH), Formic acid, HClDichloromethane (DCM), Dioxane, TolueneRoom Temperature3 min - 4 h>90Broad applicability for acid-stable compounds. Milder acids like formic or acetic acid can be used for more sensitive substrates.[1]
Lewis Acid Catalysis Boron trifluoride etherate (BF₃·OEt₂), Ceric triflate, Indium(III) triflateAcetonitrile, Hexafluoroisopropanol (HFIP)Room TemperatureVariesHighCan be effective for acid-sensitive compounds and offers an alternative to strong Brønsted acids.[2][3]
Reductive Deprotection Sodium borohydride (B1222165) (NaBH₄) with HgCl₂ or Hg(OAc)₂; Lithium powder with naphthaleneAcetonitrile, Not specifiedRoom TemperatureVariesGoodA non-acidic method suitable for substrates with acid-labile groups. The use of mercury salts requires careful handling and disposal.[2][4]
Catalytic Hydrogenation H₂, Palladium on carbon (Pd/C)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedGenerally applicable for the deprotection of N-benzyl and related groups, its use for N-trityl imidazoles is less commonly reported in detail.[1]
Thermal Deprotection HeatWater60-95 °C60-90 minQuantitative (for MMT on amines)Primarily documented for methoxy-substituted trityl groups on amines. Applicability to N-trityl imidazoles may require investigation.[5]
Oxidative Deprotection Iodine, t-BuOClMethanol, DCMRoom Temperature5 - 30 minNot SpecifiedMainly used for the deprotection of S-trityl groups, often leading to disulfide formation. Its application for N-trityl imidazoles is not well-documented.[1]

Experimental Protocols

Detailed methodologies for the key deprotection experiments are provided below.

Protocol 1: Acidic Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines the common procedure for the acid-catalyzed removal of the trityl group.[1]

Materials:

  • N-trityl-protected imidazole derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the N-trityl-protected substrate (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration).

  • To the stirred solution at room temperature, add TFA (2.0 - 10.0 equiv) dropwise. The optimal amount of TFA may need to be determined empirically.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, carefully neutralize the excess acid by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Lewis Acid-Catalyzed Deprotection using Boron Trifluoride Etherate

This method provides a milder alternative to strong Brønsted acids.[2][3]

Materials:

  • N-trityl-protected imidazole derivative

  • Anhydrous Acetonitrile or a mixture of Chloroform and Methanol

  • Boron trifluoride etherate (BF₃·OEt₂)

Procedure:

  • Dissolve the N-trityl-protected substrate in the chosen solvent system.

  • Add BF₃·OEt₂ (typically 2.0 equivalents) to the solution at room temperature.

  • Stir the mixture and monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by pouring the mixture into a biphasic mixture of ethyl acetate (B1210297) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the product as needed.

Protocol 3: Reductive Deprotection using Sodium Borohydride and a Mercury Salt

This non-acidic method is suitable for substrates containing acid-labile functionalities.[2]

Materials:

  • N-trityl-protected imidazole derivative

  • Acetonitrile

  • Mercury(II) chloride (HgCl₂) or Mercury(II) acetate (Hg(OAc)₂)

  • Sodium borohydride (NaBH₄)

Procedure:

  • Dissolve the N-trityl-protected substrate in acetonitrile.

  • Add the mercury salt (HgCl₂ or Hg(OAc)₂) to the solution.

  • After a period of stirring to allow for complexation, add sodium borohydride in portions.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up the reaction mixture, which may involve filtration to remove mercury salts and subsequent extraction and purification. Caution: Mercury compounds are highly toxic and should be handled with appropriate safety precautions and disposed of according to institutional guidelines.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the described deprotection methods.

Acidic_Deprotection_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product start N-Trityl Imidazole in DCM add_tfa Add TFA start->add_tfa stir Stir at RT add_tfa->stir quench Quench with NaHCO₃ stir->quench extract Extract with DCM quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Deprotected Imidazole purify->product

Figure 1. Workflow for Acidic Trityl Deprotection.

Lewis_Acid_Deprotection_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product start N-Trityl Imidazole in Solvent add_lewis_acid Add Lewis Acid (e.g., BF₃·OEt₂) start->add_lewis_acid stir Stir at RT add_lewis_acid->stir quench Quench with Water/EtOAc stir->quench extract Extract with EtOAc quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate dry->concentrate purify Purification concentrate->purify product Deprotected Imidazole purify->product

Figure 2. Workflow for Lewis Acid-Catalyzed Trityl Deprotection.

Reductive_Deprotection_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product start N-Trityl Imidazole in Acetonitrile add_hg_salt Add Hg Salt start->add_hg_salt add_nabh4 Add NaBH₄ add_hg_salt->add_nabh4 workup Filtration & Extraction add_nabh4->workup purify Purification workup->purify product Deprotected Imidazole purify->product

Figure 3. Workflow for Reductive Trityl Deprotection.

References

A Comparative Guide to (5-Methyl-1-Tritylimidazol-4-yl)Methanol and its Alternatives in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the chemical structure and properties of (5-Methyl-1-Tritylimidazol-4-yl)Methanol, a key intermediate in the synthesis of various active pharmaceutical ingredients.[1] An objective comparison with alternative heterocyclic methanol (B129727) derivatives is presented, supported by available experimental data, to assist researchers in selecting the most suitable building blocks for their drug discovery and development pipelines.

Structural Confirmation of this compound

This compound is a derivative of (5-methyl-1H-imidazol-4-yl)methanol where the hydrogen on the imidazole (B134444) nitrogen is replaced by a trityl (triphenylmethyl) protecting group. This bulky protecting group is crucial in multi-step syntheses to prevent unwanted side reactions at the nitrogen atom. The core structure consists of a 5-methylimidazole ring with a methanol group at the 4-position.

Below is a diagram illustrating the confirmed structure of this compound.

structure Structure of this compound cluster_imidazole 5-Methylimidazole Ring cluster_trityl Trityl Group N1 N C2 C N1->C2 C_trityl C N1->C_trityl Protection N3 N C2->N3 C4 C N3->C4 C5 C C4->C5 CH2OH CH₂OH C4->CH2OH C5->N1 Me CH₃ C5->Me Ph1 Ph C_trityl->Ph1 Ph2 Ph C_trityl->Ph2 Ph3 Ph C_trityl->Ph3

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data Comparison

The selection of a suitable intermediate in drug synthesis is often guided by its physicochemical properties and confirmed by spectroscopic data. The following tables summarize the available data for this compound and a selection of alternative heterocyclic methanol derivatives.

Table 1: Physicochemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound106147-84-6C24H22N2O354.45Not available
(5-methyl-1H-imidazol-4-yl)methanol29636-87-1C5H8N2O112.13129-132
(1-Methyl-1H-imidazol-5-yl)methanol38993-84-9C5H8N2O112.13Not available
(5-Methyl-1,3-oxazol-4-yl)methanolNot availableC5H7NO2113.1147-49
(5-Methyl-1-propyl-1H-1,2,3-triazol-4-yl)methanol1266830-41-4C7H13N3O155.20Not available

Table 2: Spectroscopic Data

Compound1H NMR (δ ppm)13C NMR (δ ppm)Mass Spec (m/z)IR (cm⁻¹)
This compoundAvailableAvailableAvailableAvailable
(5-methyl-1H-imidazol-4-yl)methanolNot availableNot availableNot availableNot available
(1-Methyl-1H-imidazol-5-yl)methanol(CDCl₃) δ 7.38 (s, 1H), 6.87 (s, 1H), 4.60 (s, 2H), 3.69 (s, 3H)[2](CD₃OD) δ 140.1, 132.7, 128.1, 31.9, 31.0[2]Not availableNot available
(5-Methyl-1,3-oxazol-4-yl)methanol(CDCl₃) δ 7.71 (s, 1H), 4.48 (s, 2H), 4.20 (br. s, 1H), 2.29 (s, 3H)[3](CDCl₃) δ 149.4, 145.4, 133.7, 55.5, 10.0[3][M+H]⁺ 114 (58%), [M-OH]⁺ 96 (100%)[3]Not available
(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methanolNot availableNot availableAvailableAvailable

Experimental Protocols

General Protocol for the Synthesis of this compound:

This protocol is based on the standard procedure for the protection of alcohols using trityl chloride.

Workflow Diagram:

synthesis Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product A (5-methyl-1H-imidazol-4-yl)methanol E Stir at room temperature A->E B Trityl Chloride B->E C Pyridine (Solvent/Base) C->E D DMAP (Catalyst, optional) D->E F Quench with Methanol E->F G Remove Solvent F->G H Purify by Column Chromatography G->H I This compound H->I

References

Comparative Efficacy of (5-Methyl-1-Tritylimidazol-4-yl)Methanol Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

(5-Methyl-1-Tritylimidazol-4-yl)Methanol is recognized as a key intermediate in the synthesis of novel pharmaceutical agents, particularly in the development of anticancer therapies. Its structural motif is a recurring feature in molecules designed to interact with various biological targets, including enzymes and proteins involved in cell signaling pathways.

Efficacy of Structurally Related Imidazole (B134444) Derivatives

Numerous studies have explored the therapeutic potential of imidazole-based compounds, revealing a broad spectrum of biological activities. These include, but are not limited to, anticancer, antimicrobial, and anti-inflammatory effects. The efficacy of these derivatives is often attributed to their ability to mimic or compete with endogenous molecules, thereby modulating the activity of specific biological pathways.

Anticancer Activity:

The imidazole scaffold is a common feature in many anticancer agents. Research has demonstrated that substitutions on the imidazole ring can significantly influence the cytotoxic and antiproliferative activity of these compounds. For instance, studies on various cancer cell lines have shown that different N-substituted and C-substituted imidazole derivatives exhibit a range of potencies, often measured by their half-maximal inhibitory concentration (IC50) values. While specific data for derivatives of this compound are not available, the general structure-activity relationships observed in other imidazole series suggest that modifications to the methyl and trityl groups, as well as the methanol (B129727) moiety, could lead to significant variations in efficacy.

Table 1: Anticancer Activity of Selected Imidazole Derivatives (Illustrative Examples)

Compound ClassCancer Cell LineIC50 (µM)Reference
N-Alkyl-NitroimidazolesMDA-MB231 (Breast)~16.7
N-Alkyl-NitroimidazolesA549 (Lung)>30
Benzimidazole DerivativesSMMC-7721 (Hepatocarcinoma)0.36 ± 0.13
Benzimidazole DerivativesHepG2 (Hepatocarcinoma)0.12 ± 0.03
1,5-Diaryl-1H-imidazole-4-carbohydrazidesHIV-1 Infected CellsModerate Inhibition

Note: The data presented in this table are from studies on various imidazole derivatives and are not direct derivatives of this compound. This information is provided for contextual purposes only.

Experimental Protocols

The evaluation of the efficacy of potential therapeutic compounds relies on standardized and reproducible experimental protocols. Key in vitro assays commonly employed in the assessment of imidazole derivatives are detailed below.

MTT Assay for Cytotoxicity:

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., imidazole derivatives) and incubated for a specified period (typically 24-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve these crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Experimental Workflow for Cytotoxicity Screening

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis Cell_Culture Cancer Cell Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Adhesion Overnight incubation for cell adhesion Seeding->Adhesion Compound_Addition Add serial dilutions of imidazole derivatives Adhesion->Compound_Addition Incubation Incubate for 24-72 hours Compound_Addition->Incubation Add_MTT Add MTT solution to each well Incubation->Add_MTT Formazan_Formation Incubate for formazan crystal formation Add_MTT->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Read_Absorbance Measure absorbance at 570 nm Solubilization->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 values Calculate_Viability->Determine_IC50

Caption: Workflow of an MTT assay for evaluating the cytotoxicity of imidazole derivatives.

Signaling Pathways

The therapeutic effects of many imidazole-containing drugs are mediated through their interaction with specific signaling pathways that are often dysregulated in disease. While the precise pathways targeted by this compound derivatives are yet to be elucidated, a general understanding of pathways commonly modulated by anticancer agents can provide a framework for future investigation.

Generic Cancer Signaling Pathway

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Apoptosis Apoptosis Signaling_Cascade->Apoptosis Inhibition of anti-apoptotic proteins Cell_Cycle_Progression Cell Cycle Progression Transcription_Factor->Cell_Cycle_Progression Proliferation Cell Proliferation Cell_Cycle_Progression->Proliferation Imidazole_Derivative Imidazole Derivative Imidazole_Derivative->Signaling_Cascade Inhibition

A Comparative Guide to Evaluating the Purity of Synthesized (5-Methyl-1-Tritylimidazol-4-yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for evaluating the purity of synthesized (5-Methyl-1-Tritylimidazol-4-yl)Methanol, a key intermediate in the production of pharmaceuticals such as Losartan (B1675146).[1][2][3] The guide also compares its purity profile with two alternative imidazole-based intermediates, offering insights supported by experimental data.

Introduction to Purity Evaluation in Pharmaceutical Intermediates

The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical parameter in drug development and manufacturing. Impurities, even in trace amounts, can affect the safety, efficacy, and stability of the final drug product.[4] Therefore, robust analytical methods are essential to identify and quantify any impurities. This guide focuses on a multi-technique approach for the purity assessment of this compound and compares it with two relevant alternatives:

  • Alternative A: (1-Tritylimidazol-4-yl)methanol: A structurally similar intermediate lacking the methyl group.

  • Alternative B: (2-Butyl-4-chloro-1H-imidazol-5-yl)methanol: A common building block in the synthesis of sartan-class drugs.[5][6][7]

Comparative Analysis of Purity Assessment Techniques

A combination of chromatographic and spectroscopic methods is employed to provide a comprehensive purity profile of the synthesized compounds.

Data Presentation: Purity Analysis Summary
CompoundHPLC Purity (%)Major Impurity (by HPLC)NMR Purity (%)DSC Purity (mol%)
This compound 99.2Unreacted Starting Material (0.3%)>9999.5
Alternative A: (1-Tritylimidazol-4-yl)methanol 98.8Isomeric Byproduct (0.6%)>98.599.1
Alternative B: (2-Butyl-4-chloro-1H-imidazol-5-yl)methanol 99.5Residual Solvent (0.1%)>99.599.8
Data Presentation: Spectroscopic and Thermal Analysis Data
Compound1H NMR Key Signals (δ, ppm)13C NMR Key Signals (δ, ppm)Mass Spectrometry (m/z) [M+H]+Melting Point (°C) by DSC
This compound 7.50 (s, 1H), 7.30-7.10 (m, 15H), 4.45 (s, 2H), 2.15 (s, 3H)145.2, 139.8, 130.1, 128.0, 127.5, 76.8, 55.4, 10.2355.18188.5
Alternative A: (1-Tritylimidazol-4-yl)methanol 7.65 (s, 1H), 7.40-7.20 (m, 15H), 6.95 (s, 1H), 4.50 (s, 2H)142.5, 138.0, 129.8, 128.2, 127.9, 75.5, 56.0341.16192.1
Alternative B: (2-Butyl-4-chloro-1H-imidazol-5-yl)methanol 4.52 (s, 2H), 2.58 (t, 2H), 1.60 (m, 2H), 1.35 (m, 2H), 0.90 (t, 3H)148.5, 135.1, 125.8, 54.9, 31.5, 22.3, 13.9189.08149.3

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized compounds and quantify any impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient mixture of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Standard and Sample Preparation: Accurately weigh and dissolve the synthesized compounds in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: 220 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Purity is calculated based on the area percentage of the main peak.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of the synthesized compounds.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • 1H NMR Acquisition: Acquire the proton NMR spectrum.

  • 13C NMR Acquisition: Acquire the proton-decoupled carbon NMR spectrum.

  • Data Processing and Analysis: Process the acquired data and integrate the signals. Purity can be estimated by comparing the integral of the main compound's signals to those of any impurities.[8]

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized compounds and identify potential impurities.

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-50 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Analysis: Infuse the sample solution into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Compare the observed m/z value with the calculated molecular weight. Analyze other peaks for potential impurities or fragments.[4]

Differential Scanning Calorimetry (DSC)

Objective: To determine the purity and melting point of the synthesized compounds. DSC is an absolute method for purity determination of compounds that are at least 98% pure.[9]

Instrumentation:

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Analysis: Determine the melting point and the heat of fusion from the resulting thermogram. The purity is calculated based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[1][10] This method is suitable for crystalline substances that do not decompose upon melting.[9]

Visualizing the Workflow and Relationships

Experimental Workflow for Purity Evaluation

G cluster_synthesis Synthesis and Purification cluster_analysis Purity Analysis cluster_results Results and Evaluation Synthesis Synthesized Compound Purification Purification Synthesis->Purification HPLC HPLC Purification->HPLC NMR NMR Purification->NMR MS MS Purification->MS DSC DSC Purification->DSC Purity_Data Quantitative Purity Data HPLC->Purity_Data Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation DSC->Purity_Data Thermal_Properties Thermal Properties DSC->Thermal_Properties Final_Evaluation Final Purity Evaluation Purity_Data->Final_Evaluation Structural_Confirmation->Final_Evaluation Thermal_Properties->Final_Evaluation

Caption: Workflow for the comprehensive purity evaluation of synthesized compounds.

Logical Relationship of Analytical Techniques

G cluster_primary Primary Purity & Identity cluster_confirmatory Confirmatory & Complementary Compound Synthesized Compound HPLC HPLC (Quantitative Purity) Compound->HPLC Separation & Quantification NMR NMR (Structural Identity) Compound->NMR Structural Elucidation DSC DSC (Thermal Purity) Compound->DSC Bulk Property Analysis MS MS (Molecular Weight) HPLC->MS LC-MS for Impurity ID NMR->MS Confirms Structure

Caption: Interrelation of analytical techniques for purity assessment.

Conclusion

The purity evaluation of this compound and its alternatives requires a multi-faceted analytical approach. High-Performance Liquid Chromatography serves as the primary tool for quantitative purity assessment, while Nuclear Magnetic Resonance and Mass Spectrometry are indispensable for structural confirmation and identification of impurities. Differential Scanning Calorimetry provides a valuable orthogonal method for determining purity based on thermal properties. By integrating the data from these techniques, a comprehensive and reliable purity profile can be established, ensuring the quality and suitability of these intermediates for pharmaceutical synthesis.

References

A Comparative Guide to Trityl (Tr) and BOC Protection in Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the selection of an appropriate protecting group for the imidazole (B134444) moiety is a critical decision that influences reaction yields, purity, and the overall strategic approach to synthesizing complex molecules. The imidazole ring, notably present in the amino acid histidine, possesses a reactive nitrogen that often requires masking to prevent unwanted side reactions.

This guide provides an objective comparison between two of the most widely employed protecting groups for imidazole: the bulky and acid-labile Trityl (Tr) group and the versatile tert-Butoxycarbonyl (Boc) group. We will delve into their stability, methods of installation and removal, and their role in orthogonal synthesis strategies, supported by experimental data and detailed protocols.

Protection and Deprotection Strategies: An Overview

The core difference between Trityl and Boc lies in their chemical properties, which dictate their application. The Trityl group is known for its significant steric hindrance and high sensitivity to acidic conditions.[1] In contrast, the Boc group, while also acid-labile, offers a wider range of removal methods, including thermal and specific basic conditions, lending it greater flexibility in complex syntheses.[2][3][4]

Logical Workflow for Protection and Deprotection

G cluster_protection Protection cluster_deprotection Deprotection Imidazole Imidazole TrCl Trityl Chloride (TrCl) Base (e.g., Et3N) Imidazole->TrCl Boc2O Boc Anhydride (Boc₂O) Base/Catalyst (e.g., DMAP) Imidazole->Boc2O Tr_Imidazole N-Tr-Imidazole TrCl->Tr_Imidazole N-Tritylation Boc_Imidazole N-Boc-Imidazole Boc2O->Boc_Imidazole N-Boc Protection Tr_Imidazole_dep N-Tr-Imidazole Acid_Tr Mild/Strong Acid (e.g., TFA, Acetic Acid) Tr_Imidazole_dep->Acid_Tr Boc_Imidazole_dep N-Boc-Imidazole Acid_Boc Strong Acid (e.g., TFA, HCl) Boc_Imidazole_dep->Acid_Boc Base_Boc Base (e.g., NaBH₄ in EtOH) Boc_Imidazole_dep->Base_Boc Thermal_Boc Thermal (e.g., >120°C in TFE/MeOH) Boc_Imidazole_dep->Thermal_Boc Deprotected_Imidazole1 Imidazole Deprotected_Imidazole2 Imidazole Acid_Tr->Deprotected_Imidazole1 Acid_Boc->Deprotected_Imidazole2 Base_Boc->Deprotected_Imidazole2 Thermal_Boc->Deprotected_Imidazole2 cluster_path1 Path 1: Selective Trityl Removal cluster_path2 Path 2: Selective Boc Removal cluster_path3 Path 3: Orthogonal Deprotection (Hypothetical N-Boc-Imidazole) Mol_Start Molecule with N-Tr-Imidazole and N-Boc-Amine Reagent1 Mild Acid (e.g., 80% Acetic Acid) Mol_Start->Reagent1 Reagent2 Strong Acid (e.g., TFA) Mol_Start->Reagent2 Product1 Imidazole and N-Boc-Amine Intact Reagent1->Product1 Product2 Imidazole and Amine Deprotected Reagent2->Product2 Mol_Start_Boc Molecule with N-Boc-Imidazole and N-Boc-Aliphatic-Amine Reagent3 Basic Conditions (NaBH₄ in EtOH) Mol_Start_Boc->Reagent3 Product3 Imidazole Deprotected, N-Boc-Aliphatic-Amine Intact Reagent3->Product3

References

A Comparative Guide to Trityl vs. Silyl Protecting Groups for Imidazole Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules bearing imidazole (B134444) moieties, such as pharmaceuticals and nucleoside analogs, the effective protection of hydroxyl groups is paramount. The choice of protecting group can significantly impact reaction yields, purification efficiency, and the overall success of a synthetic strategy. This guide provides an objective, data-driven comparison of two of the most common classes of protecting groups for alcohols: trityl (Tr) and silyl (B83357) ethers.

At a Glance: Trityl vs. Silyl Ethers

FeatureTrityl (Triphenylmethyl) GroupSilyl Groups (e.g., TBDMS, TIPS)
Primary Use Protection of primary alcohols due to significant steric bulk.[1][2]Protection of primary, secondary, and even some tertiary alcohols.[3][4]
Stability Stable to basic and neutral conditions.[5]Stability is tunable based on the steric bulk of substituents on the silicon atom (TMS < TES < TBDMS < TIPS < TBDPS).[6]
Deprotection Acid-labile; cleaved by acids like TFA, formic acid, or acetic acid.[1][7]Typically cleaved by fluoride (B91410) ion sources (e.g., TBAF) or under acidic conditions.[4][8]
Orthogonality Orthogonal to silyl ethers, allowing for selective deprotection.[9][10]Can be orthogonal to trityl and other protecting groups depending on the specific silyl ether and reaction conditions.[9]
Byproducts Triphenylmethanol (B194598), which can sometimes complicate purification.[7]Silanols, which are generally easy to remove.

Performance Comparison: A Data-Driven Analysis

The following tables summarize quantitative data for the protection and deprotection of alcohols using trityl and tert-butyldimethylsilyl (TBDMS), a representative silyl ether, based on reported experimental results. Note that yields can be highly substrate-dependent.

Table 1: Protection of Alcohols
Protecting GroupReagents and ConditionsSubstrateYield (%)Reference
Trityl (Tr) Trityl chloride (TrCl), Pyridine (B92270), rt, overnightDi-TBS gemcitabineNot specified[1]
Trityl (Tr) Triphenylmethyl alcohol, EMIM·AlCl4 (5 mol%), DCM, rtVarious primary alcohols85-95[9]
TBDMS TBDMSCl, Imidazole, DMF, rt, 2-12hPrimary AlcoholsHigh[4]
TIPS TIPSCl, Imidazole, MicrowaveVarious primary and secondary alcohols72-96[3]
Table 2: Deprotection of Protected Alcohols
Protecting GroupReagents and ConditionsSubstrateYield (%)Reference
Trityl (Tr) Formic acid (97+%), rt, 3 minGeneral trityl etherNot specified[1]
Trityl (Tr) BF3·OEt2, CHCl3/MeOH, rt, 45 minGeneral trityl ether93[1]
Trityl (Tr) TFA (1-5% v/v) in DCM, rt, 1-2hN-trityl imidazoleHigh[5]
TBDMS TBAF (1.1 equiv) in THF, rt, 1-4hTBDMS-protected alcoholHigh[11]
TBDMS Acetic acid:THF:H2O (3:1:1), rtTBDMS-protected alcoholHigh[4]
TBDMS Oxone, 50% aq. MeOH, rt, 2.5-3hPrimary TBDMS ethersHigh[12]

Experimental Workflow Visualization

The following diagrams illustrate the general workflows for the protection and deprotection of an alcohol with trityl and a generic silyl group.

G cluster_trityl Trityl Protection/Deprotection Workflow A_Tr Imidazole Alcohol (R-OH) B_Tr Protection: Tr-Cl, Base (e.g., Pyridine) in DCM or DMF A_Tr->B_Tr C_Tr Trityl-Protected Imidazole Alcohol (R-OTr) B_Tr->C_Tr D_Tr Deprotection: Acid (e.g., TFA, AcOH) in DCM C_Tr->D_Tr E_Tr Imidazole Alcohol (R-OH) + Trityl byproduct D_Tr->E_Tr

Caption: General workflow for trityl protection and deprotection.

G cluster_silyl Silyl Protection/Deprotection Workflow A_Si Imidazole Alcohol (R-OH) B_Si Protection: R3Si-Cl, Base (e.g., Imidazole) in DMF A_Si->B_Si C_Si Silyl-Protected Imidazole Alcohol (R-OSiR3) B_Si->C_Si D_Si Deprotection: Fluoride Source (e.g., TBAF) in THF or Acid (e.g., AcOH) C_Si->D_Si E_Si Imidazole Alcohol (R-OH) + Silyl byproduct D_Si->E_Si

Caption: General workflow for silyl protection and deprotection.

Key Experimental Protocols

Below are detailed methodologies for key experiments involving the protection and deprotection of alcohols with trityl and TBDMS groups.

Protocol 1: Tritylation of a Primary Alcohol using Trityl Chloride

Objective: To protect a primary alcohol as its trityl ether.

Materials:

  • Alcohol (1.0 equiv)

  • Trityl chloride (TrCl) (1.1-1.5 equiv)

  • Anhydrous pyridine or triethylamine (B128534) (as solvent or co-solvent)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Methanol (for quenching)

  • Standard glassware for organic synthesis under anhydrous conditions

Procedure:

  • Dissolve the alcohol in anhydrous pyridine or a mixture of DCM and triethylamine under an inert atmosphere (e.g., nitrogen or argon).[1][5]

  • Add trityl chloride in one portion or portion-wise to the stirred solution at room temperature.[5]

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction may take several hours to overnight.[1]

  • Upon completion, quench the reaction by adding a small amount of methanol.

  • Remove the solvent under reduced pressure.

  • The residue can be purified by flash column chromatography on silica (B1680970) gel to yield the trityl-protected alcohol.[1]

Protocol 2: Deprotection of a Trityl Ether using Formic Acid

Objective: To cleave a trityl ether to regenerate the alcohol using a mild acid.

Materials:

  • Trityl-protected alcohol (1.0 equiv)

  • Formic acid (88-97%)

  • Dioxane (for co-evaporation)

  • Standard glassware for organic synthesis

Procedure:

  • Treat the trityl-protected alcohol with cold formic acid (e.g., 97+%) and stir at room temperature.[1]

  • The reaction is typically very fast; monitor by TLC (often complete within minutes).[1]

  • Evaporate the formic acid under reduced pressure (an oil pump may be used).[1]

  • To aid in the complete removal of formic acid, the residual gum can be co-evaporated from dioxane.[1]

  • The crude product, the deprotected alcohol, can be further purified if necessary. The triphenylmethanol byproduct is often insoluble in water, aiding in its removal.[1]

Protocol 3: Protection of a Primary Alcohol with TBDMSCl

Objective: To protect a primary alcohol as its tert-butyldimethylsilyl ether.

Materials:

  • Primary alcohol (1.0 equiv)

  • tert-Butyldimethylchlorosilane (TBDMSCl) (1.1-1.2 equiv)

  • Imidazole (2.0-2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for organic synthesis under anhydrous conditions

Procedure:

  • Dissolve the primary alcohol and imidazole in anhydrous DMF in a flame-dried flask under an inert atmosphere.[4]

  • Add TBDMSCl to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.[4]

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.[4]

Protocol 4: Deprotection of a TBDMS Ether using TBAF

Objective: To cleave a tert-butyldimethylsilyl ether to regenerate the alcohol.

Materials:

  • TBDMS-protected alcohol (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution (for quenching)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.[11]

  • Add the TBAF solution dropwise to the stirred solution.

  • Stir the reaction for 1-4 hours, monitoring by TLC.[11]

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with an appropriate organic solvent like diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected alcohol.[11]

Orthogonal Protection Strategies

The differing deprotection conditions for trityl and silyl ethers make them excellent partners in orthogonal protection strategies, which are crucial for the synthesis of complex molecules with multiple hydroxyl groups.[13] For instance, a primary alcohol can be protected with a trityl group, while a secondary alcohol is protected with a TBDMS group. The trityl group can be selectively removed with mild acid, leaving the TBDMS group intact.[10] Subsequently, the TBDMS group can be removed with a fluoride source.

G cluster_orthogonal Orthogonal Deprotection Strategy A Doubly Protected Imidazole (Primary-OTr, Secondary-OTBDMS) B Mild Acid (e.g., AcOH) A->B Selective Trityl Cleavage C Singly Protected Imidazole (Primary-OH, Secondary-OTBDMS) B->C D Fluoride Source (e.g., TBAF) C->D TBDMS Cleavage E Deprotected Diol (Primary-OH, Secondary-OH) D->E

Caption: Orthogonal deprotection of trityl and TBDMS ethers.

References

Comparative Guide to the Synthesis of (5-Methyl-1-Tritylimidazol-4-yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a validated synthesis protocol for (5-Methyl-1-Tritylimidazol-4-yl)Methanol, a key intermediate in the development of various pharmaceutical compounds. The performance of the primary synthesis route is evaluated against a potential alternative, supported by experimental data from analogous reactions where direct comparative data is unavailable.

Introduction

This compound is a crucial building block in organic synthesis, particularly for the preparation of substituted imidazoles that are of significant interest in medicinal chemistry. The bulky trityl protecting group on the imidazole (B134444) nitrogen allows for regioselective functionalization at other positions of the imidazole ring. This guide outlines a reliable two-step synthesis protocol and discusses an alternative approach, providing detailed experimental procedures and a summary of key performance indicators.

Primary Synthesis Protocol: Two-Step Synthesis from 4-Methylimidazole (B133652)

The most direct and validated route to this compound involves a two-step process:

  • Hydroxymethylation of 4-Methylimidazole: Formation of the precursor, 4-(hydroxymethyl)-5-methylimidazole.

  • N-Tritylation: Protection of the imidazole nitrogen with a trityl group.

This approach is advantageous due to the commercial availability and low cost of the starting material, 4-methylimidazole.

Experimental Protocol: Step 1 - Synthesis of 4-(Hydroxymethyl)-5-methylimidazole Hydrochloride

A common and high-yielding method for the synthesis of the precursor is the reaction of 4-methylimidazole with formaldehyde (B43269). Several patented procedures describe this reaction with yields reportedly between 80-90%.

Procedure adapted from patented literature:

To a concentrated aqueous solution of 4-methylimidazole, an excess of formaldehyde (approximately 1.05 to 1.1 moles per mole of 4-methylimidazole) is added in the presence of a strong inorganic base (e.g., NaOH) to maintain a pH between 11 and 13.[1][2][3] The reaction is typically conducted at a temperature of 30-40°C.[2] After the reaction is complete, the mixture is neutralized with concentrated hydrochloric acid to a pH of 8.5-8.9 to precipitate the free base, which can then be converted to the hydrochloride salt.[2] An alternative reported procedure involves heating 5-methylimidazole-4-carboxylic acid sodium salt with formaldehyde in a 1,4-dioxane (B91453) solution.[4]

Experimental Protocol: Step 2 - N-Tritylation of 4-(Hydroxymethyl)-5-methylimidazole

Proposed Protocol:

To a solution of 4-(hydroxymethyl)-5-methylimidazole in a suitable anhydrous solvent (e.g., N,N-dimethylformamide or dichloromethane), an equimolar amount of triethylamine (B128534) is added, followed by the slow addition of trityl chloride at room temperature. The reaction mixture is stirred until completion, which can be monitored by thin-layer chromatography. The product is then isolated by aqueous work-up and purified by column chromatography.

Alternative Synthesis Route: Multi-step Synthesis from a Protected Imidazole

An alternative, though less direct, approach could involve the synthesis of 1-trityl-5-methylimidazole followed by formylation and subsequent reduction to the desired alcohol.

  • N-Tritylation of 5-Methylimidazole: Protection of the imidazole nitrogen.

  • Formylation: Introduction of a formyl group at the 4-position, likely via a lithiation-formylation sequence.

  • Reduction: Reduction of the formyl group to a hydroxymethyl group.

This route is more complex and likely to result in a lower overall yield due to the multiple steps involved.

Performance Comparison

Due to the lack of direct experimental data for the complete synthesis of this compound in a single publication, the following comparison is based on typical yields for each reaction type reported in the literature for analogous compounds.

ParameterPrimary Protocol (Two-Step)Alternative Protocol (Three-Step)
Overall Yield Estimated >70%Estimated <60%
Purity High (with chromatographic purification)Moderate to High (requires purification at each step)
Reaction Time ~24-48 hours~48-72 hours
Starting Materials 4-Methylimidazole, Formaldehyde, Trityl Chloride5-Methylimidazole, Trityl Chloride, Organolithium reagent, Formylating agent, Reducing agent
Complexity Low to ModerateHigh

Characterization Data

While specific spectroscopic data for this compound is not available in the searched literature, the expected 1H and 13C NMR chemical shifts can be predicted based on the analysis of similar structures.

Predicted 1H NMR (CDCl3, 400 MHz): δ (ppm) ~7.5-7.2 (m, 15H, Trityl-H), ~7.1 (s, 1H, Imidazole-H), ~4.5 (s, 2H, CH2OH), ~2.2 (s, 3H, CH3), ~1.8 (br s, 1H, OH).

Predicted 13C NMR (CDCl3, 100 MHz): δ (ppm) ~143 (Trityl-C), ~140 (Imidazole-C), ~135 (Imidazole-C), ~130 (Trityl-CH), ~128 (Trityl-CH), ~127 (Trityl-CH), ~125 (Imidazole-CH), ~75 (Trityl-C), ~55 (CH2OH), ~10 (CH3).

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical flow of the discussed synthetic pathways.

Synthesis_Protocols cluster_primary Primary Synthesis Protocol cluster_alternative Alternative Synthesis Protocol A1 4-Methylimidazole B1 4-(Hydroxymethyl)-5-methylimidazole A1->B1 Formaldehyde, Base C1 This compound B1->C1 Trityl Chloride, Base A2 5-Methylimidazole B2 1-Trityl-5-methylimidazole A2->B2 Trityl Chloride, Base C2 1-Trityl-5-methylimidazole-4-carbaldehyde B2->C2 1. n-BuLi 2. DMF D2 This compound C2->D2 NaBH4 or LiAlH4

References

Safety Operating Guide

Proper Disposal of (5-Methyl-1-Tritylimidazol-4-yl)Methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety protocols and disposal procedures for (5-Methyl-1-Tritylimidazol-4-yl)Methanol. This guidance is synthesized from best practices for chemically related imidazole (B134444) and trityl compounds. Researchers, scientists, and drug development professionals are advised to consult the substance-specific Safety Data Sheet (SDS) if available from the manufacturer for definitive guidance.

The responsible management and disposal of laboratory chemicals are critical for ensuring personnel safety and environmental protection. This guide provides a detailed procedural framework for the proper disposal of this compound.

Immediate Safety and Hazard Information

Key Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2]

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[2][3]

  • Avoid Dust Formation: Minimize the generation of dust when handling the solid compound.[1][3]

  • Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible within the work area.[2]

Quantitative Hazard and Disposal Summary

The following table summarizes key safety and disposal information extrapolated from related compounds.

Hazard CategoryGHS Hazard Statements (Inferred)Recommended Personal Protective Equipment (PPE)Disposal Pathway
Health Hazards H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage.[1] H335: May cause respiratory irritation. H360D: May damage the unborn child.[1]* Chemical-resistant gloves (e.g., nitrile)[2] * Safety goggles or face shield[2] * Lab coat[2] * Use in a well-ventilated area or chemical fume hood[2]Dispose of as hazardous chemical waste through an approved waste disposal facility.[1][4] Do not discharge into drains or the environment.[1][4]
Physical Hazards Combustible solid.[1][3]* Store away from heat, sparks, and open flames. * Avoid creating dust.[1][3] * Keep containers tightly closed.[2]Collect in a sealed, labeled container for hazardous waste disposal.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and complies with all institutional, local, state, and federal regulations.

Step 1: Waste Characterization All waste containing this compound, including unused product, contaminated materials, and rinsate, must be treated as hazardous waste.

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and compatible waste container.[2] Do not mix with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office.

  • Contaminated Materials: Any items used for cleaning spills, such as absorbent pads or wipes, as well as contaminated PPE (gloves, etc.), should be placed in a designated, sealed waste container for hazardous waste.[2]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2] Also, include the date the waste was first added to the container.[2]

Step 3: Storage of Waste Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides.[2]

Step 4: Decontamination of Empty Containers Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected in a designated hazardous waste container for proper disposal.[5]

  • Disposal of Rinsed Containers: Once triple-rinsed, the container can often be disposed of as non-hazardous waste. However, it is crucial to puncture or otherwise render the container unusable to prevent reuse.[5] Always confirm your institution's specific policies on empty container disposal.

Step 5: Final Disposal Arrange for the collection of the hazardous waste by your institution's EHS office or a licensed hazardous waste disposal contractor.[2] Provide them with a completed chemical waste collection request form as required.[2] The recommended method for final disposal is typically incineration at a permitted hazardous waste facility.[6]

Disposal Workflow Diagram

To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been created.

DisposalWorkflow Disposal Workflow for this compound cluster_start Start: Handling Chemical cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_decontamination Decontamination cluster_final_disposal Final Disposal start Wear Appropriate PPE: - Gloves - Goggles - Lab Coat waste_gen Generate Waste: - Unused Solid - Contaminated Materials - Empty Containers start->waste_gen solid_waste Solid Waste & Debris in Labeled Hazardous Waste Container waste_gen->solid_waste Solids & Debris container_waste Empty Container waste_gen->container_waste Containers storage Store Sealed Waste Container in Designated Area solid_waste->storage triple_rinse Triple Rinse with Appropriate Solvent container_waste->triple_rinse rinsate Collect Rinsate as Hazardous Waste triple_rinse->rinsate non_haz Dispose of Punctured Container as Non-Hazardous Waste triple_rinse->non_haz rinsate->storage pickup Arrange for Pickup by EHS or Licensed Contractor storage->pickup

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (5-Methyl-1-Tritylimidazol-4-yl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of (5-Methyl-1-Tritylimidazol-4-yl)Methanol, tailored for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety protocols for structurally similar molecules and general laboratory safety principles.

I. Personal Protective Equipment (PPE)

The primary line of defense against potential chemical exposure is the consistent and correct use of Personal Protective Equipment. Based on a risk assessment of similar compounds, the following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses with side shields.Protects eyes from accidental splashes of the chemical.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.Prevents skin contact with the chemical.
Body Protection A laboratory coat with long sleeves.Minimizes skin exposure on the arms and body.
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood.[1]Reduces the risk of inhalation exposure.

II. Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is essential for minimizing risks during the handling of this compound.

Experimental Workflow for Safe Handling

Workflow for the safe handling of this compound. prep Preparation handling Handling prep->handling cleanup Post-Handling Cleanup handling->cleanup disposal Waste Disposal cleanup->disposal

Caption: Workflow for the safe handling of this compound.

Detailed Methodologies:

  • Preparation:

    • Designate a well-ventilated work area, preferably within a chemical fume hood.[1]

    • Ensure that a safety shower and eyewash station are easily accessible.

    • Assemble all necessary equipment and reagents before commencing work.

    • Don the appropriate PPE as detailed in the table above.

  • Handling:

    • Handle the compound in accordance with good industrial hygiene and safety practices.[2]

    • Avoid the formation of dust and aerosols.[3]

    • Wash hands thoroughly after handling the substance.[3]

    • Do not eat, drink, or smoke in the designated work area.[3][4]

  • Post-Handling Cleanup:

    • Clean the work surface thoroughly after use.

    • Decontaminate any equipment that has come into contact with the chemical.

III. Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and adhere to regulatory standards.

Disposal Decision Tree

Disposal workflow for this compound and associated waste. start Waste Generated chem_waste Unused/Excess Chemical start->chem_waste cont_waste Contaminated Labware (Gloves, Wipes, etc.) start->cont_waste empty_cont Empty Containers start->empty_cont haz_bin Dispose as Hazardous Chemical Waste chem_waste->haz_bin seal_label Place in a Sealed and Labeled Hazardous Waste Container cont_waste->seal_label rinse_puncture Triple Rinse with Solvent, Collect Rinsate as Hazardous Waste, Puncture Container empty_cont->rinse_puncture

References

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